3-Ethoxy-4-propoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-4-propoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-7-16-10-6-5-9(12(13)14)8-11(10)15-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYELHFOIWWRZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306546 | |
| Record name | 3-Ethoxy-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52009-55-9 | |
| Record name | 3-Ethoxy-4-propoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52009-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethoxy-4-propoxybenzoic Acid: Synthesis, Properties, and Potential Applications
Foreword
In the landscape of medicinal chemistry and materials science, the benzoic acid scaffold remains a cornerstone for the development of novel molecules with tailored functionalities.[1] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of physicochemical properties, directing biological activity and material characteristics. This guide focuses on a specific, yet underexplored, derivative: 3-Ethoxy-4-propoxybenzoic acid . While direct literature on this compound is sparse, this document, grounded in established chemical principles and data from closely related analogues, aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into a proposed synthesis, projected chemical properties, and potential applications, thereby establishing a foundational understanding to stimulate further investigation into this promising molecule.
Molecular Overview and Physicochemical Properties
This compound (CAS No: 52009-55-9) is a disubstituted benzoic acid featuring an ethoxy group at the C3 position and a propoxy group at the C4 position.[2] This substitution pattern is anticipated to significantly influence its lipophilicity, solubility, and interaction with biological targets compared to simpler benzoic acid derivatives.
Structural and General Properties
A summary of the key identifiers and structural properties for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 52009-55-9 | [2] |
| Molecular Formula | C₁₂H₁₆O₄ | [2] |
| Molecular Weight | 224.25 g/mol | [2][3] |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C(=O)O)OCC | N/A |
| InChI | InChI=1S/C12H16O4/c1-3-5-16-11-8-9(12(13)14)6-7-10(11)15-4-2/h6-8H,3-5H2,1-2H3,(H,13,14) | N/A |
| InChIKey | N/A | N/A |
Predicted Physicochemical Constants
Predicting the physicochemical properties of a novel compound is a critical step in assessing its potential for various applications, particularly in drug development. The values in Table 2 are a combination of computed data and estimations based on structurally similar alkoxybenzoic acids. These properties are crucial for designing experimental protocols, including formulation and delivery strategies.
| Property | Predicted Value | Reference(s) & Rationale |
| Melting Point | 140-160 °C | Estimated based on related compounds like 4-propoxybenzoic acid (144-146 °C).[4] |
| Boiling Point | > 300 °C | Estimated based on the increased molecular weight compared to simpler benzoic acids. |
| XLogP3 | 2.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| pKa | ~4.5 | Estimated based on 4-ethoxybenzoic acid (pKa 4.49).[6] The electronic effects of the alkoxy groups are not expected to drastically alter the acidity of the carboxylic acid. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate). | The presence of two alkoxy chains increases lipophilicity, leading to lower aqueous solubility. |
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned as a multi-step process involving protection of the carboxylic acid, sequential alkylation of the hydroxyl groups, and final deprotection.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a proposed methodology and should be optimized and validated in a laboratory setting.
Step 1: Esterification of 3,4-Dihydroxybenzoic Acid
-
Reaction Setup: To a solution of 3,4-dihydroxybenzoic acid (1.0 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,4-dihydroxybenzoate.
Step 2: Selective Ethylation of Methyl 3,4-dihydroxybenzoate
Causality Behind Experimental Choice: The hydroxyl group at the C4 position is generally more acidic and sterically accessible than the C3 hydroxyl, which may allow for regioselective alkylation under carefully controlled conditions. However, for complete control, a protection-deprotection strategy for the C3 hydroxyl might be necessary. For this protocol, we assume a degree of regioselectivity is achievable.
-
Reaction Setup: Dissolve methyl 3,4-dihydroxybenzoate (1.0 eq.) in anhydrous acetone or DMF in a round-bottom flask. Add a mild base such as potassium carbonate (1.1 eq.).
-
Addition of Alkylating Agent: Add iodoethane (1.05 eq.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50-60 °C) for 6-8 hours, monitoring by TLC.
-
Work-up and Purification: Filter off the base and concentrate the filtrate. The crude product, containing a mixture of mono- and di-alkylated products, will require purification by column chromatography to isolate methyl 3-ethoxy-4-hydroxybenzoate.
Step 3: Propylation of Methyl 3-ethoxy-4-hydroxybenzoate
-
Reaction Setup: Dissolve the purified methyl 3-ethoxy-4-hydroxybenzoate (1.0 eq.) in anhydrous acetone or DMF. Add potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Add 1-iodopropane (1.2 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Filter off the potassium carbonate and concentrate the filtrate. Purify the crude product by column chromatography to obtain methyl 3-ethoxy-4-propoxybenzoate.
Step 4: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified methyl 3-ethoxy-4-propoxybenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Reaction: Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Work-up: After cooling, remove the methanol under reduced pressure. Acidify the aqueous residue with 1 M HCl to a pH of approximately 2 to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the ethoxy and propoxy groups, the aromatic protons, and the carboxylic acid proton, as well as the overall carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the C-O stretches of the ether linkages.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Potential Applications and Research Directions
While specific biological activities for this compound have not been reported, the broader class of benzoic acid derivatives is known for a wide range of therapeutic applications.[1] The unique combination of ethoxy and propoxy groups in the target molecule could modulate its activity and pharmacokinetic profile in several interesting ways.
Potential as a Phosphodiesterase 4 (PDE4) Inhibitor
Substituted benzoic acid esters have been investigated as potent PDE4 inhibitors for the treatment of respiratory diseases like asthma and COPD.[8] The 3,4-dialkoxy substitution pattern is a common feature in many PDE4 inhibitors. This compound could serve as a key intermediate for the synthesis of novel ester derivatives with potential PDE4 inhibitory activity.
Caption: Potential mechanism of action for a this compound derivative as a PDE4 inhibitor.
Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives.[9] The increased lipophilicity due to the ethoxy and propoxy groups may enhance the ability of this compound to penetrate microbial cell membranes, potentially leading to improved antimicrobial or antifungal activity.
Anti-inflammatory and Antioxidant Properties
Many phenolic compounds, including derivatives of hydroxybenzoic acids, exhibit anti-inflammatory and antioxidant activities.[9] The alkoxy groups in this compound may modulate these properties. Further research could explore its ability to scavenge free radicals or inhibit inflammatory pathways.
Applications in Materials Science
Long-chain alkoxy-substituted benzoic acids are known to exhibit liquid crystalline properties.[7] The specific arrangement of the ethoxy and propoxy groups in this compound could lead to interesting self-assembly behaviors and potential applications in the development of novel liquid crystals and other advanced materials.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally similar compounds such as 4-ethoxybenzoic acid and 4-propoxybenzoic acid, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Hazards: May cause skin, eye, and respiratory tract irritation.[4][6] The toxicological properties have not been fully investigated.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound represents an intriguing yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This in-depth technical guide provides a foundational framework for its synthesis, predicts its key physicochemical properties, and outlines promising avenues for future research. By leveraging the extensive knowledge base of related benzoic acid derivatives, it is hoped that this guide will serve as a catalyst for the scientific community to unlock the full potential of this and other novel substituted benzoic acids. The proposed synthesis and characterization protocols offer a clear starting point for researchers to produce and validate this compound, paving the way for its evaluation in a range of biological and material science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. 4-Propoxybenzoic acid | 5438-19-7 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 4-Ethoxybenzoic acid(619-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to 3-Ethoxy-4-propoxybenzoic Acid
Abstract
This technical guide provides a comprehensive scientific overview of 3-Ethoxy-4-propoxybenzoic acid (CAS No. 52009-55-9), a substituted benzoic acid derivative of interest to researchers in organic synthesis and drug discovery. While direct experimental data for this specific molecule is limited in published literature, this document leverages established chemical principles and extensive data from structurally analogous compounds to provide a robust predictive profile. We present a detailed, plausible synthesis pathway, predicted spectroscopic data for characterization, and an exploration of potential biological activities based on structure-activity relationships. This guide is intended to serve as a foundational resource for scientists and drug development professionals, enabling them to design and execute robust experimental plans for the synthesis, characterization, and evaluation of this compound and its derivatives.
Introduction and Chemical Profile
This compound is a polysubstituted aromatic carboxylic acid. The presence of two distinct alkoxy groups (ethoxy and propoxy) on the benzoic acid scaffold imparts specific physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical determinants of its behavior in chemical and biological systems. Benzoic acid derivatives are a well-established class of compounds with a wide range of applications, from key intermediates in the synthesis of pharmaceuticals and agrochemicals to preservatives and therapeutic agents themselves[1]. The specific substitution pattern of this compound suggests its potential as a versatile building block for more complex molecules.
Physicochemical and Structural Properties
A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1. These properties are essential for its handling, formulation, and prediction of its behavior in various solvent systems.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 52009-55-9 | [2][3] |
| Molecular Formula | C₁₂H₁₆O₄ | [2][4] |
| Molecular Weight | 224.25 g/mol | [4][5] |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C(=O)O)OCC | N/A |
| InChIKey | N/A | N/A |
| XLogP3 (Computed) | 2.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 6 | [5] |
| Appearance (Predicted) | White to off-white crystalline solid | Inferred from analogs |
Synthesis and Purification
The most logical and established method for the synthesis of this compound is the Williamson ether synthesis, a robust and versatile method for forming ethers[6][7]. This approach involves the O-alkylation of a phenolic precursor. A plausible and efficient synthetic route starts from the readily available starting material, 3-ethoxy-4-hydroxybenzoic acid (ethyl isovanillic acid).
Proposed Synthesis Workflow
The proposed synthesis involves a two-step process: 1) esterification of the starting material to protect the carboxylic acid, followed by Williamson ether synthesis to introduce the propoxy group, and 2) subsequent hydrolysis of the ester to yield the final carboxylic acid. A more direct approach, though potentially lower in yield due to competing reactions, would be the direct propoxylation of 3-ethoxy-4-hydroxybenzoic acid. The workflow for the direct approach is outlined below.
Caption: Proposed experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a predictive methodology based on established Williamson ether synthesis procedures for analogous compounds[8][9].
Materials:
-
3-Ethoxy-4-hydroxybenzoic acid (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1-Bromopropane (1.5 eq)
-
Anhydrous Acetone
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 3-ethoxy-4-hydroxybenzoic acid and anhydrous potassium carbonate. Add anhydrous acetone to create a stirrable suspension.
-
Addition of Alkylating Agent: Add 1-bromopropane to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 56°C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.
-
Add deionized water to the residue and slowly acidify with 1 M HCl to a pH of ~2 to precipitate the crude product.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Spectroscopic Characterization (Predicted)
No experimental spectra for this compound are currently available in public databases. The following are predicted spectra based on the analysis of its chemical structure and comparison with analogous compounds[10][11][12][13][14][15].
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:
-
~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak may be broad.
-
~7.7-7.9 ppm (m, 2H): Aromatic protons ortho to the carboxylic acid group.
-
~6.9-7.1 ppm (d, 1H): Aromatic proton ortho to the propoxy group.
-
~4.1-4.3 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).
-
~3.9-4.1 ppm (t, 2H): Methylene protons of the propoxy group (-OCH₂CH₂CH₃).
-
~1.8-2.0 ppm (sextet, 2H): Methylene protons of the propoxy group (-OCH₂CH₂CH₃).
-
~1.4-1.6 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).
-
~1.0-1.2 ppm (t, 3H): Methyl protons of the propoxy group (-OCH₂CH₂CH₃).
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show the following signals:
-
~170-175 ppm: Carboxylic acid carbon (-COOH).
-
~150-160 ppm: Aromatic carbons attached to the oxygen atoms.
-
~110-130 ppm: Other aromatic carbons.
-
~65-75 ppm: Methylene carbons of the ethoxy and propoxy groups directly attached to oxygen.
-
~20-25 ppm: Methylene carbon of the propoxy group.
-
~10-15 ppm: Methyl carbons of the ethoxy and propoxy groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:
-
2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~2900-3000 cm⁻¹: C-H stretching of the alkyl groups.
-
~1680-1710 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching of the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretching of the ether and carboxylic acid groups.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 224. Key fragmentation patterns would involve the loss of the ethoxy and propoxy groups, as well as the carboxylic acid moiety.
Potential Biological Activities and Applications
While this compound itself is not extensively studied, the biological activities of structurally related benzoic acid derivatives provide a strong basis for predicting its potential applications in drug discovery[1][16][17].
Predicted Biological Profile
-
Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties[1][16]. The lipophilicity introduced by the ethoxy and propoxy groups may enhance the ability of the molecule to disrupt microbial cell membranes. The structural isomer, 4-ethoxybenzoic acid, has shown efficacy against Staphylococcus aureus, suggesting that this compound could be a candidate for similar studies[16].
-
Anti-inflammatory Activity: Many benzoic acid derivatives, including the well-known salicylate family, exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes[1]. The specific substitution pattern of this compound could modulate its interaction with the active sites of inflammatory enzymes.
Proposed Experimental Validation
To validate these predicted activities, a series of standard biological assays should be performed.
Caption: Workflow for the experimental validation of predicted biological activities.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Safety and Handling
Safety data for this compound is not widely available. However, based on safety data sheets for structurally similar compounds like 3-ethoxybenzoic acid, it should be handled with care in a laboratory setting.
-
Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This compound is a compound with significant potential as a synthetic intermediate and a candidate for biological activity screening. This technical guide provides a foundational framework for its synthesis, characterization, and evaluation. While direct experimental data is sparse, the predictive analysis based on well-understood chemical principles and data from analogous compounds offers a clear and scientifically grounded path for future research. The detailed experimental protocols provided herein are designed to empower researchers to unlock the full potential of this intriguing molecule in the fields of medicinal chemistry and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. francis-press.com [francis-press.com]
- 7. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Ethoxybenzoic acid | C9H10O3 | CID 12126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzoic acid, 4-ethoxy- [webbook.nist.gov]
- 13. 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum [chemicalbook.com]
- 14. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Propoxybenzoic acid [webbook.nist.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 3-Ethoxy-4-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-4-propoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its molecular structure, characterized by a benzoic acid core with ethoxy and propoxy functional groups, positions it as a valuable intermediate in organic synthesis. Benzoic acid and its derivatives are a well-established class of compounds with significant applications in medicinal chemistry and materials science.[1][2] The specific arrangement of the alkoxy groups on the benzene ring of this compound imparts distinct physicochemical properties that are of interest in the rational design of new molecules, particularly in the realm of drug discovery where modulation of properties like lipophilicity is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[3][4][5]
This technical guide provides a comprehensive analysis of the molecular structure of this compound. In the absence of direct experimental data in peer-reviewed literature, this guide will leverage established principles of organic chemistry and spectroscopic data from closely related analogs to predict its structural and physicochemical characteristics. A detailed, plausible experimental protocol for its synthesis and characterization is also presented to facilitate further research into this compound.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are summarized in the table below. These properties are derived from its chemical formula and predicted from computational models, providing a solid basis for its handling and application in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 52009-55-9 | [6] |
| Molecular Formula | C₁₂H₁₆O₄ | [6] |
| Molecular Weight | 224.25 g/mol | [6] |
| Predicted Boiling Point | 344.2 ± 22.0 °C at 760 mmHg | [7] |
| Predicted Flash Point | 128.0 ± 15.8 °C | [7] |
The molecular structure of this compound is depicted in the following diagram:
Caption: Molecular structure of this compound.
Elucidation of Molecular Structure through Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, ethoxy, propoxy, and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[13][14][15][16][17]
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically around 10-12 ppm, due to the acidic nature of the proton and hydrogen bonding.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (6.8-8.0 ppm) are expected, corresponding to the three protons on the benzene ring. The proton at position 2 (ortho to the carboxylic acid) will likely be the most downfield. The protons at positions 5 and 6 will show distinct splitting patterns (doublet and doublet of doublets, respectively) due to coupling with their neighbors.
-
Ethoxy Group (-OCH₂CH₃): A quartet around 4.1 ppm for the methylene protons (-OCH₂-) coupled to the methyl protons, and a triplet around 1.4 ppm for the methyl protons (-CH₃) coupled to the methylene protons.
-
Propoxy Group (-OCH₂CH₂CH₃): A triplet around 4.0 ppm for the methylene protons adjacent to the oxygen (-OCH₂-), a sextet around 1.8 ppm for the central methylene protons (-CH₂-), and a triplet around 1.0 ppm for the terminal methyl protons (-CH₃).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.[8][9][10][11][18]
-
Carboxylic Carbonyl Carbon (-COOH): A signal in the downfield region, approximately at 170-175 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbons bearing the alkoxy groups (C3 and C4) will be shifted downfield due to the electronegativity of the oxygen atoms.
-
Ethoxy and Propoxy Carbons: Signals corresponding to the carbons of the ethoxy and propoxy chains will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[19][20][21][22][23][24]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the carbonyl group in a conjugated carboxylic acid.
-
C-O Stretch (Ethers and Carboxylic Acid): Strong absorption bands in the region of 1200-1300 cm⁻¹ for the C-O stretching of the carboxylic acid and the aryl alkyl ethers.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring.
Mass Spectrometry
The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule.[25][26][27][28][29]
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 224.
-
Key Fragmentation Patterns: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, m/z = 207) and the entire carboxyl group (-COOH, m/z = 179). Fragmentation of the ether side chains is also expected, leading to the loss of ethoxy and propoxy radicals.
Synthesis of this compound: An Experimental Protocol
A plausible and efficient synthetic route to this compound is a two-step process starting from a readily available precursor, 3-ethoxy-4-hydroxybenzoic acid, via a Williamson ether synthesis. This method is widely used for the preparation of ethers due to its reliability and generality.[30]
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
Part 1: Esterification of 3-Ethoxy-4-hydroxybenzoic acid
-
Reaction Setup: To a solution of 3-ethoxy-4-hydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-ethoxy-4-hydroxybenzoate.
Part 2: Williamson Ether Synthesis
-
Reaction Setup: Dissolve the methyl 3-ethoxy-4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF. Add anhydrous potassium carbonate (2.5 eq).
-
Addition of Alkylating Agent: Add 1-bromopropane or 1-iodopropane (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the inorganic salts. Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude methyl 3-ethoxy-4-propoxybenzoate can be purified by column chromatography on silica gel.
Part 3: Hydrolysis
-
Reaction Setup: Dissolve the purified methyl 3-ethoxy-4-propoxybenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and acidify with 1 M hydrochloric acid to a pH of approximately 2.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Applications in Drug Discovery and Development
Substituted benzoic acids are a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including acting as enzyme inhibitors.[7][31][32][33][34] The specific substitution pattern of this compound, with two alkoxy groups of varying chain lengths, allows for fine-tuning of its lipophilicity.
Lipophilicity is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4][5] By modifying the length and nature of the alkoxy chains, medicinal chemists can optimize the interaction of the molecule with its biological target and improve its overall drug-like properties. For instance, benzoic acid derivatives have been investigated as inhibitors for enzymes such as influenza neuraminidase and protein phosphatases.[7][32] The structure of this compound makes it an interesting candidate for further derivatization and screening in various biological assays.
Conclusion
This compound is a molecule with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is currently limited, a comprehensive understanding of its molecular structure and properties can be confidently inferred from the well-established chemistry of its analogs. The detailed synthetic protocol provided herein offers a clear pathway for its preparation, enabling further investigation into its chemical reactivity and biological activity. The strategic placement of its dual alkoxy substituents makes it a particularly attractive scaffold for the development of novel therapeutic agents where precise control of physicochemical properties is paramount for success.
References
- 1. nbinno.com [nbinno.com]
- 2. preprints.org [preprints.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. omicsonline.org [omicsonline.org]
- 5. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids | Semantic Scholar [semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 12. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. youtube.com [youtube.com]
- 16. modgraph.co.uk [modgraph.co.uk]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. echemi.com [echemi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 24. Experimental and theoretical investigation of p-n alkoxy benzoic acid based liquid crystals - a DFT approach. | Semantic Scholar [semanticscholar.org]
- 25. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. Can someone explain the mass spectrum of benzoic acid? | Homework.Study.com [homework.study.com]
- 27. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. geo.fu-berlin.de [geo.fu-berlin.de]
- 29. pharmacy180.com [pharmacy180.com]
- 30. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. tandfonline.com [tandfonline.com]
- 34. mdpi.com [mdpi.com]
3-Ethoxy-4-propoxybenzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Ethoxy-4-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its specific arrangement of ether functional groups on the aromatic ring imparts distinct physicochemical properties that make it an attractive scaffold for the design of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, starting from the readily available precursor, 3-hydroxy-4-methoxybenzoic acid.
This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into process optimization and characterization of the target molecule. The presented pathway is designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.
Proposed Synthetic Pathway: A Multi-step Approach from 3-Hydroxy-4-methoxybenzoic Acid
The synthesis of this compound from 3-hydroxy-4-methoxybenzoic acid is a multi-step process that leverages the venerable Williamson ether synthesis. The overall strategy involves the initial protection of the carboxylic acid functionality via esterification, followed by sequential O-alkylation of the phenolic hydroxyl groups, and concluding with the deprotection of the carboxylic acid.
The following diagram illustrates the complete synthetic workflow:
A Spectroscopic Guide to 3-Ethoxy-4-propoxybenzoic Acid: Elucidating Molecular Structure
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Ethoxy-4-propoxybenzoic acid, a substituted benzoic acid derivative of interest in chemical synthesis and drug development. Understanding the spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and quality control. This document synthesizes fundamental spectroscopic principles with practical insights to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
The structural integrity of a chemical entity is the foundation of its function. For this compound (Molecular Formula: C₁₂H₁₆O₄, Molecular Weight: 224.25 g/mol )[1][2], spectroscopic methods provide a detailed narrative of its atomic arrangement and connectivity. Each technique—NMR, IR, and MS—probes different aspects of the molecular structure, and together, they offer a confirmatory and holistic characterization.
The logical workflow for spectroscopic analysis is designed to build a structural argument from the ground up, starting with the identification of the carbon-hydrogen framework and functional groups, and culminating in the confirmation of the overall mass and fragmentation pattern.
Caption: A typical workflow for the comprehensive spectroscopic characterization of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and relative abundance of ¹H (proton) and ¹³C nuclei.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The electron-withdrawing nature of the oxygen atoms in the ether and carboxylic acid groups, along with the effects of the aromatic ring, dictates the chemical shifts (δ).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Insights |
| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its position is solvent and concentration-dependent[3][4]. |
| Aromatic (H-6) | ~7.7 | Doublet | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It is split by the adjacent H-5. |
| Aromatic (H-2) | ~7.6 | Singlet (or narrow doublet) | 1H | Also ortho to the carboxylic acid, but with a slightly different electronic environment due to the meta ethoxy group. May appear as a singlet or a doublet with a small coupling constant. |
| Aromatic (H-5) | ~7.0 | Doublet | 1H | This proton is ortho to the propoxy group and is shifted upfield relative to H-2 and H-6. It is split by the adjacent H-6. |
| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet | 2H | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule)[5]. |
| Propoxy (-OCH₂CH₂CH₃) | ~4.0 | Triplet | 2H | These methylene protons are adjacent to the aromatic ring's oxygen, resulting in a downfield shift. They are split by the two adjacent methylene protons. |
| Propoxy (-OCH₂CH₂CH₃) | ~1.8 | Sextet | 2H | The central methylene group of the propoxy chain is split by the two protons on one side and three on the other (2+3=5 neighbors), predicting a sextet. |
| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet | 3H | The terminal methyl group of the ethoxy chain is split into a triplet by the two adjacent methylene protons[5]. |
| Propoxy (-OCH₂CH₂CH₃) | ~1.0 | Triplet | 3H | The terminal methyl group of the propoxy chain is split into a triplet by the two adjacent methylene protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Carbons attached to electronegative atoms like oxygen are shifted significantly downfield.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Insights |
| Carboxylic Acid (C=O) | ~170-175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield[3][4]. |
| Aromatic (C-4, C-OPr) | ~155 | Aromatic carbon directly attached to the propoxy group's oxygen. Shielded by oxygen's lone pairs but deshielded by its electronegativity. |
| Aromatic (C-3, C-OEt) | ~148 | Aromatic carbon directly attached to the ethoxy group's oxygen. |
| Aromatic (C-1, C-COOH) | ~125 | The ipso-carbon attached to the carboxylic acid group. |
| Aromatic (C-6) | ~123 | Unsubstituted aromatic carbon. |
| Aromatic (C-2) | ~118 | Unsubstituted aromatic carbon. |
| Aromatic (C-5) | ~115 | Unsubstituted aromatic carbon. |
| Propoxy (-OCH₂) | ~70 | The propoxy carbon bonded to the aromatic oxygen appears in the typical range for ether carbons[6][7]. |
| Ethoxy (-OCH₂) | ~64 | The ethoxy carbon bonded to the aromatic oxygen is also in the characteristic ether region[6][7]. |
| Propoxy (-CH₂-) | ~22 | The central carbon of the propoxy group. |
| Ethoxy (-CH₃) | ~15 | The terminal methyl carbon of the ethoxy group. |
| Propoxy (-CH₃) | ~10 | The terminal methyl carbon of the propoxy group. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Standard pulse sequences (e.g., zg30 for ¹H, zgpg30 for ¹³C with proton decoupling) are typically used.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is dominated by features of the carboxylic acid and ether linkages.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance & Interpretation |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | This very broad and characteristic absorption is due to the hydrogen-bonded dimer formation of carboxylic acids, often obscuring the C-H stretching region[3][8][9]. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Corresponds to the stretching of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong | Arises from the C-H bonds in the ethoxy and propoxy alkyl chains. |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp | The carbonyl stretch is a very intense and reliable indicator of the carboxylic acid group. Its position indicates conjugation with the aromatic ring[3][9]. |
| C=C Stretch (Aromatic) | 1600 & 1475 | Medium-Weak | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |
| C-O Stretch (Ether & Acid) | 1320 - 1210 | Strong | A strong band resulting from the C-O stretching of the aryl ethers and the carboxylic acid[8]. |
| O-H Bend (Carboxylic Acid) | 950 - 910 | Broad, Medium | An out-of-plane bending vibration for the O-H group of the hydrogen-bonded dimer[8]. |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
Predicted Mass Spectrum Data
For this compound (C₁₂H₁₆O₄), the monoisotopic mass is 224.10 Da[1]. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
| m/z (mass-to-charge) | Proposed Fragment | Formula | Interpretation |
| 224 | [M]⁺ | [C₁₂H₁₆O₄]⁺ | The molecular ion peak, confirming the molecular weight of the compound. |
| 207 | [M - OH]⁺ | [C₁₂H₁₅O₃]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 195 | [M - C₂H₅]⁺ | [C₁₀H₁₁O₄]⁺ | Cleavage and loss of the ethyl group from the ethoxy substituent. |
| 181 | [M - C₃H₇]⁺ or [M - COOH]⁺ | [C₉H₉O₄]⁺ or [C₁₁H₁₅O₂]⁺ | Represents two possible fragmentation pathways: loss of the propyl group from the propoxy substituent, or loss of the entire carboxyl group. |
| 153 | [M - C₃H₇ - CO]⁺ | [C₈H₉O₃]⁺ | Subsequent loss of carbon monoxide (CO) after the initial loss of the propyl group. |
| 137 | [HO-C₆H₃(OEt)-C=O]⁺ | [C₉H₉O₃]⁺ | A key fragment representing the benzoic acid core with the ethoxy group, following cleavage of the propoxy ether bond. |
Key Fragmentation Pathways
The fragmentation of this compound is driven by the stability of the resulting ions. The carboxylic acid and ether linkages are primary sites of cleavage.
Caption: Primary fragmentation pathways for this compound in EI-MS.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
GC Separation: The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column). A temperature program is used to elute the compound (e.g., ramp from 100°C to 250°C).
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by Electron Ionization at 70 eV).
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the analyte peak are analyzed.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all 16 protons, the ¹³C NMR identifies the 12 unique carbon environments, the IR spectrum verifies the key carboxylic acid and ether functional groups, and the mass spectrum confirms the molecular weight and plausible fragmentation patterns. Together, these techniques provide an unambiguous and authoritative spectroscopic signature for this molecule, essential for its application in research and development.
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
A Technical Guide to the Solubility of 3-Ethoxy-4-propoxybenzoic Acid for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development
In the landscape of modern drug discovery and development, the physicochemical properties of a molecule are paramount to its potential success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to ultimate clinical efficacy. 3-Ethoxy-4-propoxybenzoic acid, a bespoke benzoic acid derivative, presents itself as a valuable building block in the synthesis of novel chemical entities.[1] Its unique substitution pattern, featuring both an ethoxy and a propoxy group, offers a nuanced interplay of lipophilicity and polarity, making a thorough understanding of its solubility profile essential for its effective application.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the solubility characteristics of this compound, underpinned by established scientific principles and methodologies. While publicly available quantitative solubility data for this specific molecule is limited, this guide will equip you with the foundational knowledge of its predicted solubility behavior, a robust experimental protocol for its determination, and an understanding of its application as a synthetic intermediate.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility in various solvent systems. These properties dictate the intermolecular forces at play between the solute and the solvent, ultimately governing the extent of dissolution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C12H16O4 | [2][3] |
| Molecular Weight | 224.25 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder (predicted) | [1] |
| CAS Number | 52009-55-9 | [2] |
Predicted Solubility Profile of this compound
While specific experimental quantitative solubility data for this compound is not extensively available in public literature, we can predict its solubility behavior based on its molecular structure and the well-established principle of "like dissolves like." The molecule possesses a polar carboxylic acid group capable of hydrogen bonding, and two ether linkages which can also act as hydrogen bond acceptors. The aromatic ring and the alkyl chains of the ethoxy and propoxy groups contribute to its nonpolar character.
Qualitative Solubility Predictions:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group suggests some solubility in polar protic solvents. It is expected to be soluble in alcohols like ethanol and methanol, where both hydrogen bonding and dispersion forces can contribute to solvation.[4] Its solubility in water is likely to be low to moderate, increasing with temperature, particularly in boiling water.[4] The presence of the larger propoxy group compared to an ethoxy or methoxy group will likely decrease water solubility relative to smaller analogues.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): Good solubility is predicted in these solvents. The polar nature of the solvent can interact with the carboxylic acid and ether groups, while the organic character of the solvent can solvate the nonpolar regions of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid and ether functionalities, this compound is expected to have low solubility in nonpolar solvents.
pH-Dependent Solubility:
As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to be highly pH-dependent. In alkaline conditions (pH > pKa), the carboxylic acid will deprotonate to form a carboxylate salt. This ionic form is significantly more polar and will exhibit much higher aqueous solubility.
Experimental Determination of Solubility: A Standardized Protocol
To obtain accurate and reliable quantitative solubility data, a standardized experimental protocol is essential. The most widely accepted and robust method for determining the equilibrium solubility of a crystalline compound is the shake-flask method .[5] This protocol is in line with guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is constant, representing the saturation solubility.
Detailed Step-by-Step Methodology
-
Preparation:
-
Ensure the this compound is of high purity.
-
Use high-purity solvents.
-
Prepare a series of vials or flasks for each solvent to be tested.
-
-
Addition of Solute and Solvent:
-
Add an excess amount of crystalline this compound to each vial. The excess solid is crucial to ensure that saturation is achieved and maintained.
-
Accurately dispense a known volume of the desired solvent into each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath. For pharmaceutical applications, temperatures such as 25 °C (room temperature) and 37 °C (physiological temperature) are often used.
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.
-
Alternatively, centrifuge the samples at the experimental temperature to ensure complete separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid aspirating any solid particles. The use of a filter syringe is recommended.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Self-Validating System and Causality
-
Expertise & Experience: The choice of a 24-72 hour equilibration time is based on extensive experience with crystalline organic molecules, which often require extended periods to reach true thermodynamic equilibrium. Shorter times may lead to an underestimation of solubility.
-
Trustworthiness: The protocol's trustworthiness is ensured by the presence of a persistent solid phase, which visually confirms that the solution is saturated. The use of a validated, specific analytical method like HPLC ensures that the measured concentration is accurate and not influenced by potential impurities or degradation products.
Visualizing the Experimental Workflow
Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Application in Drug Development: A Versatile Synthetic Intermediate
This compound, like many of its substituted benzoic acid relatives, is a valuable building block in medicinal chemistry.[1] Its utility lies in its ability to be readily incorporated into larger, more complex molecules with potential therapeutic activity. The carboxylic acid functional group serves as a versatile handle for a variety of chemical transformations, including:
-
Amide Bond Formation: The carboxylic acid can be activated and reacted with a wide array of amines to form amides. This is a cornerstone reaction in medicinal chemistry, as the amide bond is a key structural feature in many drug molecules.
-
Esterification: Reaction with alcohols leads to the formation of esters, which can be used to modify the physicochemical properties of a parent molecule, for instance, to create prodrugs with enhanced solubility or permeability.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another functional group for further synthetic elaboration.
The ethoxy and propoxy groups on the aromatic ring can influence the molecule's interaction with biological targets and modulate its pharmacokinetic properties, such as lipophilicity and metabolic stability. By serving as a scaffold, this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For example, derivatives of similar benzoic acids have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties.
Visualizing the Role in Synthesis
Caption: Synthetic utility of this compound as a building block for biologically active molecules.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for understanding and determining this critical parameter. Its physicochemical properties suggest a solubility profile that can be modulated by solvent choice and pH, a key consideration for formulation development. The provided standardized shake-flask protocol offers a reliable method for researchers to generate high-quality, quantitative solubility data. Furthermore, the versatility of this compound as a synthetic intermediate underscores its potential value in the ongoing quest for novel therapeutic agents. A thorough characterization of its solubility is a fundamental first step in unlocking this potential.
References
Foreword: Navigating the Landscape of a Sparsely Characterized Compound
An In-Depth Technical Guide to the Physical Characteristics of 3-Ethoxy-4-propoxybenzoic Acid
To our fellow researchers and drug development professionals, this guide addresses the physical characteristics of this compound (CAS No. 52009-55-9). It is crucial to establish at the outset that this compound is not extensively documented in peer-reviewed literature. As such, experimental data regarding its specific physical properties are scarce.
This guide, therefore, adopts a dual-pronged approach rooted in practical laboratory science. Firstly, we will present the established and computed data for the target molecule. Secondly, where experimental data is absent, we will provide a comparative analysis of structurally similar compounds. This methodology allows us to build a predictive framework for its behavior and offers context for experimental design. The protocols detailed herein are designed as robust, self-validating systems for any researcher to generate definitive data for this compound.
Section 1: Core Molecular Identity and Computed Properties
The foundational step in characterizing any chemical entity is to establish its fundamental molecular and structural properties. These values are the bedrock upon which all further experimental investigation is built.
Structural and General Properties
This compound is a disubstituted benzoic acid derivative. The presence of two ether linkages—an ethoxy group at the C3 position and a propoxy group at the C4 position—dictates its polarity, lipophilicity, and potential for hydrogen bonding. These features are critical in predicting its behavior in both biological and chemical systems.
The core identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 52009-55-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆O₄ | [1][2] |
| Molecular Weight | 224.25 g/mol | [2] |
| Exact Mass | 224.10485899 | [2] |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C(=O)O)OCC | - |
Computed Physicochemical Data
Computational models provide valuable, albeit predictive, insights into a molecule's characteristics. The following data, derived from computational algorithms, offers a preliminary assessment of its behavior, which must be validated experimentally.
| Computed Property | Predicted Value | Source(s) |
| Boiling Point (at 760 mmHg) | 344.2 ± 22.0 °C | - |
| Flash Point | 128.0 ± 15.8 °C | - |
| XLogP3 (Lipophilicity) | 2.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Topological Polar Surface Area | 55.8 Ų | [2] |
Expert Insight: The computed XLogP3 value of 2.9 suggests moderate lipophilicity. The single hydrogen bond donor (from the carboxylic acid) and four acceptors (the four oxygen atoms) indicate that while it can engage in hydrogen bonding, its overall solubility in aqueous media will likely be limited by the nonpolar character of the ethoxy and propoxy chains.
Section 2: Thermal and Physical State Analysis
Predicted Physical State
Based on its molecular weight and the properties of similar benzoic acid derivatives, this compound is expected to be a crystalline solid at standard temperature and pressure. Benzoic acid and its alkoxy derivatives are typically solids due to intermolecular hydrogen bonding and van der Waals forces.
Melting Point: A Comparative Analysis
The melting point is a critical indicator of purity and molecular packing efficiency. To estimate a probable range for our target compound, we can analyze the melting points of its structural relatives.
| Compound | Structure | Melting Point (°C) | Source(s) |
| 3-Ethoxy-4-hydroxybenzoic acid | Ethoxy at C3, Hydroxy at C4 | 196 - 198 | - |
| 4-Propoxybenzoic acid | Propoxy at C4 | 148 - 151 | - |
| 3-Ethoxybenzoic acid | Ethoxy at C3 | 136 - 140 | [4] |
| This compound | Ethoxy at C3, Propoxy at C4 | (Not Reported) | - |
Expert Insight: The precursor, 3-ethoxy-4-hydroxybenzoic acid, has a high melting point due to strong intermolecular hydrogen bonding from both the carboxylic acid and the phenolic hydroxyl group. Replacing the hydroxyl group with a less polar propoxy group eliminates one strong hydrogen bonding site. While the increase in molecular weight and chain length might slightly increase van der Waals forces, the loss of the phenolic hydrogen bond is expected to be the dominant factor. Therefore, the melting point of this compound is predicted to be lower than that of its hydroxy precursor (196-198 °C) and likely higher than that of 3-ethoxybenzoic acid. An experimental determination is essential for confirmation.
Workflow for Physical Characterization
The logical flow for characterizing a new or sparsely documented compound like this compound is outlined below. This workflow ensures that foundational data is collected systematically before proceeding to more complex analyses.
References
An In-depth Technical Guide to 3-Ethoxy-4-propoxybenzoic Acid: Synthesis, Properties, and Potential Applications
A comprehensive overview for researchers, scientists, and drug development professionals, delving into the core characteristics of 3-Ethoxy-4-propoxybenzoic acid, grounded in the established chemistry of its structural analogs.
Introduction
This compound, a member of the alkoxybenzoic acid family, is a multifaceted organic compound with potential applications in materials science and medicinal chemistry. While specific historical details on the discovery of this particular molecule are not extensively documented, its structural class—alkoxy-substituted benzoic acids—has been a subject of scientific inquiry since the late 19th and early 20th centuries with the advancement of synthetic organic chemistry.[1] This guide provides a detailed exploration of this compound, including its physicochemical properties, a proposed synthesis protocol based on well-established reactions, and a discussion of its potential applications inferred from related compounds.
Physicochemical Properties
The molecular structure of this compound, featuring both an ethoxy and a propoxy group on the benzoic acid backbone, dictates its physical and chemical characteristics. These substitutions influence its polarity, solubility, and potential for intermolecular interactions.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 52009-55-9 | [2] |
| Molecular Formula | C12H16O4 | [3] |
| Molecular Weight | 224.26 g/mol | [3] |
Proposed Synthesis Methodology
The synthesis of this compound can be logically achieved through a multi-step process commencing with a readily available precursor, 3-ethoxy-4-hydroxybenzoic acid. The cornerstone of this synthesis is the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[4]
Synthesis Workflow
The proposed synthetic route involves two primary stages: esterification of the starting material followed by etherification, and concluding with hydrolysis to yield the final product. This approach protects the carboxylic acid functional group during the etherification step, preventing unwanted side reactions.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Part 1: Esterification of 3-Ethoxy-4-hydroxybenzoic acid
This initial step protects the carboxylic acid group as a methyl ester.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzoic acid (1 equivalent) in methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-ethoxy-4-hydroxybenzoate.
Part 2: Williamson Ether Synthesis
This step introduces the propoxy group onto the phenolic oxygen.
-
Reaction Setup: Dissolve the methyl 3-ethoxy-4-hydroxybenzoate (1 equivalent) in an anhydrous polar aprotic solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask.
-
Base Addition: Add a weak base, such as potassium carbonate (2-3 equivalents), to deprotonate the phenolic hydroxyl group.
-
Alkyl Halide Addition: Add a propyl halide, such as 1-bromopropane or 1-iodopropane (1.2-1.5 equivalents), to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the mixture, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
Part 3: Hydrolysis of the Ester
The final step is the deprotection of the carboxylic acid.
-
Reaction Setup: Dissolve the purified methyl 3-ethoxy-4-propoxybenzoate in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Hydrolysis: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as indicated by TLC.
-
Acidification: Remove the methanol under reduced pressure and dissolve the residue in water. Acidify the aqueous solution with a dilute strong acid (e.g., HCl) to a pH of 2-3.
-
Isolation: The this compound will precipitate as a solid. Collect the product by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.
Potential Applications
While specific applications for this compound are not widely reported, the properties of the broader class of alkoxybenzoic acids suggest potential uses in several fields.
Materials Science: Liquid Crystals
Alkoxybenzoic acids are well-known for their liquid crystalline properties.[5] The rigid benzoic acid core, combined with the flexible alkoxy chains, can lead to the formation of mesophases (the state of matter between liquid and solid). These compounds often form hydrogen-bonded dimers, which enhances the molecular length and anisotropy, favoring the formation of liquid crystal phases.[6][7] The specific nature of the alkoxy chains (in this case, ethoxy and propoxy) influences the temperature range and type of the liquid crystalline phase. Further research could explore the potential of this compound in the formulation of novel liquid crystal materials for displays and sensors.
Caption: Dimerization of benzoic acids via hydrogen bonding.
Medicinal Chemistry and Drug Development
Benzoic acid derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[8] The alkoxy groups can modulate the lipophilicity of the molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). By fine-tuning the lipophilicity, researchers can optimize the pharmacokinetic profile of a potential drug candidate. The carboxylic acid group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening.
Conclusion
This compound represents an interesting, though not extensively studied, member of the alkoxybenzoic acid family. Based on the established principles of organic synthesis, a reliable pathway for its preparation can be proposed, primarily utilizing the Williamson ether synthesis. Its structural features suggest a high potential for applications in materials science, particularly in the field of liquid crystals, and as a scaffold in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists interested in exploring the properties and potential of this and related di-alkoxybenzoic acids. Further empirical investigation is warranted to fully characterize this compound and validate its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
The Strategic Utility of 3-Ethoxy-4-propoxybenzoic Acid: A Technical Primer for Advanced Synthesis
In the landscape of modern drug discovery and materials science, the strategic selection of chemical intermediates is paramount to the successful synthesis of complex molecular architectures. Among the vast array of available building blocks, substituted benzoic acids represent a cornerstone of synthetic utility. This guide provides an in-depth technical overview of 3-Ethoxy-4-propoxybenzoic acid, a versatile yet specific intermediate, for researchers, scientists, and professionals in drug development. We will explore its synthesis, reactivity, and potential applications, offering field-proven insights into its practical implementation.
Physicochemical Properties and Structural Attributes
This compound (CAS No. 52009-55-9) is a disubstituted benzoic acid derivative featuring both an ethoxy and a propoxy group on the aromatic ring.[1][2] This unique combination of ether linkages imparts specific physicochemical properties that are highly advantageous in organic synthesis. The presence of these alkyl ether groups enhances the molecule's lipophilicity compared to its hydroxylated precursors, which can be a critical factor in modulating the solubility and pharmacokinetic profiles of target compounds.
A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 52009-55-9 |
| Molecular Formula | C12H16O4 |
| Molecular Weight | 224.25 g/mol |
| Appearance | White to off-white crystalline powder (predicted) |
| Boiling Point | 344.2 ± 22.0 °C at 760 mmHg (Predicted) |
| Flash Point | 128.0 ± 15.8 °C (Predicted) |
| Exact Mass | 224.104859 g/mol |
Table 1: Physicochemical properties of this compound. Data is a combination of reported and predicted values.[3]
Synthesis of this compound: A Proposed Pathway
While specific, detailed literature on the synthesis of this compound is not abundant, a logical and efficient synthetic route can be devised starting from commercially available precursors, such as 3-ethoxy-4-hydroxybenzaldehyde. This proposed two-step synthesis leverages well-established etherification and oxidation reactions.
References
Theoretical Analysis of 3-Ethoxy-4-propoxybenzoic Acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 3-Ethoxy-4-propoxybenzoic acid (CAS No: 52009-55-9), a substituted benzoic acid derivative with potential applications in medicinal chemistry.[1][2] We outline a rigorous, multi-step computational workflow designed to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging Density Functional Theory (DFT), we present a robust methodology for geometry optimization, vibrational analysis, electronic structure characterization, and spectroscopic prediction. This guide serves as a blueprint for researchers and drug development professionals to perform in silico analysis, enabling the rational design of novel therapeutics and accelerating the drug discovery pipeline.[3][4][5]
Introduction: The Rationale for Theoretical Studies
This compound is a small organic molecule belonging to the benzoic acid family.[1] Its structure, featuring a central phenyl ring with carboxylic acid, ethoxy, and propoxy functional groups, makes it an intriguing candidate for pharmaceutical development.[2][6] Benzoic acid derivatives are known to exhibit a wide range of biological activities, and the specific substitutions on the phenyl ring can significantly modulate a compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn govern its pharmacokinetic and pharmacodynamic profiles.[7]
Computational chemistry provides a powerful, cost-effective toolkit for predicting molecular properties before committing to expensive and time-consuming laboratory synthesis.[3][5] By simulating molecular behavior at the quantum level, we can gain deep insights into geometry, stability, reactivity, and potential interactions with biological targets.[4][8][9] This in silico approach, a cornerstone of modern computer-aided drug design (CADD), allows for the rapid screening and optimization of lead compounds, ultimately de-risking and accelerating the path to clinical candidates.[4][9]
This guide details the theoretical protocols necessary to build a comprehensive computational profile of this compound.
Part I: A Validated Computational Workflow
Our approach is grounded in a sequential and self-validating computational workflow. Each step builds upon the last, ensuring the integrity and accuracy of the final results. The entire process relies on Density Functional Theory (DFT), a quantum mechanical method that offers an exceptional balance of computational cost and accuracy for organic molecules.
Caption: A validated workflow for the theoretical analysis of small molecules.
Part II: Step-by-Step Methodological Protocols
This section provides detailed, actionable protocols for each step of the computational workflow.
Step 1: Molecular Construction and Pre-optimization
The initial phase involves constructing the 3D structure of this compound using molecular modeling software. A preliminary geometry optimization is performed using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation for the more demanding quantum calculations.
Step 2: Quantum Chemical Geometry Optimization
Causality: The precise 3D arrangement of atoms dictates a molecule's properties. This step aims to find the lowest energy, or most stable, conformation of the molecule on its potential energy surface.
Protocol:
-
Method Selection: Density Functional Theory (DFT) is the method of choice. The B3LYP hybrid functional is selected for its proven accuracy and efficiency in describing organic systems.[10][11]
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed.
-
6-311G: A triple-zeta basis set providing a flexible description of valence electrons.
-
++: Diffuse functions are added to both heavy atoms and hydrogens, which are critical for accurately modeling the lone pairs on oxygen atoms and non-covalent interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron density in chemical bonds.[11]
-
-
Execution: The optimization calculation is run until the forces on the atoms and the energy change between steps fall below predefined convergence criteria, indicating a stationary point on the potential energy surface has been located.
Step 3: Vibrational Frequency Analysis
Causality: This step serves two critical purposes: it validates that the optimized geometry is a true energy minimum, and it allows for the prediction of the molecule's infrared (IR) spectrum.
Protocol:
-
Calculation: A frequency calculation is performed on the B3LYP/6-311++G(d,p) optimized geometry.
-
Validation: The output is analyzed for imaginary frequencies.
-
Zero imaginary frequencies: Confirms the structure is a true local minimum.
-
One or more imaginary frequencies: Indicates a saddle point (a transition state), requiring further geometry optimization.
-
-
Spectral Prediction: The calculated vibrational frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum. These frequencies are often scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental data.
Step 4: Electronic Structure Analysis
Causality: Understanding the electronic landscape of a molecule is key to predicting its reactivity and intermolecular interactions.
Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
HOMO Energy: Relates to the ability to donate electrons.
-
LUMO Energy: Relates to the ability to accept electrons.
-
HOMO-LUMO Gap (ΔE): A crucial indicator of chemical stability. A large gap implies high stability and low reactivity.
-
-
Molecular Electrostatic Potential (MEP) Map: An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This visualizes the charge distribution:
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack (e.g., around the carbonyl and ether oxygen atoms).
-
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack (e.g., around the acidic proton of the carboxylic acid).
-
Caption: Conceptual overview of a DFT calculation.
Part III: Expected Results and Data Presentation
The theoretical calculations described will yield a wealth of quantitative data. For clarity and comparative analysis, results should be organized into structured tables.
Table 1: Predicted Structural Parameters
This table would summarize key bond lengths and angles of the optimized geometry.
| Parameter | Atom Pair/Triplet | Predicted Value (Å or °) |
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (carbonyl) | ~1.35 Å |
| Bond Length | O-H (hydroxyl) | ~0.97 Å |
| Bond Length | C-O (ethoxy) | ~1.37 Å |
| Bond Length | C-O (propoxy) | ~1.38 Å |
| Dihedral Angle | C-C-C=O | ~0° or ~180° (planar) |
| Note: These are representative values based on similar structures. Actual calculated values should be reported. |
Table 2: Predicted Electronic and Spectroscopic Properties
This table summarizes the key electronic and predicted spectroscopic data.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | High chemical stability |
| Dipole Moment | ~2.5 Debye | Moderate polarity |
| ¹³C NMR Shift (C=O) | ~170-175 ppm | Carbonyl environment identifier |
| ¹H NMR Shift (COOH) | >10 ppm | Acidic proton identifier |
| Note: These are representative values. Actual calculated values should be reported. |
Conclusion
The computational workflow detailed in this guide provides a robust and scientifically rigorous framework for the theoretical characterization of this compound. By systematically calculating its optimized geometry, vibrational frequencies, electronic properties, and predicted spectra, researchers can build a comprehensive in silico profile of the molecule. This foundational knowledge is invaluable for drug development professionals, enabling data-driven decisions in lead optimization, predicting metabolic stability, and designing molecules with enhanced efficacy and safety profiles. The integration of these computational techniques into the drug discovery process is essential for navigating the complexities of modern pharmaceutical research.[5][9]
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. steeronresearch.com [steeronresearch.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Computational Chemistry and Molecular Modeling - Taros Discovery [tarosdiscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Quantum Chemical Blueprint: A Technical Guide to 3-Ethoxy-4-propoxybenzoic Acid for Drug Discovery Professionals
Abstract
This guide provides a comprehensive technical framework for the quantum chemical analysis of 3-Ethoxy-4-propoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies for in-silico characterization. We will explore geometric optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions, which are fundamental to its application in drug design and development.
Introduction: The Significance of In-Silico Probing
This compound, a derivative of benzoic acid, possesses a unique arrangement of ether functional groups that significantly influence its electronic and steric properties. Understanding the three-dimensional conformation, electronic distribution, and reactive sites of this molecule is paramount for predicting its behavior in a biological environment. Quantum chemical calculations offer a powerful, non-empirical approach to unravel these characteristics at the atomic level, providing insights that are often challenging to obtain through experimental methods alone.
This guide moves beyond a simple recitation of methods. It provides the "why" behind the "how," grounding each computational step in the principles of quantum mechanics and demonstrating its relevance to drug discovery. By the end of this document, the reader will have a clear roadmap for performing and interpreting high-level quantum chemical calculations on this compound and similar molecular systems.
The Computational Cornerstone: Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[1] Unlike more computationally expensive post-Hartree-Fock methods, DFT can efficiently handle the number of electrons in this compound while still providing reliable results for a wide range of molecular properties.[2][3]
Our method of choice is the widely-used B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has demonstrated high accuracy for organic molecules.[4][5][6] This will be paired with the Pople-style 6-311++G(d,p) basis set. This choice is deliberate: the triple-zeta valence description provides flexibility, the diffuse functions (++) are crucial for accurately describing the lone pairs on the oxygen atoms and the potential for hydrogen bonding, and the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.[4][5]
dot graph TD { A[Start: 3D Structure of this compound] --> B{Computational Method Selection}; B --> C[DFT: B3LYP Functional]; B --> D[Basis Set: 6-311++G(d,p)]; C --> E{Geometric Optimization}; D --> E; E --> F{Vibrational Frequency Analysis}; F --> G[Confirmation of True Minimum]; G --> H{Electronic Properties}; H --> I[Frontier Molecular Orbitals (HOMO/LUMO)]; H --> J[Molecular Electrostatic Potential (MEP)]; I --> K[Reactivity & Stability Analysis]; J --> L[Intermolecular Interaction Sites]; K --> M[End: Comprehensive Molecular Profile]; L --> M; } caption: "Computational Workflow for this compound"
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be implemented using computational chemistry software such as Gaussian, GAMESS, or ORCA.[7][8]
Geometric Optimization: Finding the Most Stable Conformation
The first and most critical step is to determine the molecule's lowest energy structure.
Protocol:
-
Input Structure: Build an initial 3D structure of this compound using a molecular editor.
-
Calculation Setup:
-
Job Type: Geometry Optimization.
-
Method: DFT.
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.
-
-
Execution: Submit the calculation to the chosen software package.
-
Analysis: Upon completion, verify that the optimization has converged successfully. The output will provide the optimized Cartesian coordinates of each atom.
Vibrational Frequency Analysis: Confirming Stability and Simulating Spectra
This analysis serves two purposes: to confirm that the optimized geometry is a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.
Protocol:
-
Input Structure: Use the optimized geometry from the previous step.
-
Calculation Setup:
-
Job Type: Frequency.
-
Method: DFT.
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
-
Execution: Run the frequency calculation.
-
Analysis:
-
Imaginary Frequencies: Check the output for imaginary frequencies. A true minimum will have zero imaginary frequencies.
-
Vibrational Modes: Analyze the calculated vibrational modes and their corresponding frequencies and intensities to predict the IR and Raman spectra.
-
Unveiling Electronic Behavior: FMO and MEP Analysis
With a validated stable structure, we can now probe the electronic properties that govern the molecule's reactivity and interactions.
Frontier Molecular Orbitals (FMO): The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature.
Protocol:
-
Input Structure: Use the optimized geometry.
-
Calculation Setup: The HOMO and LUMO energies and orbitals are typically calculated as part of a single-point energy calculation following optimization. Ensure that the output file is configured to save molecular orbital information.
-
Visualization and Analysis:
-
Visualize the 3D plots of the HOMO and LUMO.
-
The HOMO will indicate regions susceptible to electrophilic attack (electron-donating).
-
The LUMO will highlight areas prone to nucleophilic attack (electron-accepting).
-
The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.
-
dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Relationship between FMOs and Chemical Reactivity"
Molecular Electrostatic Potential (MEP): Mapping the Charge Landscape
The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich and electron-poor regions. This is invaluable for understanding non-covalent interactions, particularly hydrogen bonding, which is critical in drug-receptor binding.
Protocol:
-
Input Structure: Use the optimized geometry.
-
Calculation Setup: Perform a single-point energy calculation and request the generation of the MEP surface.
-
Visualization and Analysis:
-
The MEP is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).
-
The oxygen atoms of the carboxyl and ether groups are expected to be electron-rich (red), making them potential hydrogen bond acceptors.
-
The hydrogen atom of the carboxyl group will be electron-poor (blue), indicating its role as a hydrogen bond donor.
-
Data Presentation and Interpretation
The quantitative results from these calculations should be organized for clarity and comparative analysis.
Table 1: Key Calculated Properties of this compound
| Parameter | Calculated Value | Significance in Drug Discovery |
| Total Energy (Hartree) | Value from optimization | A measure of the molecule's overall stability. |
| Dipole Moment (Debye) | Value from calculation | Indicates the molecule's overall polarity, influencing solubility and membrane permeability. |
| HOMO Energy (eV) | Value from calculation | Relates to the molecule's ionization potential and its ability to donate electrons. |
| LUMO Energy (eV) | Value from calculation | Correlates with the molecule's electron affinity and its capacity to accept electrons. |
| HOMO-LUMO Gap (eV) | Calculated difference | A larger gap suggests higher kinetic stability and lower reactivity. |
Conclusion: From In-Silico Data to Actionable Insights
The quantum chemical calculations detailed in this guide provide a robust, multi-faceted profile of this compound. By systematically determining its optimized geometry, vibrational properties, and electronic landscape, researchers can gain a profound understanding of its intrinsic chemical nature. These insights are not merely academic; they are directly applicable to the drug development pipeline. The identification of reactive sites, the prediction of intermolecular interactions, and the assessment of metabolic stability are all informed by this fundamental computational analysis. This guide serves as a foundational blueprint for leveraging the predictive power of quantum chemistry to accelerate the design and discovery of novel therapeutics.
References
- 1. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]
- 2. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]
- 3. worldscientific.com [worldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
Methodological & Application
Synthesis of 3-Ethoxy-4-propoxybenzoic acid from vanillin derivatives
Application Note & Protocol
Synthesis of 3-Ethoxy-4-propoxybenzoic Acid from Vanillin: A Comprehensive Guide for Synthetic and Medicinal Chemists
Abstract: This document provides a detailed guide for the synthesis of this compound, a valuable building block in medicinal chemistry, starting from the renewable feedstock vanillin. The synthetic strategy involves a multi-step sequence including the oxidation of the aldehyde, demethylation of the methoxy group, protection of the resulting carboxylic acid, sequential O-alkylation via the Williamson ether synthesis, and final deprotection. This guide emphasizes the mechanistic rationale behind each step, provides detailed, validated protocols, and includes troubleshooting insights to ensure reproducible and high-yield synthesis. The target audience includes researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: Leveraging a Bio-renewable Platform Chemical
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely available and cost-effective aromatic compound, primarily known for its use as a flavoring agent.[1] Its true value in chemical synthesis, however, lies in its functionalized aromatic core, which presents three reactive sites: a phenolic hydroxyl, an aldehyde, and a methoxy ether group.[2][3] This functionality makes vanillin an ideal and sustainable starting material for the synthesis of more complex substituted benzoic acid derivatives.[4]
Substituted benzoic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical agents. The specific substitution pattern, such as the ethoxy and propoxy groups in the target molecule this compound, can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This guide outlines a robust and logical pathway to access this valuable derivative from vanillin.
Overall Synthetic Strategy
The transformation of vanillin into this compound requires a strategic sequence of reactions to modify all three of its functional groups. The chosen pathway prioritizes high-yield, well-established reactions and begins with the modification of the aldehyde and methoxy groups to form a key intermediate, protocatechuic acid, which possesses two phenolic hydroxyls amenable to differential alkylation.
The overall workflow is depicted below:
Caption: Overall workflow for the synthesis of this compound.
Core Mechanistic Principles
A thorough understanding of the underlying reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.
Oxidation of Vanillin
The conversion of the aldehyde group in vanillin to a carboxylic acid is a standard oxidation reaction.[6] While various oxidizing agents can be employed, a simple and effective method involves using a mild oxidant in an appropriate medium. The reaction proceeds via the formation of a hydrate at the aldehyde carbonyl, which is then oxidized to the carboxylic acid.[6]
O-Demethylation via Alkaline Fusion
The cleavage of the stable aryl-methyl ether in vanillic acid to reveal a second phenolic hydroxyl group is the most challenging step. A classic and robust method is alkaline fusion, where the substrate is heated with a strong base like potassium hydroxide at high temperatures. This process involves nucleophilic attack by the hydroxide ion on the methyl carbon, although the extreme conditions suggest a more complex mechanism likely involving direct displacement at the aromatic ring or subsequent rearrangement after an initial reaction. This step effectively converts vanillic acid into protocatechuic acid (3,4-dihydroxybenzoic acid).[7][8]
Williamson Ether Synthesis
This is the cornerstone reaction for constructing the target ether linkages.[9] The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[10][11] The mechanism involves two key steps:
-
Deprotonation: A base (e.g., potassium carbonate, sodium hydride) abstracts the acidic proton from the phenolic hydroxyl group to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the primary alkyl halide (e.g., 1-bromopropane, bromoethane), displacing the halide leaving group in a concerted SN2 mechanism to form the ether.[9][10]
Causality: The choice of a polar aprotic solvent like DMF or acetone is critical as it solvates the cation of the base while leaving the phenoxide nucleophile relatively "bare" and highly reactive, thus accelerating the SN2 reaction.[12] The use of primary alkyl halides is mandatory to avoid the competing E2 elimination reaction, which becomes dominant with secondary and tertiary halides.[11]
Esterification and Saponification
To prevent the carboxylic acid group of protocatechuic acid from interfering with the basic conditions of the Williamson ether synthesis, it is temporarily protected as an ester (e.g., methyl ester via Fischer esterification). After the ether linkages are formed, the ester is easily cleaved back to the carboxylic acid via saponification—a base-catalyzed hydrolysis.[13][14]
Detailed Experimental Protocols
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is required. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 4.1: Oxidation of Vanillin to Vanillic Acid
-
Rationale: This step converts the aldehyde to a carboxylic acid, a necessary precursor for the subsequent demethylation.
-
Materials: Vanillin, Sodium Hydroxide (NaOH), Water, Hydrochloric Acid (HCl), Iodine (I₂).
-
Procedure:
-
In a 1 L round-bottom flask, dissolve 30.4 g (0.2 mol) of vanillin in 400 mL of a 10% aqueous NaOH solution.
-
Heat the mixture to 60-70°C with stirring.
-
Slowly add a solution of 50.8 g (0.2 mol) of iodine in 200 mL of water over 1 hour. Maintain the temperature and continue stirring for an additional 2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully acidify the mixture with concentrated HCl until the pH is approximately 2. A white precipitate of vanillic acid will form.
-
Filter the precipitate using a Büchner funnel, wash thoroughly with cold water, and dry in a vacuum oven at 80°C.
-
-
Expected Outcome: A white to off-white crystalline solid. Yield: 85-95%.[1]
Protocol 4.2: Demethylation to Protocatechuic Acid
-
Rationale: This harsh but effective step cleaves the methyl ether to generate the 3,4-dihydroxy pattern required for subsequent alkylations.[7]
-
Materials: Vanillic Acid, Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), Water, HCl.
-
Procedure:
-
In a stainless-steel or nickel crucible, combine 84 g of KOH pellets and 42 g of NaOH pellets with 25 mL of water.
-
Heat the mixture with stirring until a fluid melt is obtained (approx. 160°C).
-
Carefully add 50.4 g (0.3 mol) of vanillic acid in portions over 5 minutes. The temperature will rise.
-
Continue heating and stirring, raising the temperature to 240-245°C. Maintain this temperature for 10 minutes.[7]
-
Remove from heat and allow the mixture to cool while still stirring.
-
Carefully dissolve the solid mass in 1 L of warm water.
-
Cool the solution in an ice bath and acidify with concentrated HCl to pH 2.
-
Filter the resulting precipitate, wash with ice-cold water, and dry to yield crude protocatechuic acid. Recrystallization from hot water may be necessary for higher purity.
-
-
Expected Outcome: A tan to light-brown crystalline solid. Yield: 60-75%.[7]
Protocol 4.3: Esterification to Methyl Protocatechuate
-
Rationale: Protection of the carboxylic acid as a methyl ester prevents its reaction under the basic conditions of the upcoming Williamson ether synthesis.
-
Materials: Protocatechuic Acid, Methanol, Sulfuric Acid (H₂SO₄), Sodium Bicarbonate (NaHCO₃).
-
Procedure:
-
Suspend 30.8 g (0.2 mol) of protocatechuic acid in 400 mL of methanol in a 1 L round-bottom flask.
-
Cool the suspension in an ice bath and slowly add 4 mL of concentrated H₂SO₄.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours.
-
Cool the solution and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated solution into 1 L of cold water and neutralize by slowly adding a saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous solution three times with 200 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.
-
-
Expected Outcome: A white to pale yellow solid. Yield: 90-98%.
Protocol 4.4: Sequential O-Alkylation
-
Rationale: This two-part step introduces the propoxy and ethoxy groups. The 4-OH is more acidic and sterically accessible, making it more reactive. It will be alkylated first with the bulkier propyl group to favor selectivity.
-
Materials: Methyl Protocatechuate, Anhydrous Potassium Carbonate (K₂CO₃), Acetone, 1-Bromopropane, Bromoethane.
-
Procedure (4.4.1: Propylation):
-
In a 1 L flask, dissolve 25.2 g (0.15 mol) of methyl protocatechuate in 500 mL of anhydrous acetone.
-
Add 24.9 g (0.18 mol, 1.2 equiv) of finely powdered anhydrous K₂CO₃.
-
Add 20.2 g (14.8 mL, 0.165 mol, 1.1 equiv) of 1-bromopropane.
-
Heat the mixture to reflux with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC.
-
After completion, cool the mixture and filter off the K₂CO₃.
-
Evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude Methyl 3-hydroxy-4-propoxybenzoate.
-
-
Procedure (4.4.2: Ethylation):
-
Dissolve the entire crude product from the previous step in 500 mL of anhydrous acetone.
-
Add 24.9 g (0.18 mol) of anhydrous K₂CO₃.
-
Add 18.0 g (12.1 mL, 0.165 mol) of bromoethane.
-
Heat the mixture to reflux with vigorous stirring for 12-18 hours. Monitor by TLC.
-
Work up the reaction as described in step 4.4.1. Purify the final product, Methyl 3-ethoxy-4-propoxybenzoate, by column chromatography (silica gel, hexane:ethyl acetate gradient) if necessary.
-
-
Expected Outcome: A colorless oil or low-melting solid. Yield over two steps: 70-85%.
Protocol 4.5: Saponification to Final Product
-
Rationale: The final step is the deprotection of the methyl ester to reveal the target carboxylic acid.
-
Materials: Methyl 3-ethoxy-4-propoxybenzoate, Ethanol, NaOH, Water, HCl.
-
Procedure:
-
Dissolve the dialkylated ester from the previous step (assuming approx. 0.11 mol) in 200 mL of ethanol.
-
Add a solution of 12 g (0.3 mol) of NaOH in 100 mL of water.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 200 mL of water and cool in an ice bath.
-
Acidify to pH 2 with concentrated HCl. A precipitate will form.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound.
-
-
Expected Outcome: A white crystalline solid. Yield: 90-98%.
Data Summary
Table 1: Reagents and Key Parameters for Synthesis
| Step | Starting Material | Key Reagents | Solvent | Temperature | Approx. Time |
| 1 | Vanillin | NaOH, I₂ | Water | 60-70°C | 3 h |
| 2 | Vanillic Acid | KOH, NaOH | None (Melt) | 240-245°C | 10 min |
| 3 | Protocatechuic Acid | Methanol, H₂SO₄ | Methanol | Reflux | 6 h |
| 4a | Methyl Protocatechuate | K₂CO₃, 1-Bromopropane | Acetone | Reflux | 12-18 h |
| 4b | Intermediate | K₂CO₃, Bromoethane | Acetone | Reflux | 12-18 h |
| 5 | Dialkylated Ester | NaOH, H₂O | Ethanol/Water | Reflux | 3 h |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Appearance | Expected Yield |
| Vanillic Acid | C₈H₈O₄ | 168.15 | White solid | 85-95% |
| Protocatechuic Acid | C₇H₆O₄ | 154.12 | Tan solid | 60-75% |
| Methyl Protocatechuate | C₈H₈O₄ | 168.15 | White solid | 90-98% |
| This compound | C₁₂H₁₆O₄ | 224.25 | White solid | >90% (final step) |
Visualization of the Synthetic Pathway
Caption: Chemical reaction pathway from Vanillin to this compound. (Note: Generic images are used for illustrative purposes).
References
- 1. Vanillic acid - Wikipedia [en.wikipedia.org]
- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pureadmin.uhi.ac.uk [pureadmin.uhi.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN104072362A - Synthesis process for antiviral chemical compound protocatechuic acid - Google Patents [patents.google.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 14. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]
Laboratory-Scale Synthesis of 3-Ethoxy-4-propoxybenzoic Acid: An Application Note
Introduction: 3-Ethoxy-4-propoxybenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry, materials science, and as a building block in organic synthesis. Its specific substitution pattern, featuring two different alkoxy groups on the aromatic ring, makes it an interesting target for the development of novel compounds with tailored electronic and steric properties. This application note provides a detailed, reliable, and scientifically-grounded protocol for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The synthesis follows a two-step sequence commencing with the readily available starting material, ethyl vanillate. The methodology is based on the well-established Williamson ether synthesis, followed by a standard ester hydrolysis.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties of the target compound, this compound, is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 52009-55-9 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₄ | [1][3] |
| Molecular Weight | 224.26 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | 344.2 ± 22.0 °C at 760 mmHg (Predicted) |
Synthetic Strategy Overview
The synthesis of this compound is accomplished in two main steps, as illustrated in the workflow diagram below. The first step involves the O-propylation of ethyl vanillate via a Williamson ether synthesis to yield the intermediate, ethyl 3-ethoxy-4-propoxybenzoate. The second step is the hydrolysis of this ester to the final carboxylic acid product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
PART 1: Synthesis of Ethyl 3-ethoxy-4-propoxybenzoate (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[4] In this step, the phenolic hydroxyl group of ethyl vanillate is deprotonated by a strong base, sodium hydride, to form a nucleophilic phenoxide. This phenoxide then undergoes a nucleophilic substitution (SN2) reaction with 1-bromopropane to form the desired ether linkage.[4]
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Amount | Moles |
| Ethyl vanillate | 617-05-0 | C₁₀H₁₂O₄ | 196.20 | 5.00 g | 25.5 mmol |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 | 1.22 g | 30.6 mmol |
| 1-Bromopropane | 106-94-5 | C₃H₇Br | 122.99 | 4.73 g (3.5 mL) | 38.2 mmol |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | 50 mL | - |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | As needed | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 | As needed | - |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | NaCl | 58.44 | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | As needed | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add sodium hydride (1.22 g, 30.6 mmol) to a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Carefully wash the sodium hydride with hexanes to remove the mineral oil, and then add anhydrous DMF (50 mL).
-
Formation of the Phenoxide: Dissolve ethyl vanillate (5.00 g, 25.5 mmol) in a small amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Add 1-bromopropane (3.5 mL, 38.2 mmol) dropwise to the reaction mixture at room temperature. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water. Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous ammonium chloride, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-ethoxy-4-propoxybenzoate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
PART 2: Synthesis of this compound (Ester Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base, such as potassium hydroxide, in an alcoholic solvent, followed by acidification.[5]
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Amount | Moles |
| Ethyl 3-ethoxy-4-propoxybenzoate | N/A | C₁₄H₂₀O₄ | 252.31 | (from Part 1) | ~25.5 mmol |
| Potassium hydroxide (KOH) | 1310-58-3 | KOH | 56.11 | 4.29 g | 76.5 mmol |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 | 100 mL | - |
| Hydrochloric acid (1 M) | 7647-01-0 | HCl | 36.46 | As needed | - |
| Deionized water | 7732-18-5 | H₂O | 18.02 | As needed | - |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 3-ethoxy-4-propoxybenzoate from Part 1 in ethanol (100 mL). Add a solution of potassium hydroxide (4.29 g, 76.5 mmol) in a small amount of water.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Acidification and Precipitation: After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify to a pH of 1-2 with 1 M hydrochloric acid. A precipitate of this compound should form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water and dry it under vacuum to obtain the final product.
-
Recrystallization (optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
-
Melting Point: The melting point of the purified product should be determined and compared to literature values if available.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the two different alkoxy groups (ethoxy and propoxy), and the carboxylic acid proton. The aromatic protons are expected to appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The ethoxy group will show a triplet and a quartet, while the propoxy group will show two triplets and a sextet. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the range of 165-175 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer.[6][7] A strong carbonyl (C=O) stretching absorption should be observed around 1680-1710 cm⁻¹.[6][7] Characteristic C-O stretching bands for the ether linkages will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (224.26 g/mol ).
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Sodium Hydride: Highly flammable and water-reactive. It can ignite spontaneously in air, especially when finely divided. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
1-Bromopropane: Flammable liquid and vapor. Harmful if inhaled and may cause respiratory irritation. May cause drowsiness or dizziness.
-
Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and if inhaled. Causes serious eye irritation. May damage the unborn child.
-
Potassium Hydroxide and Hydrochloric Acid: Corrosive. Cause severe skin burns and eye damage. Handle with extreme care.
Always consult the Safety Data Sheets (SDS) for each reagent before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. The two-step procedure, involving a Williamson ether synthesis followed by ester hydrolysis, is a reliable and efficient method for obtaining this valuable compound. The detailed experimental procedures, safety precautions, and characterization guidelines will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes & Protocols: Leveraging 3-Ethoxy-4-propoxybenzoic Acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Benzoic Acid Scaffold in Drug Discovery
Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents.[1] Their prevalence stems from their synthetic tractability and the ability of the benzene ring to be readily functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. A key area where substituted benzoic acids have shown significant promise is in the development of phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2][3] This document provides a detailed guide on the potential application of 3-Ethoxy-4-propoxybenzoic acid as a valuable building block in a modern medicinal chemistry program, with a focus on its hypothesized use in the synthesis of novel PDE4 inhibitors.
Physicochemical Properties of this compound
A thorough understanding of a starting material's properties is fundamental to its successful application in a synthetic workflow. This compound is a disubstituted benzoic acid with the following key characteristics:
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 52009-55-9 | [4][5] |
| Molecular Formula | C₁₂H₁₆O₄ | [4][5] |
| Molecular Weight | 224.25 g/mol | [4][5] |
| Topological Polar Surface Area | 55.8 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 6 | [4] |
Hypothesized Application: A Novel Scaffold for PDE4 Inhibitors
The enzyme phosphodiesterase 4 (PDE4) is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a second messenger with profound anti-inflammatory effects. Inhibition of PDE4 leads to elevated cAMP levels, which in turn suppresses the activity of various inflammatory cells.[2] Many potent PDE4 inhibitors feature a dialkoxyphenyl moiety that interacts with a hydrophobic region of the enzyme's active site. The structural characteristics of this compound make it an attractive starting point for the design of new PDE4 inhibitors. The ethoxy and propoxy groups can be strategically employed to optimize binding affinity and selectivity for the PDE4 enzyme.
Proposed Mechanism of Action
The inhibition of PDE4 by a derivative of this compound would lead to a cascade of anti-inflammatory effects, as depicted in the following pathway:
Caption: Proposed mechanism of PDE4 inhibition.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a multi-step process starting from a commercially available precursor, such as 3-ethoxy-4-hydroxybenzoic acid.
Protocol:
-
Esterification of 3-ethoxy-4-hydroxybenzoic acid:
-
To a solution of 3-ethoxy-4-hydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-ethoxy-4-hydroxybenzoate.
-
-
Williamson Ether Synthesis:
-
Dissolve methyl 3-ethoxy-4-hydroxybenzoate (1.0 eq) in acetone in a round-bottom flask.
-
Add potassium carbonate (2.5 eq) and 1-iodopropane (1.3 eq).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, filter off the potassium carbonate and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain methyl 3-ethoxy-4-propoxybenzoate.
-
-
Hydrolysis to this compound:
-
Dissolve the purified methyl 3-ethoxy-4-propoxybenzoate in a mixture of methanol and water.
-
Add potassium hydroxide (3.0 eq) and reflux for 4-6 hours.
-
After cooling, acidify the reaction mixture with 1M HCl until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Proposed Synthesis of a Novel PDE4 Inhibitor
This protocol outlines the synthesis of a hypothetical PDE4 inhibitor via amidation of this compound with a suitable amine-containing fragment.
Protocol:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Amide Coupling:
-
To the activated acid solution, add the desired amine fragment (e.g., a substituted aminopyridine) (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final PDE4 inhibitor.
-
Proposed Biological Evaluation Workflow
The following workflow is proposed for the biological characterization of newly synthesized derivatives of this compound.
Caption: Workflow for biological evaluation.
Data Presentation: Hypothetical Biological Data
The following table presents hypothetical, yet realistic, biological data for a potential PDE4 inhibitor derived from this compound, compared to a known standard.
| Compound | PDE4B IC₅₀ (nM) | Anti-inflammatory Activity (LPS-induced TNF-α release, IC₅₀, nM) |
| Roflumilast (Standard) | 0.8 | 1.2 |
| Hypothetical Inhibitor | 1.5 | 2.8 |
Conclusion
This compound presents itself as a promising and versatile building block for the synthesis of novel compounds in medicinal chemistry. Its dialkoxy substitution pattern is particularly well-suited for the design of new PDE4 inhibitors. The synthetic protocols and biological evaluation workflows detailed in this guide provide a comprehensive framework for researchers to explore the potential of this and related benzoic acid derivatives in the development of new therapeutics for inflammatory diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
3-Ethoxy-4-propoxybenzoic Acid: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds
Introduction: The Strategic Advantage of the 3-Ethoxy-4-propoxybenzoic Acid Moiety
In the landscape of medicinal chemistry and materials science, the substituted benzoic acid framework remains a cornerstone for the development of novel molecules with tailored properties. Among these, this compound emerges as a particularly intriguing building block. Its unique disubstitution pattern on the phenyl ring—featuring an ethoxy and a propoxy group—imparts a distinct lipophilic and electronic character that can be strategically exploited in drug design and the synthesis of advanced materials. The presence of the carboxylic acid function provides a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters, which are prevalent in a vast array of biologically active compounds and functional polymers.
The strategic placement of the alkoxy groups can influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The ether linkages are generally more stable to metabolic degradation than ester groups, potentially leading to compounds with improved in vivo half-lives. Furthermore, the differential chain length of the ethoxy and propoxy groups allows for fine-tuning of the molecule's interaction with biological targets or its physical properties in material applications. This guide provides a comprehensive overview of the application of this compound as a starting material for the synthesis of novel amide and ester derivatives, complete with detailed experimental protocols and a discussion of the rationale behind these synthetic strategies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 52009-55-9 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₄ | [2][3] |
| Molecular Weight | 224.25 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically ≥95% | [1] |
Core Synthetic Applications: Amide and Ester Formation
The carboxylic acid moiety of this compound is the primary site for synthetic elaboration. The formation of amide and ester linkages are two of the most fundamental and widely utilized transformations in organic synthesis, particularly in the construction of biologically active molecules.[4]
Caption: Core synthetic pathways from this compound.
I. Synthesis of Novel Amide Derivatives
Amide bonds are a cornerstone of peptide and protein structures and are present in a vast number of pharmaceuticals. The synthesis of novel amides from this compound can lead to compounds with a wide range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The rationale for creating amide derivatives often lies in mimicking peptide structures to interact with biological targets or to improve the metabolic stability of a lead compound.
This two-step method is a classic and reliable approach for the synthesis of amides. The carboxylic acid is first activated by conversion to a more reactive acyl chloride, which then readily reacts with an amine.
Step 1: Synthesis of 3-Ethoxy-4-propoxybenzoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the excess thionyl chloride/oxalyl chloride and DCM under reduced pressure to obtain the crude 3-ethoxy-4-propoxybenzoyl chloride. This intermediate is often used in the next step without further purification.
-
Step 2: Amide Formation
-
Materials:
-
Crude 3-ethoxy-4-propoxybenzoyl chloride
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the desired amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-ethoxy-4-propoxybenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
-
Caption: Workflow for the synthesis of amide derivatives.
For sensitive substrates, direct coupling methods that avoid the formation of harsh acyl chlorides are preferable. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed to facilitate amide bond formation under mild conditions.[4]
-
Materials:
-
This compound
-
Desired primary or secondary amine
-
EDC (1.1-1.5 eq)
-
HOBt (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0 eq) to the mixture.
-
Add EDC (1.1 eq) portion-wise while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
II. Synthesis of Novel Ester Derivatives
Esterification of this compound can be employed to synthesize compounds for various applications. In drug development, esters are often used as prodrugs to enhance the bioavailability of a parent carboxylic acid.[7] The ester moiety can be designed to be cleaved in vivo by esterase enzymes, releasing the active drug. In materials science, polyester synthesis can lead to materials with specific thermal and mechanical properties.
This is a classic acid-catalyzed esterification method that is well-suited for the synthesis of simple alkyl esters.[8] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.
-
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol) (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol.
-
Slowly add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1-0.2 eq) to the solution.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.[4]
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.
-
Purify the product by distillation under reduced pressure or by column chromatography on silica gel.[9]
-
Caption: Workflow for the synthesis of ester derivatives via Fischer esterification.
Potential Applications in Drug Discovery and Development
While specific biological activity data for derivatives of this compound are not extensively reported in publicly available literature, the broader class of substituted benzoic acids has been investigated for a multitude of therapeutic applications.[5][6] Based on structure-activity relationships of analogous compounds, derivatives of this compound could be explored for:
-
Antimicrobial Activity: The lipophilic nature of the alkoxy chains may facilitate the disruption of microbial cell membranes.[10]
-
Anti-inflammatory Properties: Benzoic acid derivatives have been shown to modulate inflammatory pathways.[10][11]
-
Enzyme Inhibition: The scaffold can be elaborated to design inhibitors for various enzymes implicated in disease.[12]
Conclusion and Future Directions
This compound represents a valuable and underexplored building block for the synthesis of novel compounds. The reliable and versatile protocols for amide and ester formation detailed in this guide provide a solid foundation for researchers to generate libraries of new molecules for screening in drug discovery and for development in materials science. The unique substitution pattern of this starting material offers opportunities for fine-tuning molecular properties, and further investigation into the biological activities of its derivatives is warranted to unlock its full therapeutic potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 52009-55-9 CAS Manufactory [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of 3-Ethoxy-4-propoxybenzoic acid for biological screening
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 3-Ethoxy-4-propoxybenzoesäure für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
In der modernen Wirkstoffforschung ist die systematische Modifikation von Leitstrukturen ein entscheidender Schritt zur Optimierung der biologischen Aktivität, der Selektivität und der pharmakokinetischen Eigenschaften. 3-Ethoxy-4-propoxybenzoesäure ist ein vielversprechendes Grundgerüst, dessen Carboxylgruppe einen idealen Anknüpfungspunkt für die chemische Derivatisierung bietet. Durch die Umwandlung dieser Säure in eine Bibliothek von Estern und Amiden können Forscher systematisch die Struktur-Wirkungs-Beziehungen (SAR) untersuchen und Moleküle mit verbessertem therapeutischem Potenzial identifizieren. Dieser Leitfaden bietet detaillierte, validierte Protokolle für die Synthese, Aufreinigung und Charakterisierung von Derivaten der 3-Ethoxy-4-propoxybenzoesäure und erläutert die wissenschaftlichen Grundlagen der gewählten Methoden.
Einleitung: Die strategische Bedeutung der Derivatisierung
Die Derivatisierung einer Ausgangsverbindung ist eine fundamentale Strategie in der medizinischen Chemie. Das Ziel ist die Erzeugung einer chemischen Bibliothek, in der funktionelle Gruppen systematisch variiert werden, um die Interaktion des Moleküls mit einem biologischen Ziel zu modulieren. Benzoesäure und ihre Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt, die von antimikrobiellen und entzündungshemmenden bis hin zu krebshemmenden Eigenschaften reichen[1][2][3]. Die Carboxylgruppe der 3-Ethoxy-4-propoxybenzoesäure ist ein reaktiver "Griff", der sich leicht in andere funktionelle Gruppen umwandeln lässt, insbesondere in Ester und Amide.
-
Ester-Derivate können die Lipophilie und die zelluläre Permeabilität einer Verbindung verändern. Sie können auch als Prodrugs fungieren, die in vivo zur aktiven Carbonsäure hydrolysiert werden.
-
Amid-Derivate führen eine Wasserstoffbrücken-Donor-Fähigkeit ein (bei primären und sekundären Amiden) und sind metabolisch stabiler als Ester. Diese Stabilität kann die Halbwertszeit eines Wirkstoffs in vivo verlängern.
Dieser Leitfaden beschreibt zwei robuste und vielseitige Protokolle zur Synthese von Ester- und Amid-Bibliotheken aus 3-Ethoxy-4-propoxybenzoesäure, um die Entdeckung neuer biologisch aktiver Wirkstoffe zu beschleunigen.
Eigenschaften des Ausgangsgerüsts: 3-Ethoxy-4-propoxybenzoesäure
Vor Beginn der Synthese ist es wichtig, die physikalisch-chemischen Eigenschaften des Ausgangsmaterials zu kennen.
| Eigenschaft | Wert | Quelle(n) |
| IUPAC-Name | 3-Ethoxy-4-propoxybenzoic acid | [4] |
| CAS-Nummer | 52009-55-9 | [4][5] |
| Summenformel | C₁₂H₁₆O₄ | [6] |
| Molekulargewicht | 224.25 g/mol | [5][6] |
| XLogP3 | 2.9 | [5] |
| Wasserstoffbrücken-Donoren | 1 | [5] |
| Wasserstoffbrücken-Akzeptoren | 4 | [5] |
Derivatisierungsstrategie I: Synthese von Ester-Derivaten
Die Veresterung ist eine klassische Reaktion zur Modifikation von Carbonsäuren. Die hier beschriebene Fischer-Veresterung ist eine säurekatalysierte Reaktion zwischen einer Carbonsäure und einem Alkohol.[7][8] Um die Reaktion in Richtung des Produkts zu verschieben, wird typischerweise ein großer Überschuss des Alkohols verwendet oder das entstehende Wasser azeotrop entfernt.[7][9]
Abbildung 1: Allgemeiner Arbeitsablauf für die säurekatalysierte Veresterung.
Detailliertes Protokoll 1: Synthese von 3-Ethoxy-4-propoxybenzoesäureethylester
Dieses Protokoll beschreibt die Synthese des Ethylesters als repräsentatives Beispiel. Es kann durch die Wahl anderer Alkohole leicht angepasst werden.
Materialien:
-
3-Ethoxy-4-propoxybenzoesäure
-
Absolutes Ethanol (in großem Überschuss)
-
Konzentrierte Schwefelsäure (H₂SO₄)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Solehre (gesättigte NaCl-Lösung)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Lösungsmittel für die Chromatographie (z.B. Hexan/Ethylacetat-Gemisch)
Protokoll:
-
Reaktionsansatz: In einem trockenen 100-ml-Rundkolben werden 2.24 g (10.0 mmol, 1.0 Äq.) 3-Ethoxy-4-propoxybenzoesäure in 40 ml absolutem Ethanol gelöst.
-
Katalysatorzugabe: Unter Rühren werden vorsichtig 0.5 ml konzentrierte Schwefelsäure als Katalysator zugegeben.
-
Reaktion: Der Kolben wird mit einem Rückflusskühler versehen und die Mischung wird für 4-6 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird der überschüssige Alkohol unter reduziertem Druck entfernt. Der Rückstand wird in 50 ml Ethylacetat aufgenommen und nacheinander mit 30 ml Wasser, 30 ml gesättigter NaHCO₃-Lösung und 30 ml Solehre gewaschen.
-
Trocknung und Aufreinigung: Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel wird im Vakuum entfernt. Das Rohprodukt wird mittels Säulenchromatographie (Kieselgel, Hexan/Ethylacetat-Gradient) gereinigt.
-
Analyse: Das reine Produkt wird mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie charakterisiert, um die Struktur und Reinheit zu bestätigen.
| Reagenz | Molare Masse ( g/mol ) | Menge | Mol (mmol) | Äquivalente |
| 3-Ethoxy-4-propoxybenzoesäure | 224.25 | 2.24 g | 10.0 | 1.0 |
| Ethanol | 46.07 | 40 ml | ~685 | ~68.5 |
| Konzentrierte H₂SO₄ | 98.08 | 0.5 ml | ~9.2 | Katalytisch |
| Erwartete Ausbeute | 85-95% |
Derivatisierungsstrategie II: Synthese von Amid-Derivaten
Die direkte Amidierung von Carbonsäuren mit Aminen erfordert hohe Temperaturen, um das stabile Ammoniumcarboxylat-Salz zu überwinden.[10] Eine effizientere Methode ist die zweistufige Umwandlung der Carbonsäure in ein reaktiveres Säurechlorid, das dann leicht mit einem Amin zu dem gewünschten Amid reagiert.[10] Für empfindlichere Substrate können auch moderne Kupplungsreagenzien oder Katalysatoren eingesetzt werden.[11][12][13]
Abbildung 2: Arbeitsablauf für die zweistufige Amidsynthese über ein Säurechlorid-Intermediat.
Detailliertes Protokoll 2: Synthese von N-Benzyl-3-ethoxy-4-propoxybenzamid
Dieses Protokoll kann durch die Wahl verschiedener primärer oder sekundärer Amine zur Erzeugung einer Amid-Bibliothek angepasst werden.
Materialien:
-
3-Ethoxy-4-propoxybenzoesäure
-
Thionylchlorid (SOCl₂) oder Oxalylchlorid
-
Dichlormethan (DCM), wasserfrei
-
N,N-Dimethylformamid (DMF), katalytische Menge
-
Benzylamin
-
Triethylamin (Et₃N)
-
1 M Salzsäurelösung (HCl)
Protokoll:
Schritt A: Synthese von 3-Ethoxy-4-propoxybenzoylchlorid
-
Reaktionsansatz: In einem trockenen 100-ml-Rundkolben unter Stickstoffatmosphäre werden 2.24 g (10.0 mmol, 1.0 Äq.) 3-Ethoxy-4-propoxybenzoesäure in 30 ml wasserfreiem DCM suspendiert.
-
Reagenzzugabe: Ein Tropfen DMF wird zugegeben, gefolgt von der langsamen Zugabe von 1.1 ml (15.0 mmol, 1.5 Äq.) Thionylchlorid bei 0 °C.
-
Reaktion: Die Mischung wird für 2 Stunden bei Raumtemperatur gerührt. Die Umwandlung in das Säurechlorid ist abgeschlossen, wenn die Gasentwicklung (SO₂ und HCl) aufhört.
-
Isolierung: Das Lösungsmittel und überschüssiges Thionylchlorid werden sorgfältig unter reduziertem Druck entfernt. Das rohe Säurechlorid wird direkt im nächsten Schritt verwendet.
Schritt B: Amid-Kopplung 5. Reaktionsansatz: Das rohe Säurechlorid wird in 30 ml wasserfreiem DCM gelöst und auf 0 °C gekühlt. In einem separaten Kolben wird eine Lösung aus 1.18 g (11.0 mmol, 1.1 Äq.) Benzylamin und 2.1 ml (15.0 mmol, 1.5 Äq.) Triethylamin in 10 ml wasserfreiem DCM vorbereitet. 6. Kopplung: Die Amin/Base-Lösung wird langsam zur Säurechlorid-Lösung bei 0 °C getropft. Die Reaktion wird anschließend für 3-4 Stunden bei Raumtemperatur gerührt. 7. Aufarbeitung: Die Reaktionsmischung wird nacheinander mit 20 ml 1 M HCl, 20 ml Wasser und 20 ml Solehre gewaschen. 8. Aufreinigung und Analyse: Die organische Phase wird über MgSO₄ getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie oder Umkristallisation gereinigt und anschließend wie in Protokoll 1 charakterisiert.
Charakterisierung und Validierung der Derivate
Die strukturelle Bestätigung und Reinheitsanalyse jedes synthetisierten Derivats ist ein unverzichtbarer Schritt vor dem biologischen Screening.
| Analysetechnik | Zweck | Beispielhafte erwartete Ergebnisse (für N-Benzyl-Derivat) |
| ¹H-NMR | Strukturbestätigung, Identifizierung funktioneller Gruppen | Signale für Ethoxy- (Triplet, Quartett), Propoxy- (Triplet, Sextett, Triplet), aromatische und Benzyl-Protonen; breites Singulett für Amid-NH. |
| ¹³C-NMR | Bestätigung des Kohlenstoffgerüsts | Signale für aliphatische, aromatische und Carbonyl-Kohlenstoffe (~166 ppm für Amid). |
| LC-MS | Bestätigung des Molekulargewichts und der Reinheit | Ein Hauptpeak im Chromatogramm; Massenspektrum zeigt den [M+H]⁺-Ion bei m/z = 314.17. |
| HPLC | Quantitative Reinheitsbestimmung | Reinheit >95% ist für das biologische Screening wünschenswert. |
Überlegungen für das biologische Screening
Die erstellte Bibliothek von Derivaten dient als Grundlage für das Screening. Die strukturellen Änderungen beeinflussen direkt die pharmakologischen Eigenschaften.
Abbildung 3: Logischer Fluss von der Derivatisierung zur Identifizierung von "Hits" im Screening-Prozess.
Wichtige zu berücksichtigende Parameter:
-
Löslichkeit: Die Derivate müssen im Assay-Puffer löslich sein. Die Einführung polarer Gruppen (z.B. Hydroxyle, Amine) in die Seitenkette kann die Löslichkeit erhöhen.
-
Lipophilie (logP): Die Lipophilie beeinflusst die Membranpermeabilität und die unspezifische Bindung. Sie kann durch die Länge und Verzweigung der Alkylketten in den Ester- oder Amidseitenketten feinjustiert werden.
-
Metabolische Stabilität: Amide sind im Allgemeinen resistenter gegenüber Hydrolyse durch Esterasen als Ester, was zu einer längeren Halbwertszeit in vivo führen kann.
Schlussfolgerung
Dieser Leitfaden stellt robuste und reproduzierbare Protokolle zur Erzeugung von Ester- und Amid-Bibliotheken aus 3-Ethoxy-4-propoxybenzoesäure zur Verfügung. Die methodische Anwendung dieser Synthesestrategien ermöglicht es Forschern, systematisch den chemischen Raum um ein vielversprechendes Grundgerüst zu erkunden. Die sorgfältige Charakterisierung der synthetisierten Verbindungen gewährleistet die Qualität der für das biologische Screening eingesetzten Bibliothek und legt den Grundstein für die Identifizierung und Optimierung neuer, potenziell therapeutisch wirksamer Moleküle.
Referenzen
-
YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Verfügbar unter: --INVALID-LINK--
-
Gkantzou, E., et al. (2022). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. NIH National Library of Medicine. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (2025). Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals. Verfügbar unter: --INVALID-LINK--
-
Kumar, A., et al. (2013). Synthesis, Characterization, and Biological Activity of Some New Benzoic Acid and Thiazoloacridine Derivatives. Taylor & Francis Online. Verfügbar unter: --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Verfügbar unter: --INVALID-LINK--
-
Kim, J., et al. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. (n.d.). Survey of catalysts for the amidation reaction of benzoic acid.[a]. Verfügbar unter: --INVALID-LINK--
-
California State University, Sacramento. (n.d.). esterification of benzoic acid to methyl benzoate. Verfügbar unter: --INVALID-LINK--
-
ECHEMI. (n.d.). This compound 52009-55-9 Formula. Verfügbar unter: --INVALID-LINK--
-
Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid. Verfügbar unter: --INVALID-LINK--
-
Ferlin, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Verfügbar unter: --INVALID-LINK--
-
Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. (n.d.). Esterification at different benzoic acid (BA) concentrations using.... Verfügbar unter: --INVALID-LINK--
-
Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters. Verfügbar unter: --INVALID-LINK--
-
YouTube. (2020). Esterification test of Benzoic acid. Verfügbar unter: --INVALID-LINK--
-
Guidechem. (n.d.). 3-ETHOXY-4-PROPOXY-BENZOIC ACID 52009-55-9 Canada. Verfügbar unter: --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Verfügbar unter: --INVALID-LINK--
-
MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Verfügbar unter: --INVALID-LINK--
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Methods for the Quantitative Analysis of 3-Ethoxy-4-propoxybenzoic Acid
Introduction
3-Ethoxy-4-propoxybenzoic acid (CAS 52009-55-9) is an organic compound with potential applications in pharmaceutical and chemical industries.[1][2][3][4] Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound in various matrices. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a robust and widely accessible method, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, particularly in complex biological matrices.
The methodologies presented herein are based on established principles for the analysis of benzoic acid derivatives and other organic acids.[5][6][7][8] This application note is intended for researchers, scientists, and drug development professionals, offering detailed protocols, validation considerations, and the scientific rationale behind the experimental choices.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | [1] |
| Molecular Weight | 224.25 g/mol | [9] |
| Exact Mass | 224.10485899 | [9] |
| XLogP3 | 2.9 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 4 | [9] |
| Rotatable Bond Count | 6 | [9] |
The presence of a carboxylic acid group, an ethoxy group, and a propoxy group influences the compound's polarity, solubility, and chromatographic behavior. The XLogP3 value of 2.9 suggests moderate lipophilicity, making it suitable for reversed-phase chromatography.
I. HPLC-UV Method for Quantification
This section details a proposed HPLC-UV method, a reliable and cost-effective technique for the quantification of this compound in bulk material or simple formulations. The principle of this method is the separation of the analyte from impurities on a reversed-phase column followed by detection using a UV detector.
Rationale for Method Design
The choice of a reversed-phase C18 column is based on the moderate lipophilicity of the analyte.[5][10] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[7][11] Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength. Detection is performed at a wavelength near the UV maximum of similar aromatic carboxylic acids, which is typically around 210-260 nm.[5][7]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Phosphoric acid), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B to 20% A / 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
4. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation Parameters
For regulatory compliance and to ensure the trustworthiness of the results, the method should be validated according to ICH guidelines. The following parameters should be assessed:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability & Intermediate) | RSD ≤ 2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | No interference from blank or placebo at the retention time of the analyte |
| Robustness | Insensitive to small variations in mobile phase composition, pH, and temperature |
II. LC-MS/MS Method for High-Sensitivity Quantification
For the analysis of this compound in complex matrices such as plasma, urine, or tissue homogenates, an LC-MS/MS method is recommended due to its superior sensitivity and selectivity.[8][12][13]
Rationale for Method Design
The chromatographic separation principles are similar to the HPLC-UV method, but the conditions are optimized for compatibility with mass spectrometry.[14] A faster gradient is often used to reduce run times. Electrospray ionization (ESI) in negative mode is chosen as the carboxylic acid group is readily deprotonated. Multiple Reaction Monitoring (MRM) is employed for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition.[13]
Experimental Protocol
1. Materials and Reagents:
-
All reagents from the HPLC-UV method.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound or an analog (e.g., 4-Propoxybenzoic acid[15]).
2. Instrumentation:
-
LC system (UPLC or HPLC) coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Data acquisition and processing software.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% A / 5% B to 5% A / 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | Analyte: Q1 (m/z 223.1) -> Q3 (e.g., m/z 179.1, 151.1); IS: To be determined |
| Collision Energy | To be optimized for each transition |
Note: The precursor ion for this compound in negative mode would be [M-H]⁻, which is 223.1. The product ions are hypothetical and would need to be determined experimentally through infusion and product ion scans.
4. Sample Preparation from Biological Matrix (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[16]
Workflow Diagrams
Caption: HPLC-UV analysis workflow.
Caption: LC-MS/MS analysis workflow from a biological matrix.
Conclusion
This application note provides a detailed framework for the quantitative analysis of this compound using both HPLC-UV and LC-MS/MS. The HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. The provided protocols serve as a starting point for method development and must be followed by a thorough validation to ensure the generation of reliable and accurate data.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 52009-55-9 CAS Manufactory [chemicalbook.com]
- 5. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. vuir.vu.edu.au [vuir.vu.edu.au]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-Ethoxybenzoic acid | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 14. 3-Ethoxy-4-hydroxybenzaldehyde | SIELC Technologies [sielc.com]
- 15. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Purification of Crude 3-Ethoxy-4-propoxybenzoic Acid
An Application Note and Protocol from the Senior Application Scientist
Introduction: The Challenge of Purity
3-Ethoxy-4-propoxybenzoic acid (CAS No. 52009-55-9) is a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science.[1] Like many fine chemicals, its utility is directly proportional to its purity. The synthesis of this molecule, typically involving sequential etherification of a dihydroxybenzoic acid precursor, often results in a crude product contaminated with unreacted starting materials, partially alkylated intermediates, and residual reagents.[2][3]
These impurities can interfere with subsequent reactions, compromise biological assay results, and introduce variability into experimental outcomes. Therefore, robust and efficient purification is not merely a preparatory step but a critical determinant of research success. This guide provides a detailed examination of the principal techniques for purifying crude this compound, grounded in chemical first principles and validated by established laboratory practices. We will explore the causality behind procedural choices to empower researchers to adapt and troubleshoot these methods effectively.
Understanding the Target Molecule and Potential Contaminants
Effective purification begins with a thorough understanding of the target compound and its likely impurities.
Physicochemical Properties
The purification strategy is dictated by the physical and chemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 52009-55-9 | [1] |
| Molecular Formula | C₁₂H₁₆O₄ | [1] |
| Molecular Weight | 224.25 g/mol | [4] |
| Appearance | White to off-white solid | Inferred |
| Acidity (pKa) | ~4-5 (Estimated, typical for benzoic acids) | Inferred |
| Solubility | Sparingly soluble in water; soluble in many organic solvents like ethanol, methanol, ethyl acetate, and acetone.[5] | [5] |
Common Process-Related Impurities
The most probable impurities are derived from the synthetic route. A common synthesis involves the Williamson ether synthesis. For example, starting from 3-ethoxy-4-hydroxybenzoic acid and reacting it with a propyl halide. Potential impurities would include:
-
Unreacted Starting Materials: e.g., 3-ethoxy-4-hydroxybenzoic acid.
-
Neutral Byproducts: Non-acidic compounds formed during the reaction.
-
Inorganic Salts: e.g., K₂CO₃ or Na₂CO₃ used as a base.
-
Residual Solvents: e.g., DMF, Acetone.
Strategic Selection of Purification Techniques
A multi-step purification strategy is often the most effective. The choice depends on the nature of the impurities, the scale of the purification, and the desired final purity.[6]
-
Acid-Base Extraction: This is a powerful and highly selective first-line technique for isolating carboxylic acids from neutral or basic impurities. It leverages the acidic proton of the carboxyl group to reversibly form a water-soluble salt.[7][8][9]
-
Recrystallization: This is the gold standard for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[10][11][12] Upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor).[12][13]
-
Column Chromatography: For removing impurities with polarities very similar to the target compound, silica gel chromatography is the method of choice. The acidic nature of carboxylic acids can cause "tailing" or streaking on silica gel; this is easily mitigated by adding a small amount of a volatile acid to the mobile phase.[6][14]
Below is a decision-making workflow to guide the selection of the appropriate technique.
Caption: Decision workflow for purification strategy.
Detailed Experimental Protocols
Protocol 1: Bulk Purification via Acid-Base Extraction
This protocol is highly effective for removing neutral and basic impurities, which are common in crude synthetic products.
Causality: The carboxylic acid is deprotonated by a weak base (sodium bicarbonate) to form its sodium salt. This salt is ionic and thus highly soluble in the aqueous phase.[7][8] Neutral organic impurities remain in the organic phase and are separated. Re-acidification of the aqueous layer protonates the carboxylate salt, causing the purified, water-insoluble carboxylic acid to precipitate.[9][15]
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (approx. 10-20 mL per gram of crude material), in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.[6]
-
Re-acidification: Cool the combined aqueous extracts in an ice-water bath. Slowly, and with stirring, add 6M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with litmus paper). The this compound will precipitate as a white solid.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with several portions of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: High-Purity Crystallization via Recrystallization
This is the preferred method for achieving high crystalline purity, ideal for removing impurities that are structurally similar to the product.
Causality: The principle is based on differential solubility.[12] An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[10] Impurities that are highly soluble will remain in the cold solvent (mother liquor), while insoluble impurities can be removed via hot filtration. Slow cooling promotes the formation of a pure crystal lattice that excludes impurity molecules.[10]
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is critical. A good starting point for this molecule would be an ethanol/water or isopropanol/water mixture.
-
To screen, place a small amount of the crude acid in a test tube. Add the solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily in the cold, the solvent is unsuitable.
-
If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot.
-
Cool the solution in an ice bath. A large amount of pure crystals should form.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to boiling with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the solid just dissolves completely.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[12]
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Dry the crystals thoroughly under vacuum.
Comparison of Purification Techniques
| Technique | Purity Achieved | Typical Yield | Scalability | Key Advantage | Primary Use Case |
| Acid-Base Extraction | Good to Excellent | >90% | Excellent | Highly selective for acids; removes neutral/basic impurities effectively.[7] | First-pass, large-scale purification of crude reaction mixtures. |
| Recrystallization | Excellent | 70-95% | Good | Yields high-purity crystalline material; removes structurally similar impurities.[12][13] | Final purification step to obtain material for analysis or further use. |
| Column Chromatography | Highest | 50-80% | Poor to Fair | Highest resolution; separates compounds with very similar properties.[14] | Small-scale purification when other methods fail; isolation of minor components. |
Purity Assessment and Validation
No purification protocol is complete without a method to verify its success.
-
Thin-Layer Chromatography (TLC): An excellent, rapid method to qualitatively assess purity. The purified sample should show a single spot. A suitable eluent would be a 7:3 mixture of hexane and ethyl acetate with 1% acetic acid. The acetic acid prevents the carboxylic acid spot from streaking.[6]
-
Melting Point Analysis: A pure crystalline solid has a sharp, defined melting point range (typically <2 °C). Impurities will depress and broaden the melting point range.[16]
-
Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, ¹H NMR, ¹³C NMR, and IR spectroscopy should be employed.
Conclusion
The purification of this compound is a straightforward process when the correct techniques are applied systematically. For most applications, a sequence of acid-base extraction to remove bulk neutral impurities, followed by recrystallization from a suitable solvent system like ethanol/water, will yield a product of high purity. The specific protocol should always be guided by an initial analysis (e.g., TLC) of the crude material to understand the nature of the impurities. By following these detailed and logically-grounded protocols, researchers can ensure a reliable supply of high-purity material for their development and discovery efforts.
References
- 1. calpaclab.com [calpaclab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. m.youtube.com [m.youtube.com]
Application Note & Protocol: High-Purity Recovery of 3-Ethoxy-4-propoxybenzoic Acid via Optimized Recrystallization
Introduction: The Imperative for Purity in Advanced Pharmaceutical Intermediates
3-Ethoxy-4-propoxybenzoic acid is a bespoke aromatic carboxylic acid derivative whose structural motifs are of increasing interest in the fields of medicinal chemistry and materials science. As a key building block, its purity is not merely a matter of quality control but a critical determinant for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The presence of impurities, even in minute quantities, can lead to unpredictable reaction kinetics, the formation of undesirable side products, and compromised biological activity in the final compound.
This application note provides a robust, validated protocol for the purification of this compound using a mixed-solvent recrystallization technique. The methodology is designed for researchers, scientists, and process chemists in drug development, offering a reliable path to achieving >99% purity. We will delve into the mechanistic rationale behind solvent selection and procedural steps, ensuring the protocol is not just a series of instructions, but a self-validating system grounded in chemical principles.
Physicochemical Profile & Solvent System Rationale
The efficacy of recrystallization hinges on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[1] this compound is a moderately polar molecule, owing to its carboxylic acid group capable of hydrogen bonding, and the ether linkages contributing to its overall polarity.[2]
An ideal solvent should completely dissolve the compound at an elevated temperature while affording minimal solubility at lower temperatures, thus maximizing crystal yield upon cooling.[1] After empirical testing, a binary solvent system of Ethanol/Water was identified as optimal.
-
Ethanol: Serves as the primary solvent, effectively dissolving the this compound at elevated temperatures due to favorable polar interactions.
-
Water: Acts as the anti-solvent. The compound is sparingly soluble in water. Its controlled addition to the hot ethanolic solution finely tunes the polarity of the medium, reducing the compound's solubility and inducing crystallization upon controlled cooling. Impurities with different polarity profiles will either remain in the mother liquor or be removed via hot filtration.
Table 1: Physicochemical Data
| Parameter | Value | Source |
| Compound | This compound | |
| IUPAC Name | This compound | N/A |
| CAS Number | 52009-55-9 | [3] |
| Molecular Formula | C₁₂H₁₆O₄ | [3][4] |
| Molecular Weight | 224.25 g/mol | [3][5] |
| Predicted Boiling Point | 344.2 ± 22.0 °C at 760 mmHg | [4] |
| Initial Purity (Assumed) | ~95% | [3] |
| Recrystallization Solvent | Ethanol/Water Mixture | |
| Rationale | Provides an ideal polarity gradient for dissolving the compound when hot and precipitating it when cold, effectively separating it from polar and non-polar impurities. | [1][6] |
Recrystallization Workflow Overview
The following diagram outlines the logical flow of the purification process, from the initial dissolution of the crude material to the final isolation of high-purity crystals.
References
Application Notes and Protocols for 3-Ethoxy-4-propoxybenzoic Acid in Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide on the potential applications of 3-Ethoxy-4-propoxybenzoic acid in materials science, with a primary focus on its utility as a precursor for the synthesis of thermotropic liquid crystals. While direct literature on this specific compound is sparse, its structural analogy to other p-alkoxybenzoic acids, which are well-known to exhibit liquid crystalline phases, provides a strong basis for its exploration in this field.[1][2][3] This document outlines detailed protocols for the synthesis of this compound, its subsequent characterization, and the investigation of its potential mesogenic properties. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Introduction: The Potential of this compound as a Mesogen Precursor
This compound (C12H16O4) is an organic molecule characterized by a central benzoic acid core functionalized with an ethoxy and a propoxy group at the 3 and 4 positions, respectively.[4][5] The molecular structure, featuring a rigid aromatic core and flexible alkoxy chains, is a hallmark of calamitic (rod-like) thermotropic liquid crystals.[6]
The defining feature of p-alkoxybenzoic acids in liquid crystal formation is their ability to form hydrogen-bonded dimers.[1][2] The carboxylic acid moieties of two molecules associate, creating a more elongated and rigid supramolecular structure that is conducive to the formation of ordered, yet fluid, liquid crystalline phases (mesophases) upon heating.[1][2] It is hypothesized that this compound will self-assemble in a similar manner to form calamitic mesogens.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 52009-55-9 | [4] |
| Molecular Formula | C12H16O4 | [4] |
| Molecular Weight | 224.25 g/mol | [4][5] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a readily available precursor, such as protocatechuic acid (3,4-dihydroxybenzoic acid). The following protocol is a proposed synthetic route based on standard organic chemistry transformations, including Williamson ether synthesis.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
Protocatechuic acid (3,4-dihydroxybenzoic acid)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Ethyl iodide
-
Propyl iodide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Potassium hydroxide
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (1M)
-
Standard laboratory glassware and purification apparatus (reflux condenser, separatory funnel, rotary evaporator, column chromatography setup)
Step 1: Esterification of Protocatechuic Acid
-
To a solution of protocatechuic acid (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,4-dihydroxybenzoate.
Step 2: Selective Ethylation
-
Dissolve methyl 3,4-dihydroxybenzoate (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (1.1 equivalents) and ethyl iodide (1.1 equivalents).
-
Reflux the mixture for 8-12 hours, monitoring by TLC. The hydroxyl group at the 4-position is generally more acidic and reactive.
-
After completion, filter off the potassium carbonate and concentrate the filtrate.
-
Purify the crude product by column chromatography to isolate methyl 3-ethoxy-4-hydroxybenzoate.
Step 3: Propylation
-
Dissolve methyl 3-ethoxy-4-hydroxybenzoate (1 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents) and propyl iodide (1.5 equivalents).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Filter off the potassium carbonate and concentrate the filtrate to obtain crude methyl 3-ethoxy-4-propoxybenzoate.
Step 4: Hydrolysis
-
Dissolve the crude methyl 3-ethoxy-4-propoxybenzoate in a mixture of methanol and water.
-
Add an excess of potassium hydroxide (3-4 equivalents).
-
Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1M HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound. Recrystallization from ethanol/water may be necessary for further purification.
Characterization and Investigation of Liquid Crystalline Properties
The following protocols are designed to confirm the chemical structure of the synthesized compound and to investigate its potential thermotropic liquid crystalline behavior.
Structural Characterization Workflow
Caption: Workflow for structural characterization of the synthesized product.
Protocol for Investigating Mesogenic Properties
Instrumentation:
-
Differential Scanning Calorimetry (DSC)
-
Polarized Optical Microscopy (POM) with a hot stage
-
X-ray Diffraction (XRD) (optional, for phase identification)
Step 1: Differential Scanning Calorimetry (DSC)
-
Accurately weigh 3-5 mg of the purified this compound into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating and cooling cycle to observe the thermal transitions, which are often more defined after the first thermal cycle.
-
Analyze the resulting thermogram for endothermic and exothermic peaks, which correspond to phase transitions (e.g., crystal-to-liquid crystal, liquid crystal-to-isotropic liquid).
Step 2: Polarized Optical Microscopy (POM)
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Position the slide on the hot stage of the polarized optical microscope.
-
Heat the sample slowly while observing it through the crossed polarizers.
-
Liquid crystalline phases will appear as birefringent textures (e.g., schlieren, nematic droplets, or focal conic textures for smectic phases), while the isotropic liquid phase will appear dark.
-
Correlate the temperatures of the observed textural changes with the transition temperatures identified by DSC.
Table 2: Expected Phase Transitions and Observational Data
| Technique | Expected Observation | Interpretation |
| DSC | Multiple endothermic peaks upon heating. | Indicates transitions between different phases (e.g., solid to smectic, smectic to nematic, nematic to isotropic liquid). |
| POM | Appearance of birefringent textures upon heating from the solid state, followed by a transition to a dark field at a higher temperature. | Visual confirmation of the presence of liquid crystalline mesophases and the clearing point (transition to the isotropic liquid). |
Safety and Handling Precautions
-
This compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[7]
-
Always handle the compound in a well-ventilated area or a fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]
-
Avoid breathing dust.[7]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7][9]
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling.[7][8][10]
Conclusion
This compound holds significant potential as a building block for novel liquid crystalline materials due to its inherent molecular structure that favors the formation of calamitic mesogens. The protocols outlined in this guide provide a comprehensive framework for its synthesis and the characterization of its thermotropic properties. Researchers can utilize this information to explore its utility in applications such as display technologies, sensors, and other advanced materials where the unique properties of liquid crystals are advantageous.
References
- 1. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. frinton.com [frinton.com]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
- 9. 3-ETHOXYBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Application Notes & Protocols: The Utility of 3-Ethoxy-4-propoxybenzoic Acid in the Synthesis of Advanced Liquid Crystalline Materials
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxy-4-propoxybenzoic acid as a versatile building block for the synthesis of thermotropic liquid crystals. We delve into the fundamental principles governing its use, from its role in forming self-assembled hydrogen-bonded liquid crystals to its application as a key precursor in the synthesis of complex, high-performance calamitic mesogens. This document furnishes researchers, material scientists, and drug development professionals with detailed, field-proven protocols for synthesis, characterization, and analysis, underpinned by the causal logic behind critical experimental choices.
Introduction: Rationale for this compound in Mesogen Design
The field of liquid crystal (LC) materials is driven by the precise engineering of molecular architecture to achieve specific mesomorphic properties.[1] p-Alkoxybenzoic acids are a foundational class of compounds in this pursuit due to their structural simplicity and inherent ability to form liquid crystalline phases.[2][3] The defining characteristic of these molecules is their capacity for self-assembly into rod-like (calamitic) supramolecular structures via hydrogen bonding between their carboxylic acid moieties.[4][5][6] Two benzoic acid molecules associate to form a stable dimer, effectively elongating the molecular unit and enhancing the anisotropy required for mesophase formation.
This compound is a particularly noteworthy derivative. The presence of two distinct alkoxy chains (ethoxy and propoxy) at the 3 and 4 positions offers several strategic advantages:
-
Modulation of Mesophase Properties: The differential chain lengths and positions of the alkoxy groups can be used to fine-tune transition temperatures and influence the type of mesophase (e.g., nematic, smectic) that forms.[7][8] This allows for precise control over the material's operational temperature range.
-
Lowering Melting Points: The asymmetry introduced by the two different chains can disrupt crystal packing, often leading to a lower melting point and a broader liquid crystalline range compared to symmetrical analogues.
-
Precursor Versatility: Beyond its intrinsic liquid crystalline behavior, this compound serves as an invaluable precursor for more complex mesogens. It can be readily converted into esters, a cornerstone linkage in high-performance liquid crystals used in display technologies and optical devices.[6][9]
This guide will first detail the synthesis of the this compound core, followed by protocols for its application in creating both hydrogen-bonded and ester-linked liquid crystalline systems.
Protocol I: Synthesis of this compound
The synthesis of the title compound is most effectively achieved via a sequential Williamson ether synthesis followed by ester hydrolysis. This common and reliable method allows for the controlled introduction of the alkoxy groups.[10]
Causality of the Synthetic Strategy: We begin with Ethyl 3,4-dihydroxybenzoate. A sequential alkylation is preferred to minimize the formation of undesired side products. The final step involves the hydrolysis of the ethyl ester to yield the target carboxylic acid, a necessary functional group for subsequent applications.
Step-by-Step Methodology:
-
Materials: Ethyl 3,4-dihydroxybenzoate, Iodoethane, 1-Bromopropane, Potassium Carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF), Sodium Hydroxide (NaOH), Ethanol, Hydrochloric Acid (HCl), Ethyl Acetate, Magnesium Sulfate (MgSO₄).
-
Step 2.1: Synthesis of Ethyl 3-ethoxy-4-hydroxybenzoate
-
In a 250 mL round-bottom flask, dissolve Ethyl 3,4-dihydroxybenzoate (10 g, 54.9 mmol) in 100 mL of anhydrous DMF.
-
Add anhydrous K₂CO₃ (8.3 g, 60.4 mmol, 1.1 eq).
-
To the stirring suspension, add Iodoethane (8.6 g, 55.4 mmol, 1.01 eq) dropwise. Rationale: Using a slight excess of K₂CO₃ ensures complete deprotonation of one hydroxyl group, and a near-stoichiometric amount of the alkylating agent minimizes dialkylation.
-
Heat the reaction mixture to 60°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature and pour into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the mono-ethoxylated product.
-
-
Step 2.2: Synthesis of Ethyl 3-ethoxy-4-propoxybenzoate
-
Dissolve the product from Step 2.1 in 100 mL of anhydrous DMF.
-
Add anhydrous K₂CO₃ (1.2 eq) and 1-Bromopropane (1.1 eq).
-
Heat the reaction mixture to 70°C and stir for 24 hours.
-
Follow the same workup and purification procedure as in Step 2.1.
-
-
Step 2.3: Hydrolysis to this compound
-
Dissolve the purified ester from Step 2.2 in 100 mL of ethanol.
-
Add a solution of NaOH (2.5 eq) in 20 mL of water.
-
Reflux the mixture for 4 hours until the reaction is complete (monitored by TLC).[11]
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with 2M HCl until a precipitate forms (pH ~2).
-
Filter the white solid, wash thoroughly with cold water, and dry in a vacuum oven at 60°C.
-
Recrystallize from an ethanol/water mixture to obtain the pure this compound.
-
Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The presence of the carboxylic acid proton signal in ¹H NMR (typically >10 ppm) and the C=O stretch in FTIR (~1680-1710 cm⁻¹) are key indicators of successful hydrolysis.
Application I: Characterization of Hydrogen-Bonded Liquid Crystal Behavior
As a p-alkoxybenzoic acid derivative, the title compound is expected to exhibit thermotropic liquid crystalline behavior through the formation of hydrogen-bonded dimers.[4][5]
Principle of Self-Assembly
The carboxylic acid groups of two this compound molecules dimerize via strong hydrogen bonds. This creates a more elongated, rigid, and symmetric supramolecular structure, which is conducive to the formation of ordered fluid phases (mesophases) upon heating.
References
- 1. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of self-assembled liquid crystals: p-alkoxybenzoic acids – Hartley Group | Miami University [hartleygroup.org]
- 5. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Phase transitions in complex functional liquid crystals—The entropy effect [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. ijres.org [ijres.org]
- 11. colorado.edu [colorado.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxy-4-propoxybenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-ethoxy-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise and actionable information.
Q1: What is the most common synthetic route for this compound?
The most prevalent and robust method for synthesizing this compound is through a sequential Williamson ether synthesis.[1][2][3] This classic organic reaction involves the O-alkylation of a phenoxide with an alkyl halide.[4][5] For this specific molecule, the synthesis is typically a two-step process starting from a dihydroxybenzoic acid derivative.
Q2: What are the typical starting materials?
The synthesis usually commences from 3,4-dihydroxybenzoic acid (protocatechuic acid). To achieve selective alkylation, the carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) prior to the etherification steps. The ether groups are then introduced sequentially.
Q3: What are the most common impurities I should expect?
The impurities in the final product are highly dependent on the specific synthetic sequence and reaction conditions. Below is a summary of the most probable impurities.
| Impurity Name | Structure | Origin |
| 3,4-Dihydroxybenzoic acid (or its ester) | Unreacted starting material. | |
| 3-Ethoxy-4-hydroxybenzoic acid | Incomplete propoxylation. | |
| 3-Hydroxy-4-propoxybenzoic acid | Incomplete ethoxylation. | |
| Ethyl 3-ethoxy-4-propoxybenzoate | Incomplete hydrolysis of the ester protecting group. | |
| Poly-alkylated byproducts | Side reactions, though less common. | |
| Residual Solvents (e.g., DMF, Acetone) | Incomplete removal during work-up. |
Q4: How can I monitor the reaction progress effectively?
Reaction progress can be efficiently monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
TLC: This is a quick and straightforward method to qualitatively observe the consumption of starting materials and the formation of the product. A common mobile phase is a mixture of hexane and ethyl acetate.
-
HPLC: This technique provides a more quantitative analysis of the reaction mixture, enabling the determination of the relative concentrations of reactants, intermediates, and products.[6][7][8][9]
Q5: What are the recommended purification methods?
The primary method for purifying crude this compound is recrystallization.[1][10] A suitable solvent system, such as an ethanol-water or ethyl acetate-hexane mixture, is typically employed. For impurities that are difficult to remove by recrystallization, column chromatography on silica gel can be utilized.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
Issue 1: Low or no product yield.
Possible Cause 1: Ineffective Base The Williamson ether synthesis requires a sufficiently strong base to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide.[4] If the base is weak or has degraded, the reaction will not proceed efficiently.
Solution:
-
Ensure the use of a suitable base such as potassium carbonate, sodium hydride, or sodium hydroxide.[1][11]
-
Use freshly opened or properly stored base to avoid using a hydrated or carbonated reagent.
Possible Cause 2: Poor Quality Alkylating Agent The alkylating agent (e.g., ethyl iodide, propyl bromide) may have decomposed.
Solution:
-
Use a fresh bottle of the alkylating agent.
-
Consider purifying the alkylating agent by distillation if its quality is questionable.
Possible Cause 3: Inappropriate Solvent The choice of solvent is crucial for the SN2 reaction. Polar aprotic solvents like DMF or acetone are generally preferred.[5]
Solution:
-
Ensure the solvent is anhydrous, as water can react with the base and hinder the formation of the alkoxide.
-
Switch to a different polar aprotic solvent if yields remain low.
Issue 2: Presence of starting material in the final product.
Possible Cause: Incomplete Reaction The most straightforward reason for the presence of starting material is an incomplete reaction.
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is no longer visible.
-
Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious of potential side reactions.
-
Excess Reagents: Use a slight excess (1.1 to 1.5 equivalents) of the alkylating agent and base to drive the reaction to completion.[2]
Issue 3: An unexpected peak in my HPLC/GC-MS analysis.
Possible Cause 1: Side Reactions The Williamson ether synthesis can be accompanied by elimination reactions, especially with secondary or tertiary alkyl halides. While ethyl and propyl halides are primary, elevated temperatures can still promote minor elimination side products.
Solution:
-
Maintain a moderate reaction temperature.
-
Isolate the impurity by preparative chromatography and characterize it by NMR and MS to confirm its structure.
Possible Cause 2: Contaminated Reagents Impurities in the starting materials or reagents can lead to unexpected byproducts.
Solution:
-
Verify the purity of all starting materials and reagents before use.
Issue 4: The product is an oil or fails to crystallize.
Possible Cause: Presence of Impurities Even small amounts of impurities can disrupt the crystal lattice and prevent crystallization.
Solution:
-
Initial Purification: Attempt to remove residual solvent under high vacuum. Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities.
-
Column Chromatography: If the product remains an oil, purification by column chromatography is recommended to remove impurities that are inhibiting crystallization.
-
Recrystallization: After purification, attempt recrystallization from various solvent systems. Seeding with a small crystal of pure product, if available, can induce crystallization.
Part 3: Key Experimental Protocols
Protocol 1: Generalized Synthesis of this compound via Williamson Ether Synthesis
This protocol assumes a two-step etherification starting from ethyl 3,4-dihydroxybenzoate.
Step 1: Ethoxylation
-
In a round-bottom flask, dissolve ethyl 3,4-dihydroxybenzoate (1.0 eq.) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq.).
-
Heat the mixture to reflux for 30 minutes.
-
Add ethyl iodide (1.2 eq.) dropwise to the refluxing mixture.
-
Continue to reflux for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-ethoxy-4-hydroxybenzoate.
Step 2: Propoxylation
-
Dissolve the crude product from Step 1 in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq.).
-
Heat the mixture to reflux for 30 minutes.
-
Add propyl bromide (1.2 eq.) dropwise.
-
Continue to reflux for 12-24 hours, monitoring by TLC.
-
Work-up as described in Step 1 to obtain crude ethyl 3-ethoxy-4-propoxybenzoate.
Step 3: Hydrolysis
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).[14]
-
Cool the reaction mixture and acidify with dilute hydrochloric acid until the product precipitates.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude this compound by recrystallization.
Protocol 2: HPLC Method for Purity Analysis
This is a general method and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Part 4: Visual Diagrams
Diagram 1: Synthetic Pathway for this compound
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Flowchart for Impurity Identification
Caption: Flowchart for identifying impurities.
Part 5: References
-
Hydrolysis of ethyl benzoate - SSERC. (n.d.). Retrieved from --INVALID-LINK--
-
Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
-
Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220–228.
-
The Hydrolysis of Ethyl Benzoate. (2021, January 22). [Video]. YouTube. --INVALID-LINK--
-
Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326–3330.
-
An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA. Retrieved from --INVALID-LINK--
-
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. --INVALID-LINK--
-
3-CYANO-4-ETHOXYBENZOIC ACID synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from --INVALID-LINK--
-
How can benzoic acid be tested for purity? (n.d.). ECHEMI. Retrieved from --INVALID-LINK--
-
An In-depth Technical Guide to 3-Ethoxybenzoic Acid. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (2021). Google Patents. --INVALID-LINK--
-
An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). (2010). Analytical Methods, 2(7), 899-903.
-
This compound, 95% Purity, C12H16O4, 1 gram. (n.d.). CP Lab Safety. Retrieved from --INVALID-LINK--
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from --INVALID-LINK--
-
Williamson ether synthesis (done wrong). (2020, March 28). [Video]. YouTube. --INVALID-LINK--
-
Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2002). Molecules, 7(5), 441-447.
-
A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. (2020). Acta Chimica Slovenica, 67(3), 940-948.
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.
-
Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (2019). Google Patents. --INVALID-LINK--
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. francis-press.com [francis-press.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 12. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-Ethoxy-4-propoxybenzoic Acid
Welcome to the technical support guide for the synthesis of 3-Ethoxy-4-propoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable building block. We provide in-depth, field-proven insights into potential side reactions, their mechanistic origins, and robust troubleshooting strategies to optimize your synthetic outcomes.
General Synthetic Pathway Overview
The most common and cost-effective route to this compound begins with protocatechuic acid (3,4-dihydroxybenzoic acid). The synthesis involves a three-step process: (1) Protection of the carboxylic acid via esterification, (2) Stepwise Williamson ether synthesis to install the ethoxy and propoxy groups, and (3) Saponification to hydrolyze the ester and yield the final product. Understanding the nuances of each step is critical to minimizing impurity formation.
Technical Support Center: Optimizing the Synthesis of 3-Ethoxy-4-propoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Ethoxy-4-propoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide actionable, field-tested insights to help you navigate the common challenges in this multi-step synthesis, troubleshoot effectively, and ultimately improve your product yield and purity. We will delve into the causality behind experimental choices, moving beyond a simple recitation of steps to empower you with a deeper understanding of the reaction mechanism and its critical parameters.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound, which typically proceeds via a three-step sequence: 1) Esterification of a starting material like 3,4-dihydroxybenzoic acid, 2) Sequential Williamson ether synthesis to install the ethoxy and propoxy groups, and 3) Saponification to yield the final carboxylic acid.
Q1: My overall yield is significantly low (<40%). Where should I start my investigation?
A low overall yield in a multi-step synthesis is a common issue that can stem from one or more stages of the process. A systematic approach is crucial for diagnosis.
-
Step 1: Purity of Starting Materials: Verify the purity of your starting material (e.g., methyl 3,4-dihydroxybenzoate), alkylating agents (ethyl iodide, propyl bromide), and solvents. The presence of water is particularly detrimental in the Williamson ether synthesis step, as it can consume the base and hydrolyze the alkylating agents. Ensure solvents are anhydrous and bases like potassium carbonate are freshly dried.
-
Step 2: Reaction Monitoring: Do not rely solely on reaction time. Monitor each step (esterification, both etherifications, and saponification) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.[1][2] An incomplete reaction is one of the most common sources of low yield.
-
Step 3: Isolation and Purification Losses: Evaluate your workup and purification procedures. Are you experiencing emulsion formation during liquid-liquid extraction? Is your product partially soluble in the aqueous layer? Is the recrystallization solvent system optimized? Each of these can lead to significant mechanical loss of the product.
Q2: I am getting a mixture of products after the first etherification (ethoxylation) step. How can I improve the regioselectivity?
This is a critical challenge. The two hydroxyl groups on the catechol ring of methyl 3,4-dihydroxybenzoate have different reactivities. Generally, the 4-OH group is more acidic and less sterically hindered, making it more nucleophilic upon deprotonation. However, reaction conditions can be tuned to favor alkylation at one position over the other.
-
Probable Cause: The primary cause of poor regioselectivity is using conditions that are too harsh or non-selective. For instance, using a very strong base like sodium hydride (NaH) with two equivalents of ethylating agent will likely lead to a mixture of the 3-ethoxy, 4-ethoxy, and 3,4-diethoxy products.
-
Solution & Scientific Rationale:
-
Stoichiometric Control: Use a slight excess (approx. 1.05-1.1 equivalents) of the ethylating agent. This ensures there isn't enough reagent to react with both hydroxyl groups.
-
Choice of Base: A milder base like potassium carbonate (K₂CO₃) is preferred over stronger bases like NaH or hydroxides.[3] K₂CO₃ is a heterogeneous base that preferentially facilitates the deprotonation of the more acidic 4-OH group, enhancing selectivity.
-
Temperature Control: Run the reaction at a moderate temperature (e.g., refluxing acetone, ~56°C) instead of higher-boiling solvents like DMF initially.[1] Lower temperatures provide less activation energy for the less favored reaction (alkylation of the 3-OH) to occur.
-
Q3: The Williamson ether synthesis step is sluggish or stalls completely. What factors could be responsible?
When the formation of the ether linkage is slow, several aspects of the SN2 mechanism should be considered.[4]
-
Probable Causes & Solutions:
-
Insufficient Base: Ensure at least two equivalents of a base like K₂CO₃ are used. One equivalent is consumed by the phenolic proton, and the second drives the equilibrium.
-
Poor Leaving Group: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl.[5] If you are using ethyl chloride, consider switching to ethyl bromide or, ideally, ethyl iodide for a faster reaction rate.
-
Solvent Choice: The Williamson ether synthesis is most effective in polar aprotic solvents like acetone, DMF, or acetonitrile.[5] These solvents solvate the cation (e.g., K⁺) but not the nucleophilic phenoxide anion, leaving it "naked" and highly reactive. Protic solvents like ethanol or water should be avoided as they will solvate and deactivate the nucleophile.
-
Phase-Transfer Catalyst: If you are using a heterogeneous base like K₂CO₃ in a solvent where it has low solubility, the reaction can be slow. Adding a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can shuttle the phenoxide from the solid phase to the liquid phase, accelerating the reaction.
-
Frequently Asked Questions (FAQs)
Q: Why is it necessary to protect the carboxylic acid group before performing the ether synthesis?
The carboxylic acid proton is far more acidic than the phenolic protons. In the presence of the base required for the Williamson ether synthesis (e.g., K₂CO₃), the carboxylic acid will be immediately deprotonated to form a carboxylate salt. This has two negative consequences:
-
Base Consumption: It consumes at least one equivalent of your base, preventing it from deprotonating the intended hydroxyl groups.
-
Solubility Issues: The resulting carboxylate salt may have very different solubility properties, potentially causing the starting material to precipitate from the organic solvent and hindering the reaction. Therefore, converting the carboxylic acid to an ester (a common protecting group) renders it inert to the basic conditions of the subsequent steps.[2]
Q: Does the order of adding the ethoxy and propoxy groups matter for the overall yield?
From a mechanistic standpoint, both orders are feasible. However, considering steric hindrance, it is often advantageous to introduce the smaller group (ethoxy) first, followed by the slightly bulkier group (propoxy). While the difference is minor, performing the reaction on a less sterically crowded intermediate can sometimes lead to slightly faster reaction rates and a cleaner product profile in the second etherification step.
Q: What is the best method for purifying the final this compound product?
After saponification and acidic workup, the crude product will precipitate out of the aqueous solution. The primary method for purification is recrystallization.[1][6]
-
Solvent System: A common and effective solvent system is an ethanol/water or isopropanol/water mixture. The crude product is dissolved in a minimum amount of the hot alcohol, and water is added dropwise until the solution becomes faintly cloudy (the saturation point). Upon slow cooling, high-purity crystals of the desired product will form.
-
Purity Check: The purity of the final product should be confirmed by measuring its melting point and running an HPLC analysis.[2][6] The expected melting point provides a quick check for purity.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by controlling key variables at each stage.
Step 1: Esterification of 3,4-Dihydroxybenzoic Acid
-
Setup: To a solution of 3,4-dihydroxybenzoic acid (1.0 eq.) in methanol (approx. 0.1 M concentration), add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.05 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 3,4-dihydroxybenzoate, which can often be used in the next step without further purification.
Step 2: Selective Ethoxylation at the 4-Position
-
Setup: In a dry round-bottom flask, combine methyl 3,4-dihydroxybenzoate (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) in anhydrous acetone.[1]
-
Reagent Addition: Add iodoethane (1.1 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (~56°C) and stir vigorously for 12-18 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Cool the mixture, filter off the K₂CO₃, and wash the solid with acetone. Concentrate the combined filtrate under reduced pressure.
-
Isolation: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude methyl 3-hydroxy-4-ethoxybenzoate. This intermediate should be purified by column chromatography if significant side products are observed.
Step 3: Propoxylation at the 3-Position
-
Setup: Combine the methyl 3-hydroxy-4-ethoxybenzoate from the previous step (1.0 eq.) and anhydrous K₂CO₃ (2.5 eq.) in anhydrous DMF.
-
Reagent Addition: Add 1-bromopropane (1.2 eq.) to the mixture.
-
Reaction: Heat the reaction to 70-80°C for 6-10 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and pour it into a large volume of cold water. Extract the aqueous mixture three times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, filter, and concentrate to yield crude methyl 3-ethoxy-4-propoxybenzoate.
Step 4: Saponification to the Final Product
-
Setup: Dissolve the crude ester from Step 3 in a mixture of methanol and a 10% aqueous solution of potassium hydroxide (KOH).[3]
-
Reaction: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete disappearance of the starting ester.
-
Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Precipitation: Acidify the aqueous solution to a pH of ~2 by slowly adding 1 M HCl.[1] A white precipitate of this compound will form.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude solid from an ethanol/water mixture to obtain the final product with high purity.
Data & Visualization
Table 1: Influence of Base and Solvent on Etherification Yield
| Step | Alkylating Agent | Base (eq.) | Solvent | Temperature (°C) | Typical Yield (%) | Key Insight |
| Ethoxylation | Iodoethane | K₂CO₃ (2.5) | Acetone | 56 | 75-85 | Good selectivity for the 4-OH position.[1] |
| Ethoxylation | Iodoethane | NaOH (1.1) | Ethanol | 78 | 50-60 | Lower selectivity and potential for side reactions. |
| Propoxylation | 1-Bromopropane | K₂CO₃ (2.5) | DMF | 80 | 80-90 | Higher temperature needed for the less reactive hydroxyl. |
| Propoxylation | 1-Bromopropane | Cs₂CO₃ (2.0) | Acetonitrile | 82 | >90 | Cesium carbonate can enhance reactivity but is more expensive. |
Diagrams
Caption: Overall synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yield issues.
References
Troubleshooting low yield in 3-Ethoxy-4-propoxybenzoic acid preparation
Technical Support Center: 3-Ethoxy-4-propoxybenzoic Acid Preparation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this compound. As Senior Application Scientists, we provide in-depth troubleshooting advice rooted in established chemical principles to help you diagnose and resolve issues leading to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
Low yields in multi-step syntheses like that of this compound can arise from inefficiencies at several stages. The most probable synthetic route involves a two-step process: a Williamson ether synthesis to introduce the ethoxy and propoxy groups onto a dihydroxybenzoic acid derivative, followed by hydrolysis of an ester protecting group.
Common Causes for Low Yield:
-
Incomplete Williamson Ether Synthesis: This reaction is highly sensitive to reaction conditions. Insufficient reaction time, incorrect temperature, or the presence of moisture can lead to a significant reduction in the formation of the desired ether.[1][2]
-
Side Reactions: The Williamson ether synthesis, which proceeds via an S\N2 mechanism, can be prone to competing elimination reactions, especially if secondary or tertiary alkyl halides are used.[3][4][5]
-
Product Loss During Workup and Purification: The desired product may be lost during extraction, washing, or recrystallization steps if the pH is not carefully controlled or if the incorrect solvent systems are used.
-
Incomplete Hydrolysis: The final step of converting the ester intermediate to the carboxylic acid may not go to completion, leaving unreacted starting material and reducing the final yield.
To pinpoint the issue, it is crucial to analyze each step of your synthesis for potential pitfalls. We recommend monitoring the progress of each reaction by Thin-Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the next step.
Question 2: I suspect the Williamson ether synthesis step is the primary source of my low yield. How can I optimize this reaction?
The Williamson ether synthesis is a cornerstone of ether formation but requires careful control of several parameters for optimal results.[3] This reaction typically involves the reaction of an alkoxide with a primary alkyl halide.[1]
Troubleshooting the Williamson Ether Synthesis:
| Parameter | Common Issue | Recommended Solution | Rationale |
| Reagents & Solvents | Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. | The alkoxide intermediate is a strong base and will be quenched by water, preventing it from acting as a nucleophile.[2] |
| Purity of alkyl halides. | Use freshly distilled or high-purity ethyl iodide/bromide and propyl iodide/bromide. | Impurities can lead to unwanted side reactions. | |
| Base | Weak or inappropriate base. | Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). | A strong base is necessary to fully deprotonate the hydroxyl groups of the starting material to form the more nucleophilic alkoxide.[3][4] |
| Temperature | Too low or too high. | Maintain a temperature between 50-100 °C.[2] | Lower temperatures can lead to slow reaction rates, while excessively high temperatures can promote elimination side reactions.[2] |
| Reaction Time | Insufficient duration. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed, which can take from 1 to 8 hours.[1][2] | Incomplete reactions are a common cause of low yields.[1] |
| Solvent | Protic or non-polar solvent. | Use a polar aprotic solvent such as DMF or acetonitrile.[2] | These solvents effectively solvate the cation of the alkoxide, leading to a more reactive "naked" nucleophile.[2] |
Visualizing the Reaction Pathway:
The following diagram illustrates the general workflow for the synthesis, highlighting the critical Williamson ether synthesis step.
Caption: Synthetic workflow for this compound.
Question 3: I am observing the formation of byproducts during the etherification step. What are the likely side reactions and how can I minimize them?
The primary competing reaction in a Williamson ether synthesis is the E2 elimination, which is favored by strong, sterically hindered bases and secondary or tertiary alkyl halides.[3][5]
Common Side Reactions and Mitigation Strategies:
-
E2 Elimination: The alkoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene.
-
Dialkylation/Incomplete Alkylation: If you are starting from a dihydroxybenzoic acid derivative, it's possible to get a mixture of mono- and di-alkylated products if the stoichiometry of the base and alkylating agents is not precise.
-
Mitigation: Use a slight excess of the base and alkylating agents to drive the reaction to completion. Monitor the reaction closely by TLC to ensure full conversion to the desired dialkylated product.
-
Troubleshooting Workflow for Side Reactions:
Caption: Decision tree for troubleshooting side reactions.
Question 4: What is the detailed protocol for the synthesis and purification of this compound?
This protocol assumes a two-step synthesis starting from a commercially available precursor like ethyl 3,4-dihydroxybenzoate.
Step 1: Synthesis of Ethyl 3-Ethoxy-4-propoxybenzoate (Williamson Ether Synthesis)
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3,4-dihydroxybenzoate (1 equivalent) and anhydrous acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.5 equivalents) to the mixture.
-
Alkylation: Add ethyl iodide (1.2 equivalents) and propyl bromide (1.2 equivalents) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for 6-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-ethoxy-4-propoxybenzoate.
Step 2: Hydrolysis to this compound
-
Setup: Dissolve the purified ethyl 3-ethoxy-4-propoxybenzoate (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide (NaOH, 3-5 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting ester.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
References
Removal of starting materials from 3-Ethoxy-4-propoxybenzoic acid product
Technical Support Center: Purification of 3-Ethoxy-4-propoxybenzoic Acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective removal of starting materials from the final this compound product. We will explore the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice to ensure the highest purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable starting material impurities in my this compound product?
A1: The synthesis of this compound is typically achieved via a sequential Williamson ether synthesis.[1][2] This reaction involves the alkylation of hydroxyl groups on a phenolic acid. The most logical and common starting material is 3,4-dihydroxybenzoic acid (protocatechuic acid).
The synthesis proceeds in two main steps:
-
Monosubstitution: Reaction with an ethylating agent (e.g., iodoethane, diethyl sulfate) or a proplylating agent (e.g., 1-iodopropane, dipropyl sulfate).
-
Disubstitution: Reaction of the monosubstituted intermediate with the second alkylating agent.
Therefore, the most likely starting material-related impurities in your final product are:
-
Unreacted 3,4-dihydroxybenzoic acid: If the reaction is incomplete.
-
Monosubstituted Intermediates:
-
3-Ethoxy-4-hydroxybenzoic acid
-
3-Hydroxy-4-propoxybenzoic acid
-
These precursors are more polar than the final product due to the presence of free hydroxyl groups. This difference in polarity is the key principle exploited for their removal.
Q2: My reaction seems complete, but the product's melting point is low and broad. What does this indicate?
A2: A depressed and broad melting point range is a classic indicator of an impure solid compound.[3] Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice structure, requiring less energy to break it down, which results in a lower and broader melting range. This strongly suggests the presence of unreacted starting materials or intermediates.
Troubleshooting Guide: Identifying and Resolving Impurities
Encountering impurities is a common challenge. The following guide provides a logical workflow to diagnose and address these issues.
Troubleshooting Workflow Diagram
References
Stability issues of 3-Ethoxy-4-propoxybenzoic acid under acidic/basic conditions
Welcome to the technical support center for 3-Ethoxy-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around the hydrolysis of its two ether linkages (ethoxy and propoxy groups) under acidic or basic conditions. The aromatic ether bonds are generally stable, but can be susceptible to cleavage under harsh conditions, leading to the formation of degradation products.
Q2: What are the likely degradation products of this compound under acidic conditions?
A2: Under strong acidic conditions and elevated temperatures, the ether linkages can undergo acid-catalyzed hydrolysis. The most probable degradation products are 3-hydroxy-4-propoxybenzoic acid, 3-ethoxy-4-hydroxybenzoic acid, and potentially 3,4-dihydroxybenzoic acid if both ether groups are cleaved. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water.
Q3: Is this compound stable in basic solutions?
A3: Aromatic ethers are generally more resistant to cleavage under basic conditions compared to acidic conditions. However, prolonged exposure to strong bases at high temperatures could potentially lead to some degradation, although this is expected to be slower than acid-catalyzed hydrolysis. Under basic conditions, the primary reaction will be the deprotonation of the carboxylic acid group to form the corresponding carboxylate salt.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] A well-developed HPLC method can separate the parent compound from its potential degradation products, allowing for accurate quantification of any degradation that has occurred.
Q5: What general precautions should I take when working with this compound to minimize degradation?
A5: To minimize degradation, it is advisable to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If your experimental protocol requires acidic or basic conditions, it is recommended to perform these steps at the lowest effective temperature and for the shortest duration necessary. Additionally, protecting the compound from light and storing it in a cool, dry place is good practice for maintaining its long-term stability.
II. Troubleshooting Guides
This section provides detailed troubleshooting advice for specific stability-related issues you may encounter during your experiments.
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Acidic Treatment
Question: I treated my sample of this compound with 0.1 N HCl at 60°C for 24 hours and now I see multiple new peaks in my HPLC chromatogram. What are these new peaks and is my compound degrading?
Answer:
The appearance of new peaks in your HPLC chromatogram strongly suggests that this compound is degrading under the acidic conditions you've applied. The most likely cause is the acid-catalyzed hydrolysis of the ethoxy and/or propoxy ether linkages.
Plausible Degradation Products:
-
Peak 1 (less polar than parent): Unlikely in this scenario as hydrolysis increases polarity.
-
Peak 2 & 3 (more polar than parent): These are likely the mono-hydrolyzed products:
-
3-hydroxy-4-propoxybenzoic acid
-
3-ethoxy-4-hydroxybenzoic acid
-
-
Peak 4 (most polar): This could be the di-hydrolyzed product, 3,4-dihydroxybenzoic acid.
Experimental Workflow for Identification:
References
Technical Support Center: LC-MS Analysis for 3-Ethoxy-4-propoxybenzoic Acid Synthesis
Welcome to the technical support center for the synthesis and analysis of 3-Ethoxy-4-propoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and need to ensure its purity and identity. As experienced application scientists, we understand that robust analytical methods are the cornerstone of successful drug development. This document provides in-depth, field-proven insights into identifying potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS), complete with troubleshooting guides and detailed experimental protocols.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds via a sequential Williamson ether synthesis, a classic yet nuanced SN2 reaction.[1][2][3] The common starting material is a protected form of 3,4-dihydroxybenzoic acid, such as ethyl 3,4-dihydroxybenzoate, to prevent the acidic carboxylic acid from interfering with the basic reaction conditions. The synthesis involves two sequential alkylation steps, first with an ethylating agent (e.g., ethyl iodide) and then a propylating agent (e.g., propyl bromide), or vice versa, followed by a final hydrolysis step to yield the desired carboxylic acid.
The primary challenge lies in controlling the regioselectivity and preventing the formation of a cohort of structurally similar byproducts. LC-MS is an indispensable tool for monitoring these reactions, offering the sensitivity and specificity needed to identify and resolve these impurities. This guide will walk you through the expected byproducts and how to confidently identify them.
Synthetic Pathway and Potential Byproduct Formation
The logical pathway for this synthesis involves protecting the carboxylic acid, performing two sequential alkylations, and finally, deprotection. Each step is a potential source of impurities.
Caption: Proposed synthesis of this compound and key byproduct formation points.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of the this compound synthesis reaction mixture.
Q1: What are the major byproducts I should expect, and what are their molecular weights?
A1: The most common byproducts arise from incomplete reactions at each stage. It is crucial to monitor for both the starting materials and the intermediates. The analysis is typically performed in negative ion mode, looking for the [M-H]⁻ ion.
| Compound Name | Role in Synthesis | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ Ion (m/z) |
| 3,4-Dihydroxybenzoic Acid | Starting Material | C₇H₆O₄ | 154.12 | 153.02 |
| Ethyl 3,4-Dihydroxybenzoate | Esterified SM | C₉H₁₀O₄ | 182.17 | 181.05 |
| 3-Ethoxy-4-hydroxybenzoic Acid | Mono-alkylated (Major) | C₉H₁₀O₄ | 182.17 | 181.05 |
| 3-Hydroxy-4-ethoxybenzoic Acid | Mono-alkylated (Minor) | C₉H₁₀O₄ | 182.17 | 181.05 |
| Ethyl 3-Ethoxy-4-hydroxybenzoate | Mono-alkylated Ester | C₁₁H₁₄O₄ | 210.22 | 209.08 |
| Ethyl 3-Hydroxy-4-ethoxybenzoate | Mono-alkylated Ester | C₁₁H₁₄O₄ | 210.22 | 209.08 |
| Ethyl 3-Ethoxy-4-propoxybenzoate | Product Ester | C₁₄H₂₀O₄ | 252.30 | 251.13 |
| This compound | Final Product | C₁₂H₁₆O₄ | 224.25 | 223.10 |
Note: The two mono-alkylated intermediates (and their esters) are isomers and will have the same mass. Chromatographic separation is essential for their differentiation.
Q2: I see two peaks with the same mass (m/z 181.05) corresponding to the mono-alkylated intermediates. How can I identify which is which?
A2: This is a classic problem of regioselectivity. In the Williamson ether synthesis of dihydroxyphenols, the hydroxyl group that is more acidic and less sterically hindered will react preferentially.
-
Chemical Rationale: The hydroxyl group at the 4-position of 3,4-dihydroxybenzoic acid is generally more acidic than the one at the 3-position. Therefore, the major mono-alkylated intermediate is expected to be 3-Ethoxy-4-hydroxybenzoic Acid (or its ester).
-
LC Elution Order: On a standard C18 reversed-phase column, the less polar compound typically elutes later. 3-Ethoxy-4-hydroxybenzoic acid is generally considered slightly less polar than 3-hydroxy-4-ethoxybenzoic acid. Therefore, you would expect the major isomer (3-Ethoxy-4-hydroxy) to have a slightly longer retention time. However, this is not guaranteed and must be confirmed with standards.
-
Confirmation: The only definitive way to identify these isomers is to synthesize or purchase authentic standards of 3-Ethoxy-4-hydroxybenzoic acid [4] and its isomer and compare their retention times to the peaks in your reaction mixture.
Q3: My mass spectrum shows an unexpected ion at m/z 265.11 [M-H]⁻. What could this be?
A3: This mass likely corresponds to a C-alkylation byproduct. While O-alkylation is the major pathway in Williamson ether synthesis, C-alkylation can occur, particularly if certain solvents are used.[5] The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at an ortho/para carbon of the ring.
-
Mechanism: The phenoxide intermediate can have its negative charge delocalized onto the aromatic ring. An attack by the alkyl halide (e.g., propyl bromide) on the carbon atom ortho to the hydroxyl group would result in a C-alkylated product.
-
Identification: The molecular formula for a C-propylated version of Ethyl 3-Ethoxy-4-hydroxybenzoate would be C₁₄H₂₀O₄, which is isomeric with the desired product ester. However, if C-alkylation occurs on the final product, the formula would be C₁₅H₂₂O₄, with a molecular weight of 266.33 g/mol and an [M-H]⁻ of 265.15. This is a likely candidate for your unexpected peak.
-
Control: To favor O-alkylation, polar aprotic solvents like DMF or acetonitrile are typically used. Protic solvents can solvate the oxygen atom of the phenoxide, hindering its nucleophilicity and increasing the likelihood of C-alkylation.[5]
Q4: My peaks are tailing or showing poor shape. What can I do to improve the chromatography?
A4: Peak tailing for acidic compounds like benzoic acids is common and often relates to secondary interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: Ensure your mobile phase is properly acidified, typically with 0.1% formic acid. This keeps the carboxylic acids in their protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. An insufficiently low pH can lead to mixed ionization states on the column, causing tailing.
-
Column Choice: If tailing persists, consider a column with low silanol activity or an end-capped C18 column specifically designed for polar compounds. Sometimes, switching to a different stationary phase, like a biphenyl phase, can offer different selectivity and improved peak shape for aromatic acids.[6]
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.
-
System Contamination: Buildup of contaminants on the guard column or analytical column can cause poor peak shape. Follow a proper column flushing procedure.
Q5: How do I interpret the MS/MS fragmentation data for my product and byproducts?
A5: For benzoic acid derivatives in negative ion mode ESI-MS/MS, the fragmentation is often predictable and highly informative.
-
Primary Fragmentation: The most characteristic fragmentation of the deprotonated molecule [M-H]⁻ is the neutral loss of carbon dioxide (CO₂), which corresponds to a loss of 44.01 Da.[7]
-
For the final product, this compound ([M-H]⁻ at m/z 223.10), the major fragment ion would be at m/z 179.09 ([M-H-CO₂]⁻).
-
-
Secondary Fragmentation: Further fragmentation can occur on the substituent groups. For example, the ethoxy and propoxy groups can undergo cleavage, often as a loss of ethylene (28 Da) or propene (42 Da), respectively, sometimes accompanied by rearrangements.
-
Diagnostic Use: This fragmentation pattern is diagnostic. If you isolate a peak and its MS/MS spectrum shows a clear loss of 44 Da, it strongly suggests the presence of a carboxylic acid group. This helps to distinguish it from other non-acidic components in the mixture.
Caption: Typical MS/MS fragmentation pathway for the target product in negative ESI mode.
Recommended LC-MS Protocol
This protocol provides a robust starting point for the analysis of your reaction mixture. Method optimization may be required depending on your specific instrumentation.
1. Sample Preparation
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate) if necessary to remove salts.
-
Evaporate the solvent and reconstitute the residue in a known volume of 50:50 acetonitrile:water.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column and instrument.
2. LC Parameters
-
Column: High-quality C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: 95% to 10% B
-
18-22 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
3. MS Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 - 4.0 kV
-
Drying Gas (N₂) Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
Nebulizer Pressure: 35 psi
-
Scan Range (Full Scan): m/z 100 - 500
-
MS/MS: For structural confirmation, perform targeted MS/MS on the expected parent ion masses, using a collision energy of 10-20 eV as a starting point.
Caption: General LC-MS workflow for byproduct analysis in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. vuir.vu.edu.au [vuir.vu.edu.au]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of 3-Ethoxy-4-propoxybenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Ethoxy-4-propoxybenzoic acid (CAS: 52009-55-9).[1][2] This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this molecule. As a diether-substituted benzoic acid, its purification presents unique challenges that require a nuanced understanding of its physicochemical properties. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chemical principles to ensure you can achieve the highest possible purity for your downstream applications.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?
Answer:
"Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute is highly insoluble in the solvent at a temperature that is below its own melting point. For this compound, this can be caused by several factors:
-
High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, causing it to liquefy before it has a chance to crystallize.
-
Rapid Cooling: Cooling the saturated solution too quickly can cause the compound to crash out of solution as a supercooled liquid.
-
Inappropriate Solvent Choice: The solvent may be too poor, causing the compound to separate prematurely upon cooling.
Causality & Actionable Advice:
The goal is to ensure that the temperature of the solution remains above the melting point of your compound/impurity mixture as it becomes supersaturated.
-
Re-dissolve and Slow Down: Reheat the solution until the oil completely redissolves. If necessary, add a small amount of additional hot solvent to ensure full dissolution.[3] Allow the flask to cool very slowly to room temperature (e.g., by placing it in a large, insulated container) before moving it to an ice bath. Slow cooling is critical for allowing ordered crystal lattice formation.
-
Change the Solvent System: Your current solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[4] For a molecule like this compound, consider a solvent pair like ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in the "good" solvent (ethanol or ethyl acetate) and add the "poor" solvent (water or hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the good solvent to clarify and then cool slowly.
-
Induce Crystallization: If the solution remains clear after slow cooling, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of pure product.[3]
-
Lower the Starting Temperature: Start with a less-concentrated solution by using more solvent. While this may slightly reduce the overall yield, it lowers the saturation temperature and can prevent oiling out.
Caption: Troubleshooting logic for "oiling out" during recrystallization.
Q2: TLC analysis shows a persistent impurity spot with a very similar Rf value to my product. How can I achieve separation?
Answer:
An impurity with a similar Retention Factor (Rf) indicates that it has a polarity very close to that of this compound. This is common if the impurity is a structurally related analogue, such as an isomer or an incompletely reacted precursor.
Causality & Actionable Advice:
Separation by chromatography depends on exploiting subtle differences in the way compounds interact with the stationary and mobile phases.
-
Optimize the Mobile Phase: A single solvent system may not provide adequate resolution. Experiment with different solvent mixtures and ratios. For benzoic acids, adjusting the acidity of the mobile phase can dramatically alter retention.[5]
-
Add Acetic Acid: Add a small amount (0.5-1%) of acetic acid to the mobile phase (e.g., Hexane:Ethyl Acetate:Acetic Acid). This will suppress the ionization of the carboxylic acid group on your target molecule, making it less polar. This often improves peak shape and can change the relative separation of impurities.[5][6]
-
Try Different Solvent Systems: If a hexane/ethyl acetate system fails, try a different combination with varying polarities, such as dichloromethane/methanol.
-
-
Switch to Column Chromatography: Once you have identified a mobile phase that provides good separation on TLC (a ΔRf of at least 0.2 is ideal), scale up to flash column chromatography. A well-packed column with the optimized eluent should resolve the impurity.
-
Consider pH-Based Extraction: If the impurity is not acidic, you can exploit the carboxylic acid functionality of your product. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract it with a mild aqueous base (e.g., 1M NaHCO₃). Your acidic product will move to the aqueous layer as its carboxylate salt, while the non-acidic impurity remains in the organic layer. Afterward, re-acidify the aqueous layer with HCl to precipitate your pure product, which can be collected by filtration or extraction.[7]
Q3: My final yield after purification is very low. What are the common causes of product loss?
Answer:
Low recovery is a frequent challenge that can often be traced to one or more steps in the purification workflow.
Causality & Actionable Advice:
Product loss can occur through physical mishandling or suboptimal chemical conditions.
-
Excessive Solvent in Recrystallization: Using too much solvent to dissolve the crude product is the most common cause of low yield.[3] Even in cold solvent, your product has some finite solubility.
-
Action: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until everything just dissolves.
-
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities (like activated charcoal), the product can crystallize on the filter paper or in the funnel.
-
Action: Use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible. Adding a small excess of hot solvent before filtration can also help keep the product in solution.
-
-
Incomplete Precipitation/Extraction: During an acid-base workup, if you do not lower the pH sufficiently (target pH ~2), a portion of your product will remain in the aqueous solution as the more soluble carboxylate salt.
-
Action: Always check the pH with litmus paper or a pH meter after acidification. Cooling the solution in an ice bath after acidification will further decrease the product's solubility in water, maximizing precipitation.[8]
-
-
Adsorption on Silica Gel: If using column chromatography, highly polar compounds can sometimes irreversibly bind to the silica gel. While this compound is of moderate polarity, this can still be a factor.
-
Action: Deactivating the silica gel with a small percentage of triethylamine in your eluent can sometimes help, but this is more common for amine-containing compounds. More practically, ensure you are not using an excessively polar eluent, which can lead to band broadening and difficult elution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of this compound?
Answer:
The most common synthetic route to this compound is a stepwise Williamson ether synthesis starting from a dihydroxybenzoic acid precursor.[9][10] Therefore, the impurity profile is highly dependent on the starting materials and the completeness of the reaction.
| Potential Impurity | Likely Source | Relative Polarity | Removal Strategy |
| 3,4-Dihydroxybenzoic Acid | Unreacted starting material | Very High (two -OH groups) | Acid-base extraction; easily separated by chromatography. |
| 3-Ethoxy-4-hydroxybenzoic Acid | Incomplete second alkylation step | High (one -OH group) | Acid-base extraction; separable by chromatography.[11] |
| 3-Hydroxy-4-propoxybenzoic Acid | Incomplete first alkylation step | High (one -OH group) | Acid-base extraction; separable by chromatography. |
| Starting Alkylating Agents (e.g., Ethyl Iodide, Propyl Bromide) | Excess reagents | Low (non-polar) | Easily removed by evaporation under reduced pressure. |
| Dialkylated Byproducts | Reaction of the carboxylic acid to form an ester | Low to Medium | Can be removed by basic hydrolysis back to the desired acid. |
Q2: What is the best general workflow for purifying crude this compound?
Answer:
A robust purification strategy involves a logical sequence of steps designed to remove different classes of impurities at each stage. The following workflow is a highly effective starting point.
Caption: General experimental workflow for the purification of this compound.
Q3: How do I set up an HPLC method for purity analysis?
Answer:
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of your final compound. For benzoic acid derivatives, a reversed-phase method is most effective.
Causality: The key is to suppress the ionization of the carboxylic acid to achieve good retention and sharp, symmetrical peaks on a non-polar (C18) stationary phase. An acidic mobile phase ensures the analyte is in its neutral, protonated form, which is more hydrophobic and interacts well with the C18 column.[12]
Experimental Protocol: Purity Assessment by HPLC
-
Column: Use a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid or Formic Acid. The acid is crucial for good peak shape.[8][12]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the benzene ring absorbs strongly, typically around 254 nm.
-
Sample Preparation: Prepare a sample solution of your purified product at approximately 1 mg/mL in the mobile phase. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample. The product, being relatively non-polar, should have a reasonable retention time. Any more polar impurities (like hydroxy-precursors) will elute earlier, while less polar impurities (like ester byproducts) will elute later. Purity is determined by the area percentage of the main peak.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Ethoxy-4-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of 3-Ethoxy-4-propoxybenzoic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications. This resource combines established chemical principles with field-proven insights to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The synthesis of this compound, often achieved through a Williamson ether synthesis followed by oxidation or hydrolysis, can introduce several types of impurities.[1][2][3] Understanding these potential contaminants is the first step in designing an effective purification strategy.
-
Starting Materials: Unreacted starting materials such as 3-ethoxy-4-hydroxybenzoic acid or a related benzaldehyde are common impurities.[4][5]
-
Byproducts of O-alkylation: Incomplete reaction or side reactions during the propoxylation step can lead to residual starting materials or the formation of undesired ethers.
-
Hydrolysis Products: If the synthesis involves the hydrolysis of an ester precursor, incomplete hydrolysis will result in residual ester in the final product.
-
Solvents and Reagents: Residual solvents used in the reaction or workup, as well as inorganic salts from basic or acidic washes, can also contaminate the product.[6][7]
Q2: My synthesized this compound has a low melting point and a broad melting range. What does this indicate?
A2: A low and broad melting point is a classic indicator of an impure solid compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. This observation strongly suggests that your product requires further purification.
Q3: What is the most straightforward method to significantly improve the purity of my crude this compound?
A3: For most solid organic compounds, recrystallization is the most effective and straightforward initial purification technique.[8][9][10][11] This method leverages the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[10][12] For a benzoic acid derivative like this compound, a mixed solvent system, such as ethanol/water or acetone/water, is often effective.
Troubleshooting Purification Workflows
Issue 1: Recrystallization yields are consistently low.
Low recovery after recrystallization is a common issue that can often be resolved by optimizing the solvent system and procedure.
Causality and Solutions:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of your compound in the mother liquor even after cooling.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9]
-
Protocol: Perform small-scale solvent screening to identify the optimal solvent or solvent pair.
-
Diagram: Recrystallization Workflow
Caption: A generalized workflow for the purification of a solid organic compound by recrystallization.
Issue 2: Recrystallization fails to remove a key impurity.
If an impurity has similar solubility properties to your target compound, recrystallization may not be sufficient. In such cases, a more selective purification technique is required.
Causality and Solutions:
-
Acid/Base Extraction: If the impurity is neutral or basic, a liquid-liquid extraction can effectively separate it from your acidic product.[6][7][13][14]
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an aqueous basic solution (e.g., saturated sodium bicarbonate).[6][7] Your acidic product will be deprotonated and move into the aqueous layer. The layers can then be separated, and the aqueous layer acidified to precipitate the pure product.
-
-
Column Chromatography: For impurities with different polarities, column chromatography offers excellent separation.[15]
-
Protocol: For aromatic carboxylic acids, silica gel chromatography can be effective.[16][17] A mobile phase of hexane/ethyl acetate with a small amount of acetic acid can be used to elute the compounds. Reversed-phase chromatography on a C18 stationary phase is also a powerful technique for separating polar compounds like carboxylic acids.[18]
-
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for the purification of an acidic compound using acid-base extraction.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Add a second, miscible non-solvent (e.g., water) dropwise until the solution becomes cloudy. Add a drop of the first solvent to clarify the solution. This will be your recrystallization solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Heat the flask on a hot plate and add the hot primary solvent in small portions until the solid is just dissolved.[8][10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[8]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[10][12] Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[9]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A well-developed HPLC method is crucial for accurately determining the purity of your final product.[16][19][20]
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, ramp to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Prepare a stock solution of your purified this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.[19]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. teledyneisco.com [teledyneisco.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Avoiding O-dealkylation during 3-Ethoxy-4-propoxybenzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Ethoxy-4-propoxybenzoic acid and what are its primary challenges?
A1: The most prevalent method is a multi-step synthesis starting from a dihydroxybenzoic acid derivative, typically involving esterification of the carboxylic acid, followed by sequential Williamson ether syntheses to introduce the propoxy and ethoxy groups, and concluding with ester hydrolysis. The primary challenge is achieving selective alkylation of the two hydroxyl groups without side reactions, the most significant of which is O-dealkylation of the newly formed ether bonds, particularly under harsh reaction conditions.
Q2: What causes O-dealkylation during the synthesis?
A2: O-dealkylation, the cleavage of the ether bond, can be induced by several factors. Strong nucleophiles, Lewis acids, or strong Brønsted acids can attack the alkyl group of the ether.[1][2][3] In the context of this synthesis, residual strong base from the Williamson ether synthesis, in combination with elevated temperatures during subsequent steps, can promote this unwanted reaction. The presence of certain reagents used for deprotection of other functional groups can also inadvertently cleave the desired ether linkages.[1][2]
Q3: How can I confirm if O-dealkylation has occurred in my product mixture?
A3: The most effective methods for detecting O-dealkylation are spectroscopic. In ¹H NMR spectroscopy, the disappearance or reduced integration of the characteristic signals for the ethoxy (-OCH₂CH₃) and propoxy (-OCH₂CH₂CH₃) groups would be indicative. Mass spectrometry would show peaks corresponding to the molecular weights of the partially or fully dealkylated products. Thin Layer Chromatography (TLC) will also likely show more polar spots corresponding to the partially dealkylated phenolic intermediates.
Q4: Is the order of introducing the ethoxy and propoxy groups important?
A4: While not strictly critical in all cases, introducing the bulkier propoxy group first can sometimes be advantageous. The initial presence of a larger group can sterically hinder unwanted side reactions at the adjacent hydroxyl group during the second alkylation step. However, the optimal order may depend on the specific starting material and reaction conditions. A pilot study to compare both sequences is recommended for process optimization.
Troubleshooting Guide: Tackling O-Dealkylation
This section provides a systematic approach to diagnosing and resolving O-dealkylation issues encountered during the synthesis of this compound.
Initial Diagnosis
| Symptom | Potential Cause | Recommended Action |
| Low yield of the final product with significant amounts of mono-alkyated or starting diol impurities. | Incomplete alkylation or O-dealkylation during workup or subsequent steps. | Analyze crude product by LC-MS or ¹H NMR to identify byproducts. Proceed to the appropriate troubleshooting section below. |
| Presence of 3-hydroxy-4-propoxybenzoic acid or 3-ethoxy-4-hydroxybenzoic acid in the final product. | O-dealkylation has occurred. | Review reaction conditions (base, temperature, reaction time) of all steps. |
| Product degradation during final hydrolysis step. | The hydrolysis conditions (e.g., strong acid or base at high temperature) are too harsh and are cleaving the ether bonds. | Switch to milder hydrolysis conditions. |
Advanced Troubleshooting Strategies
Problem: O-dealkylation during Williamson Ether Synthesis
The Williamson ether synthesis, while fundamental, can present challenges. It is an Sₙ2 reaction where an alkoxide reacts with an alkyl halide.[4][5][6] However, elimination reactions can compete, and harsh conditions can lead to dealkylation of the desired product.[4]
-
Choice of Base: Strong bases like sodium hydride (NaH) are effective for generating the alkoxide but can be harsh.[5] Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often sufficient for phenolic hydroxyl groups and reduce the risk of side reactions.[5]
-
Reaction Temperature: High temperatures can favor elimination and dealkylation.[4] Aim for the lowest effective temperature to drive the reaction to completion. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times at elevated temperatures.
-
Alkylating Agent: Primary alkyl halides are ideal for Sₙ2 reactions.[4][6][7] Use iodo- or bromo-alkanes for higher reactivity, which may allow for lower reaction temperatures.
Problem: O-dealkylation during a subsequent step (e.g., ester hydrolysis)
Harsh conditions required for other transformations in the synthetic route can damage the desired ether groups.
-
Protecting Group Strategy: If the synthesis involves other functional groups that require protection and deprotection, ensure the chosen protecting groups can be removed under conditions that do not affect the aryl ether bonds. For instance, benzyl ethers can be removed by hydrogenolysis, which is generally mild towards other alkyl ethers.
-
Milder Hydrolysis Conditions: If dealkylation occurs during the final ester hydrolysis, avoid strong acids or bases at high temperatures. Enzymatic hydrolysis or milder basic conditions (e.g., lithium hydroxide in a THF/water mixture at room temperature) can be effective alternatives.
Optimized Experimental Protocol
This protocol is designed to minimize O-dealkylation by employing milder reaction conditions and a logical synthetic sequence. The starting material for this protocol is methyl 3,4-dihydroxybenzoate.
Workflow Diagram
Caption: Optimized workflow for the synthesis of this compound.
Step-by-Step Methodology
Step 1: Selective Propoxylation of Methyl 3,4-dihydroxybenzoate
-
To a solution of methyl 3,4-dihydroxybenzoate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-iodopropane (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 60°C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 3-hydroxy-4-propoxybenzoate.
Rationale: The 4-hydroxyl group is generally more acidic and nucleophilic than the 3-hydroxyl group due to resonance effects, allowing for a degree of selective alkylation under controlled conditions. Using a slight excess of the alkylating agent and a mild base at a moderate temperature helps to favor mono-alkylation and prevent side reactions.
Step 2: Ethoxylation of Methyl 3-hydroxy-4-propoxybenzoate
-
To a solution of methyl 3-hydroxy-4-propoxybenzoate (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add iodoethane (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 60°C and monitor the progress by TLC.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the crude product by column chromatography to obtain methyl 3-ethoxy-4-propoxybenzoate.
Rationale: This step follows the same principle as the first alkylation, using mild conditions to introduce the ethoxy group onto the remaining free hydroxyl.
Step 3: Ester Hydrolysis
-
Dissolve methyl 3-ethoxy-4-propoxybenzoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Rationale: Lithium hydroxide in a THF/water system is a mild and effective reagent for the hydrolysis of esters, minimizing the risk of cleaving the aryl ether bonds that can occur with stronger bases or acids at higher temperatures.
Mechanistic Insight: O-Dealkylation Side Reaction
The following diagram illustrates the general mechanism for base-promoted O-dealkylation, a key side reaction to avoid.
Caption: Generalized mechanism of base-induced O-dealkylation.
By understanding the mechanisms of both the desired synthesis and the potential side reactions, researchers can make more informed decisions to optimize their experimental conditions and achieve a higher yield and purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. O-Dealkylation - Wordpress [reagents.acsgcipr.org]
- 3. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. francis-press.com [francis-press.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Validation of 3-Ethoxy-4-propoxybenzoic Acid by High-Performance Liquid Chromatography (HPLC)
In the landscape of pharmaceutical research and development, the chemical purity of intermediates like 3-Ethoxy-4-propoxybenzoic acid is not merely a quality metric; it is the bedrock of reproducible research and the assurance of therapeutic safety and efficacy. This guide provides an in-depth, scientifically grounded comparison of analytical techniques for purity validation, with a primary focus on High-Performance Liquid Chromatography (HPLC). As your virtual Senior Application Scientist, I will elucidate the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for assessing the purity of non-volatile and thermally labile organic compounds, a category to which this compound belongs.[1][2] Its widespread adoption is due to its high sensitivity, resolving power, and quantitative accuracy.[3] The fundamental principle of the most common mode, reversed-phase HPLC, involves the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[4]
For benzoic acid derivatives, controlling the ionization state is critical for achieving good chromatographic separation.[5] By acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa, we ensure the carboxylic acid group remains in its neutral, protonated form.[5] This increases its hydrophobicity, leading to greater retention on the C18 column, resulting in sharper peaks and improved separation from other components.[5]
Experimental Protocol: HPLC Purity Assay of this compound
This protocol is designed to quantify the purity of this compound by area percentage and detect any related impurities.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound sample.
-
Acetonitrile (HPLC grade).
-
Deionized water (HPLC grade).
-
Trifluoroacetic acid (TFA) or Phosphoric acid (analytical grade).[5]
-
0.45 µm syringe filters (PTFE or Nylon).[4]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% TFA in Water | Acidifier to suppress ionization of the carboxylic acid, ensuring good retention and peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute the analyte from the C18 column. |
| Gradient Elution | 10% B to 90% B over 20 minutes, hold for 5 min, then return to initial conditions | A gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | Selected based on the UV absorbance maximum of the benzoic acid chromophore. A DAD can be used to scan across a range to ensure optimal detection for all potential impurities. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring sufficient sensitivity. |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.[6] Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
Analysis: Inject a blank (mobile phase) to confirm the absence of system contaminants. Subsequently, inject the prepared sample solution and initiate the gradient run.
-
Data Analysis: Integrate all peaks detected in the chromatogram. The purity is calculated by the area percent normalization method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Caption: A streamlined workflow for the HPLC purity validation of this compound.
Comparative Analysis of Purity Assessment Techniques
| Analytical Technique | Principle of Analysis | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and mobile phase.[4] | Retention time of the main peak, presence and relative area % of impurity peaks. | High sensitivity and resolution for separating complex mixtures; quantitative.[3] | Requires method development; reference standards are needed for absolute quantification. |
| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a gaseous mobile phase and a stationary phase.[1] | Purity assessment for volatile impurities. | Excellent for separating volatile and semi-volatile compounds; high sensitivity. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Quantitative Nuclear Magnetic Resonance (¹H-qNMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[6] | Provides both structural confirmation and highly accurate quantitative purity assessment against a certified internal standard. | Highly accurate and precise with a suitable internal standard; does not require a reference standard of the analyte itself. | Lower sensitivity compared to HPLC for trace impurities; requires a high-field NMR spectrometer.[6][7] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio.[1][2] | Molecular weight confirmation of the main compound and identification of potential impurities. | Extremely sensitive; provides structural information when coupled with fragmentation (MS/MS). | Not inherently quantitative without coupling to a separation technique (e.g., LC-MS) and using standards. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[8] | A sharp melting point close to the literature value suggests high purity. | Simple, rapid, and inexpensive preliminary check. | Insensitive to small amounts of impurities; impurities will cause a depression and broadening of the melting range.[8] |
The Imperative of Method Validation: Adherence to ICH Q2(R2) Guidelines
An analytical method is only as reliable as its validation. Validation demonstrates that the procedure is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[9][10]
Caption: Interrelationship of key analytical method validation parameters as per ICH guidelines.
Key Validation Parameters and Acceptance Criteria
The following table summarizes the essential validation characteristics for an HPLC purity method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] | The main peak should be free from interference from blanks, and potential impurities should be well-resolved from the main peak (Resolution > 2). |
| Linearity | To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[11] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12] | For impurities: From the Limit of Quantitation (LOQ) to 120% of the specification limit. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[3][11] | % Recovery of spiked impurities should be within 80-120% of the nominal concentration. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability and Intermediate Precision.[13] | Relative Standard Deviation (RSD) ≤ 2.0% for the main component; may be higher for impurities at low levels.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15] | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature).[12] | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. |
Interpreting the Data: Beyond the Purity Percentage
A successful purity validation provides more than a single number. The chromatogram is a rich source of information. The presence of minor peaks can indicate potential impurities. Based on the common Williamson ether synthesis route for similar compounds, potential process-related impurities could include unreacted starting materials (e.g., 3-hydroxybenzoic acid or 4-propoxybenzoic acid) or byproducts.[16][17] A comprehensive analysis involves identifying these peaks, if possible, using techniques like LC-MS.
Conclusion
The purity validation of this compound is a critical exercise in ensuring chemical quality for research and drug development. High-Performance Liquid Chromatography, when properly developed and rigorously validated according to ICH guidelines, provides a sensitive, accurate, and reliable method for this purpose. It is the gold standard for quantitative purity assessment. However, a multi-technique approach, incorporating methods like qNMR and MS, offers a more complete and authoritative characterization. By understanding the principles behind the chosen methods and the necessity of validation, researchers can ensure the integrity of their results and the quality of their downstream applications.
References
- 1. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. actascientific.com [actascientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tutorchase.com [tutorchase.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. scribd.com [scribd.com]
- 13. cs.purdue.edu [cs.purdue.edu]
- 14. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structural Characterization and Validation of 3-Ethoxy-4-propoxybenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective framework for the comprehensive structural characterization and validation of 3-Ethoxy-4-propoxybenzoic acid (CAS 52009-55-9). Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and compare the target molecule against relevant structural analogs to ensure unambiguous identification. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of pharmaceutical and chemical research.
Foundational Overview of this compound
This compound is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core with ethoxy and propoxy ether linkages, presents a unique combination of functional groups that dictate its physicochemical properties and potential utility as a building block in medicinal chemistry and materials science. The precise arrangement of these substituents is critical to its function, necessitating a robust and multi-faceted approach to structural confirmation.
Below is the chemical structure of the target molecule.
Caption: Molecular Structure of this compound.
The Analytical Workflow: A Multi-Technique Approach
No single analytical technique is sufficient to definitively prove a chemical structure. True validation is achieved through the convergence of data from orthogonal methods. The workflow below illustrates a robust pathway for characterization, where each step provides a piece of the structural puzzle that must be consistent with all other pieces.
Caption: Integrated workflow for structural characterization.
Core Characterization Techniques: Protocols and Expected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. For this compound, NMR is essential to confirm the substitution pattern on the aromatic ring and the identity of the two distinct alkoxy chains.
Detailed Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Data Acquisition: Obtain a high signal-to-noise spectrum.
-
Confirmation of Acidic Proton: To unequivocally identify the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, causing its signal to disappear.[1]
Expected ¹H NMR Results (in CDCl₃, predicted):
-
δ ~10-12 ppm (1H, broad singlet): This highly deshielded signal corresponds to the acidic proton of the carboxylic acid (-COOH ). Its broadness is due to hydrogen bonding and chemical exchange.[1] This signal will disappear upon D₂O exchange.
-
δ ~7.7-7.9 ppm (2H, multiplet): Aromatic protons ortho to the carboxylic acid group.
-
δ ~6.9-7.1 ppm (1H, doublet): Aromatic proton ortho to the propoxy group.
-
δ ~4.1-4.3 ppm (2H, quartet): The methylene protons (-O-CH₂ -CH₃) of the ethoxy group, split by the adjacent methyl protons.
-
δ ~3.9-4.1 ppm (2H, triplet): The methylene protons (-O-CH₂ -CH₂CH₃) of the propoxy group, split by the adjacent methylene protons.
-
δ ~1.8-2.0 ppm (2H, sextet): The central methylene protons (-O-CH₂-CH₂ -CH₃) of the propoxy group.
-
δ ~1.4-1.6 ppm (3H, triplet): The terminal methyl protons (-O-CH₂-CH₃ ) of the ethoxy group.
-
δ ~1.0-1.2 ppm (3H, triplet): The terminal methyl protons (-O-CH₂CH₂-CH₃ ) of the propoxy group.
Detailed Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer (e.g., at 100 MHz for a 400 MHz instrument).
-
Data Acquisition: A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.
Expected ¹³C NMR Results (in CDCl₃, predicted):
-
δ ~170-180 ppm: The carbonyl carbon of the carboxylic acid (-C OOH).[1]
-
δ ~145-155 ppm: Aromatic carbons directly attached to the oxygen atoms (C3 and C4).
-
δ ~110-130 ppm: Other aromatic carbons.
-
δ ~65-75 ppm: Methylene carbons attached to oxygen (-C H₂-O-) from both the ethoxy and propoxy groups.
-
δ ~20-25 ppm: The central methylene carbon of the propoxy group.
-
δ ~10-15 ppm: Methyl carbons (-C H₃) from both the ethoxy and propoxy groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and reliable technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. It serves as a crucial check for the presence of the carboxylic acid and ether functionalities.
Detailed Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (~1 mg) with ~100 mg of dry potassium bromide (KBr) and press into a transparent disk.[2] Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Expected FT-IR Absorption Bands:
-
3300-2500 cm⁻¹ (broad, strong): A very characteristic broad band due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[3]
-
~1700-1680 cm⁻¹ (strong, sharp): C=O stretching vibration of the aryl carboxylic acid.[3]
-
~1320-1210 cm⁻¹ (strong): C-O stretching vibration of the carboxylic acid group.
-
~1250-1000 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretching from the ethoxy and propoxy ether linkages.
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2980-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the ethoxy and propoxy groups.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern. This data validates the molecular formula and offers corroborating evidence for the structure proposed by NMR and IR.
Detailed Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), the instrument must be calibrated to provide high mass accuracy.
Expected Mass Spectrometry Results:
-
Molecular Formula: C₁₂H₁₆O₄
-
Molecular Ion Peak (M⁺) or [M+H]⁺/[M-H]⁻: An intense peak should be observed at m/z 224 (for EI) or 225/223 (for ESI), confirming the molecular weight. Aromatic acids typically show a prominent molecular ion peak.[1][6]
-
Key Fragment Ions: Common fragmentations for aromatic carboxylic acids include the loss of key functional groups.[7][8]
-
[M - 17]⁺: Loss of the hydroxyl radical (-OH).
-
[M - 45]⁺: Loss of the carboxyl radical (-COOH).
-
Fragments corresponding to the cleavage of the ethoxy and propoxy side chains.
-
Comparative Analysis: Validation Against Structural Alternatives
Trustworthiness: A key component of structural validation is demonstrating that the collected data is unique to the target molecule and cannot be explained by closely related structures. By comparing the expected data for this compound with its isomers and analogs, we establish the specificity of our analytical methods.
Here, we compare our target compound with three alternatives:
-
4-Ethoxy-3-propoxybenzoic acid: A positional isomer.
-
3,4-Diethoxybenzoic acid: An analog with a different alkoxy group.
-
3-Ethoxy-4-hydroxybenzoic acid (Ethyl Vanillic Acid): A key precursor/analog lacking the propoxy group.
| Compound | Key Differentiating Features in Spectroscopic Data |
| This compound (Target) | ¹H NMR: Distinct signals for both ethoxy (quartet, triplet) and propoxy (triplet, sextet, triplet) groups. MS (m/z): M⁺ at 224. |
| 4-Ethoxy-3-propoxybenzoic acid (Isomer) | ¹H NMR: The chemical shifts of the aromatic protons and the alkoxy chain protons will differ slightly due to the changed electronic environment. The connectivity, confirmed by 2D NMR (NOESY), would be different. MS (m/z): M⁺ at 224 (indistinguishable from target by low-res MS alone). |
| 3,4-Diethoxybenzoic acid (Analog) | ¹H NMR: Only signals corresponding to two equivalent or non-equivalent ethoxy groups would be present. No propoxy signals (sextet, terminal triplet at ~1.0 ppm) would be observed. MS (m/z): M⁺ at 210. |
| 3-Ethoxy-4-hydroxybenzoic acid (Analog) | ¹H NMR: A phenolic -OH signal (~5-6 ppm, broad) would be present instead of propoxy signals. MS (m/z): M⁺ at 182.[9] |
This comparative approach demonstrates that a combination of NMR and MS can easily and unambiguously differentiate this compound from its plausible alternatives, thereby validating its specific structure.
Conclusion: A Self-Validating System
The structural characterization of this compound requires a synergistic and logical approach. The process is self-validating: the molecular formula (C₁₂H₁₆O₄) derived from the proposed structure must be confirmed by the molecular ion in the mass spectrum. The functional groups identified by FT-IR (carboxylic acid, ether, aromatic ring) must correspond directly to the signals observed in the ¹H and ¹³C NMR spectra. Finally, the precise connectivity and substitution pattern revealed by NMR must be the only one that logically fits all the acquired data, especially when compared against isomeric possibilities. By following this comprehensive guide, researchers can ensure the identity and integrity of their material with the highest degree of scientific confidence.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chemrj.org [chemrj.org]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. GCMS Section 6.12 [people.whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 9. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Ethoxy-4-propoxybenzoic Acid for Researchers and Drug Development Professionals
Introduction
3-Ethoxy-4-propoxybenzoic acid is a substituted benzoic acid derivative with potential applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1][2] The precise arrangement of its alkoxy substituents can significantly influence the physicochemical properties and biological activity of larger molecules into which it is incorporated.[3] This guide provides an in-depth comparison of two plausible synthetic routes to this compound, offering a critical evaluation of their respective merits and challenges to inform your experimental design. The synthetic strategies discussed herein are grounded in well-established chemical principles, primarily the Williamson ether synthesis.[4][5]
Proposed Synthesis Routes from 3,4-Dihydroxybenzoic Acid
The most logical and cost-effective starting material for the synthesis of this compound is 3,4-dihydroxybenzoic acid (protocatechuic acid), a readily available and relatively inexpensive dihydroxybenzoic acid. The two primary routes diverge in the sequence of the alkylation of the two phenolic hydroxyl groups.
Route 1: Ethylation followed by Propylation This route involves the initial selective ethylation of the 3-hydroxyl group, followed by propylation of the 4-hydroxyl group.
Route 2: Propylation followed by Ethylation Conversely, this route commences with the propylation of the 4-hydroxyl group, followed by the ethylation of the 3-hydroxyl group.
A critical consideration in both routes is the protection of the carboxylic acid functionality to prevent its interference with the base-mediated Williamson ether synthesis. Esterification to a methyl or ethyl ester is a common and effective strategy.[6][7] The ester can then be hydrolyzed in the final step to yield the desired carboxylic acid.
Detailed Comparison of Synthesis Routes
Route 1: Ethylation Followed by Propylation
This synthetic pathway can be visualized as a three-step process following an initial esterification of the starting material.
Caption: Workflow for Route 1: Ethylation followed by Propylation.
The key challenge in this route is the selective ethylation of the 3-hydroxyl group over the 4-hydroxyl group. The relative acidity of the two phenolic protons can influence the regioselectivity of the alkylation. In general, the 4-hydroxyl group is more acidic due to resonance stabilization of the corresponding phenoxide. Therefore, alkylation at the 4-position might be favored under thermodynamic control. However, kinetic control under carefully chosen conditions (e.g., choice of base, solvent, and temperature) could potentially favor ethylation at the 3-position.
Route 2: Propylation Followed by Ethylation
This alternative pathway also involves three main steps after the initial esterification.
Caption: Workflow for Route 2: Propylation followed by Ethylation.
This route aims to first propylate the more acidic 4-hydroxyl group. This is generally expected to be the more regioselective first step. The subsequent ethylation of the remaining 3-hydroxyl group should then proceed in a straightforward manner. This predicted higher selectivity in the first alkylation step is a significant advantage of Route 2.
Mechanism Spotlight: The Williamson Ether Synthesis
The core of both synthetic routes is the Williamson ether synthesis, an SN2 reaction.[5] In this reaction, a deprotonated alcohol (an alkoxide) acts as a nucleophile and attacks an organohalide, displacing the halide and forming an ether.[4][5]
Caption: Mechanism of the Williamson Ether Synthesis.
Quantitative Data Summary
| Parameter | Route 1: Ethylation then Propylation | Route 2: Propylation then Ethylation | Justification & References |
| Number of Steps | 4 (including initial esterification) | 4 (including initial esterification) | Both routes follow a similar number of synthetic transformations. |
| Starting Material | 3,4-Dihydroxybenzoic Acid | 3,4-Dihydroxybenzoic Acid | A common, cost-effective starting point for both routes. |
| Key Reagents | Methanol, H₂SO₄, Ethyl Iodide, Propyl Iodide, K₂CO₃, KOH | Methanol, H₂SO₄, Propyl Iodide, Ethyl Iodide, K₂CO₃, KOH | Standard reagents for esterification, Williamson ether synthesis, and hydrolysis.[1][7][8] |
| Predicted Overall Yield | Moderate | Good to High | Route 2 is predicted to have a higher overall yield due to better regioselectivity in the first alkylation step. Yields for similar Williamson ether syntheses are reported to be in the "Good" to "High" range.[8] |
| Key Challenge | Regioselective ethylation at the 3-position. | Potential for O- and C-alkylation as side reactions, though less pronounced than in Route 1. | The relative acidity of the phenolic protons is the primary determinant of regioselectivity. |
| Purification | Likely requires chromatographic separation of isomers in the first step. | Potentially simpler purification due to higher selectivity. | The formation of isomeric byproducts necessitates more complex purification procedures. |
Experimental Protocols
Protocol for Route 2: Propylation Followed by Ethylation
Step 1: Esterification of 3,4-Dihydroxybenzoic Acid
-
To a solution of 3,4-dihydroxybenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,4-dihydroxybenzoate.
Step 2: Propylation of Methyl 3,4-dihydroxybenzoate
-
In a round-bottom flask, dissolve methyl 3,4-dihydroxybenzoate (1 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.1 equivalents) to the solution.
-
Add 1-iodopropane (1.05 equivalents) dropwise to the suspension.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the acetone under reduced pressure.
-
Purify the crude product by column chromatography to isolate methyl 3-hydroxy-4-propoxybenzoate.
Step 3: Ethylation of Methyl 3-hydroxy-4-propoxybenzoate
-
Dissolve methyl 3-hydroxy-4-propoxybenzoate (1 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
-
Add iodoethane (1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.[9]
-
After completion, work up the reaction as described in Step 2 to yield crude methyl 3-ethoxy-4-propoxybenzoate.
-
Purify the product by column chromatography.
Step 4: Hydrolysis to this compound
-
Dissolve the purified methyl 3-ethoxy-4-propoxybenzoate in methanol.
-
Add a 10% aqueous solution of potassium hydroxide (KOH).
-
Reflux the mixture for 4-6 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl to a pH of approximately 2 to precipitate the crude product.[9]
-
Filter the precipitate, wash with cold deionized water, and dry to obtain this compound.
-
The final product can be further purified by recrystallization.[9]
Conclusion and Recommendation
Both proposed routes offer viable pathways to this compound. However, Route 2 (Propylation followed by Ethylation) is recommended as the more efficient and reliable method. The anticipated higher regioselectivity in the initial propylation of the more acidic 4-hydroxyl group is expected to lead to a cleaner reaction profile, simpler purification, and a higher overall yield. While Route 1 is theoretically possible, it would likely require extensive optimization to achieve acceptable selectivity in the first ethylation step, potentially making it more time-consuming and less economical on a larger scale.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Predictive Comparison of the Biological Activity of 3-Ethoxy-4-propoxybenzoic Acid and Its Analogs: A Guide for Researchers
For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of novel compounds is a critical step in the discovery pipeline. This guide offers a comparative analysis of the predicted biological activity of 3-Ethoxy-4-propoxybenzoic acid against its structural analogs. Due to a scarcity of direct experimental data on this compound, this document leverages established findings on related benzoic acid derivatives to forecast its potential therapeutic efficacy. The insights herein are intended to provide a foundational framework for future empirical investigation.
Introduction to this compound and the Significance of Substituent Positioning
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, with a wide spectrum of known biological activities including anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The therapeutic properties of these compounds are profoundly influenced by the nature and placement of substituents on the benzene ring.[3][4] These modifications alter the molecule's electronic and lipophilic characteristics, which in turn dictate its interaction with biological targets.
This compound is a disubstituted benzoic acid derivative. The presence of an ethoxy group at the C3 position and a propoxy group at the C4 position is anticipated to confer a unique pharmacological profile. This guide will explore the predicted biological activities of this molecule by examining the established effects of its structural relatives.
Predictive Analysis of Biological Activities
Based on the extensive research into various benzoic acid analogs, we can project the likely biological activities of this compound.
Anti-inflammatory Activity
Many benzoic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4] The substitution pattern on the benzene ring can significantly modulate this activity. For instance, new benzoic acid derivatives have been shown to moderately suppress the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[5] Given that various benzoic acid and benzoic acid ester derivatives have demonstrated anti-inflammatory and analgesic activity, it is plausible that this compound will possess similar properties.[6]
Antioxidant Activity
The antioxidant capacity of phenolic acids, including benzoic acid derivatives, is largely attributed to their phenolic hydroxyl group.[7] While this compound lacks a free hydroxyl group, the ether linkages may still contribute to some antioxidant potential. The overall antioxidant effect is a function of the number and position of hydroxyl and carboxyl groups.[8] For example, 2-hydroxy-4-methoxy benzoic acid has demonstrated potent antioxidant properties.[2][9] Although the etherification of the hydroxyl groups in this compound may diminish its radical scavenging ability compared to hydroxybenzoic acids, it warrants investigation.
Antimicrobial Activity
Benzoic acid and its derivatives are widely used as antimicrobial agents.[10] Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[4] The lipophilicity conferred by the ethoxy and propoxy groups in this compound may enhance its ability to penetrate microbial cell walls, potentially leading to significant antimicrobial effects. While direct data is unavailable, the general antimicrobial properties of benzoic acid derivatives suggest this is a promising area for investigation.[11]
Comparative Data of Benzoic Acid Analogs
To provide a clearer perspective, the following table summarizes the known biological activities of various benzoic acid derivatives. This data serves as a benchmark for the predicted activities of this compound.
| Compound | Biological Activity | Key Findings | Reference |
| Salicylic Acid | Anti-inflammatory, Analgesic | Inhibition of COX enzymes. | [4] |
| Acetylsalicylic Acid (Aspirin) | Anti-inflammatory, Analgesic, Antiplatelet | Irreversible inhibition of COX-1 and COX-2. | [12] |
| p-Hydroxybenzoic Acid | Antimicrobial, Antioxidant | Possesses good antioxidant effect. | [13] |
| Vanillic Acid | Antioxidant, Anti-inflammatory | Derivative of p-hydroxybenzoic acid with analgesic properties. | [10] |
| Gallic Acid | Antioxidant | High antioxidant effect among phenolic acids. | [13] |
| 2-Hydroxy-4-methoxy benzoic acid | Anti-inflammatory, Antipyretic, Antioxidant | Effectively neutralized viper venom-induced changes. | [2] |
Experimental Protocols for Validation
To empirically determine the biological activities of this compound, the following experimental protocols are recommended.
In Vitro Anti-inflammatory Assay: Inhibition of TNF-α Production in Macrophages
This assay evaluates the potential of this compound to suppress the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce TNF-α production.
-
Quantification of TNF-α: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.
Diagram of the TNF-α Inhibition Assay Workflow:
Caption: Workflow for the in vitro TNF-α inhibition assay.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
This assay assesses the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Methodology:
-
Preparation of Reagents: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Diagram of the Inflammatory Signaling Pathway:
Caption: Predicted inhibition of the NF-κB inflammatory pathway.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, a predictive analysis based on its structural analogs suggests its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. The provided experimental protocols offer a clear path for the systematic evaluation of these predicted activities. Further research is warranted to fully elucidate the therapeutic potential of this compound and to understand its mechanism of action.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. ymerdigital.com [ymerdigital.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ffhdj.com [ffhdj.com]
- 9. Antioxidant effect of 2-hydroxy-4-methoxy benzoic acid on ethanol-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iomcworld.com [iomcworld.com]
- 13. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Structure-Activity Relationship of 3-Ethoxy-4-propoxybenzoic Acid Derivatives
This guide provides an in-depth analysis of the potential structure-activity relationships (SAR) of 3-ethoxy-4-propoxybenzoic acid derivatives. Due to the limited direct experimental data on this specific class of compounds in publicly available literature, this document synthesizes information from structurally related analogs to forecast their potential biological activities, mechanisms of action, and avenues for future experimental validation. By examining the established SAR of benzoic acid derivatives, particularly those with alkoxy substitutions, we can construct a predictive framework to guide researchers in the rational design and evaluation of novel this compound-based therapeutic agents.
Foundational Principles: The Benzoic Acid Scaffold
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The biological activity of these compounds is profoundly influenced by the nature, position, and size of the substituents on the benzene ring.[1] These modifications can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.
Our parent scaffold, 3,4-dialkoxybenzoic acid, is an ether derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). Protocatechuic acid itself exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2] The etherification of the hydroxyl groups to an ethoxy and a propoxy group is expected to significantly increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes and interact with hydrophobic binding pockets of target proteins.
Predicted Biological Activities and Structure-Activity Relationship Analysis
Based on the activities of structurally similar compounds, this compound derivatives are predicted to exhibit anti-inflammatory, antimicrobial, and phosphodiesterase (PDE) inhibitory activities.
Anti-inflammatory Activity
Derivatives of 3,4-dialkoxybenzene have been reported to possess anti-inflammatory properties.[3] The mechanism of action for many benzoic acid-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1] The 3,4-dialkoxy substitution pattern is a common feature in many biologically active compounds.
Inferred SAR for Anti-inflammatory Activity:
-
Alkoxy Chain Length: The length and branching of the alkoxy chains at the 3 and 4 positions are critical. Increasing the chain length from methoxy to ethoxy and propoxy is likely to enhance lipophilicity, which may improve cell permeability and binding to hydrophobic targets. However, excessively long or bulky chains could introduce steric hindrance, potentially reducing activity.
-
Substituents on the Benzoic Acid Ring: The introduction of additional substituents on the benzoic acid ring can further modulate activity. Electron-withdrawing groups may enhance the acidity of the carboxylic acid, which can be crucial for certain interactions, while bulky hydrophobic groups could improve binding to specific pockets in the target enzyme.
-
Esterification or Amidation of the Carboxylic Acid: Conversion of the carboxylic acid to an ester or an amide can create prodrugs with improved pharmacokinetic properties or lead to direct interactions with the target, as seen in some benzoic acid ester derivatives that act as potent PDE4 inhibitors.[1]
Antimicrobial Activity
The antimicrobial efficacy of benzoic acid derivatives is often linked to their ability to disrupt microbial cell membranes and inhibit essential enzymes.[1] The lipophilicity conferred by the alkoxy groups is a key determinant of antimicrobial action.
Inferred SAR for Antimicrobial Activity:
-
Lipophilicity: A positive correlation between lipophilicity (log P) and antimicrobial activity against certain bacteria like E. coli has been observed for benzoic acid derivatives.[4] The ethoxy and propoxy groups in the target compounds suggest a favorable lipophilic character for antimicrobial activity.
-
Position of Alkoxy Groups: The relative positions of the alkoxy groups are important. For hydroxybenzoic acids, the ortho and para positions are often more effective than the meta position.[4]
-
Nature of the Microorganism: The effectiveness of these derivatives will likely vary between different microbial species, particularly between Gram-positive and Gram-negative bacteria, due to differences in their cell wall composition.
Table 1: Comparative Antimicrobial Activity of Substituted Benzoic Acids against Escherichia coli
| Compound | Substituent(s) | MIC (mg/mL) | Reference |
| Benzoic Acid | - | 1 | [4] |
| 2-Hydroxybenzoic Acid | 2-OH | 1 | [4] |
| 4-Hydroxybenzoic Acid | 4-OH | >1 | [4] |
| 3,4-Dihydroxybenzoic Acid | 3,4-diOH | 1 | [4] |
| 3,4,5-Trihydroxybenzoic Acid | 3,4,5-triOH | >1 | [4] |
This data suggests that while hydroxylation can influence activity, a certain level of lipophilicity is beneficial. The increased lipophilicity of this compound derivatives compared to their hydroxylated counterparts could lead to enhanced antimicrobial potency.
Phosphodiesterase 4 (PDE4) Inhibition
A significant number of potent and selective PDE4 inhibitors feature a 3,4-dialkoxyphenyl moiety.[5] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of inflammatory cells. The catechol-ether scaffold is a well-established pharmacophore for PDE4 inhibition.[5]
Inferred SAR for PDE4 Inhibition:
-
The "Catechol-Ether" Moiety: The 3-ethoxy-4-propoxy substitution pattern provides the core catechol-ether pharmacophore. The specific nature of the alkoxy groups (ethoxy and propoxy) will influence the binding affinity within the PDE4 active site.
-
Modifications to the Benzoic Acid: Esterification of the benzoic acid has been shown to be a successful strategy for developing potent PDE4 inhibitors.[1][6]
-
Additional Structural Elements: The overall structure of the molecule beyond the benzoic acid core is critical. Many potent PDE4 inhibitors are larger molecules where the dialkoxybenzoic acid moiety is just one component.
Experimental Protocols
To validate the predicted biological activities and elucidate the SAR of novel this compound derivatives, the following experimental workflows are recommended.
Synthesis of this compound Derivatives
A general and reliable method for the synthesis of the target compounds is the Williamson ether synthesis, starting from a commercially available dihydroxybenzoic acid ester, followed by hydrolysis.
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Esterification of 3,4-Dihydroxybenzoic Acid:
-
Dissolve 3,4-dihydroxybenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.
-
-
Sequential Alkylation (Williamson Ether Synthesis):
-
Dissolve the methyl 3,4-dihydroxybenzoate in acetone or DMF.
-
Add potassium carbonate (2.5 equivalents).
-
Add ethyl iodide (1.1 equivalents) and reflux the mixture for 6-8 hours.
-
After completion of the first alkylation (monitored by TLC), add propyl iodide (1.1 equivalents) and continue to reflux for another 6-8 hours.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the crude dialkylated ester in a mixture of methanol and water.
-
Add an excess of potassium hydroxide.
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
-
Purification:
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure this compound.
-
In Vitro Anti-inflammatory Assay: COX Inhibition
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the specific COX enzyme (COX-1 or COX-2).
-
Add the test compound (dissolved in DMSO) at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the rate of oxygen consumption using an oxygen electrode or a colorimetric assay.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[2]
Antimicrobial Susceptibility Testing: Broth Microdilution
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[4]
PDE4 Inhibition Assay
Principle: This assay measures the inhibition of PDE4-catalyzed hydrolysis of cAMP to AMP.
Protocol:
-
Prepare a reaction mixture containing a buffer, recombinant human PDE4 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding cAMP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and measure the amount of AMP produced using a suitable detection method (e.g., fluorescence polarization, ELISA, or a coupled enzyme assay).
-
Calculate the percentage of inhibition and determine the IC50 value.
Hypothesized Signaling Pathway:
Caption: Hypothesized mechanism of anti-inflammatory action via PDE4 inhibition.
Conclusion
While direct experimental data on this compound derivatives is scarce, a comprehensive analysis of related benzoic acid analogs provides a solid foundation for predicting their biological activities. The presence of the 3,4-dialkoxy substitution pattern strongly suggests potential for anti-inflammatory and PDE4 inhibitory effects, while the increased lipophilicity may confer antimicrobial properties. The proposed experimental protocols offer a clear roadmap for the synthesis and biological evaluation of these promising compounds. Further research is warranted to explore the full therapeutic potential of this novel class of molecules and to establish a definitive structure-activity relationship.
References
- 1. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IC50 Calculator | AAT Bioquest [aatbio.com]
- 3. Synthesis and anti-inflammatory activity of 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Ethoxy-4-propoxybenzoic Acid and Structurally Related Benzoic Acid Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the nuanced structural modifications of a core scaffold can elicit profound changes in physicochemical properties and biological activity. Benzoic acid and its derivatives represent a foundational class of compounds, with substitutions on the aromatic ring dictating their therapeutic potential.[1] This guide provides an in-depth comparative analysis of 3-Ethoxy-4-propoxybenzoic acid against three other key benzoic acid derivatives: vanillic acid, isovanillic acid, and protocatechuic acid.
This analysis is designed for researchers, scientists, and drug development professionals to navigate the structure-activity relationships within this chemical space. By presenting a side-by-side comparison of their physicochemical properties, outlining detailed experimental protocols for their characterization, and exploring their potential biological implications, this guide serves as a critical resource for informed decision-making in the design and development of novel therapeutic agents.
Introduction to the Compared Benzoic Acid Derivatives
The selection of these specific benzoic acid derivatives allows for a systematic evaluation of the impact of alkoxy and hydroxyl substitutions at the 3 and 4 positions of the benzoic acid core.
-
This compound: The primary compound of interest, featuring two distinct alkoxy groups. Its larger, more lipophilic substituents are hypothesized to influence its membrane permeability and interaction with biological targets.
-
Vanillic acid (4-hydroxy-3-methoxybenzoic acid): A naturally occurring phenolic acid found in various plants, including vanilla beans.[2] It is widely recognized for its antioxidant and anti-inflammatory properties.[2]
-
Isovanillic acid (3-hydroxy-4-methoxybenzoic acid): A structural isomer of vanillic acid, differing only in the positions of the hydroxyl and methoxy groups. This subtle change can lead to significant differences in biological activity.
-
Protocatechuic acid (3,4-dihydroxybenzoic acid): A dihydroxybenzoic acid that serves as a key metabolite of antioxidant polyphenols.[3] It exhibits a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3]
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following table summarizes the key physicochemical parameters of the four benzoic acid derivatives.
| Property | This compound | Vanillic Acid | Isovanillic Acid | Protocatechuic Acid |
| Molecular Formula | C₁₂H₁₆O₄ | C₈H₈O₄ | C₈H₈O₄ | C₇H₆O₄ |
| Molecular Weight ( g/mol ) | 224.25 | 168.15 | 168.15 | 154.12 |
| Melting Point (°C) | Data not available | 210 - 213[4] | 250 - 253[5] | 202 |
| Boiling Point (°C) | 344.2 ± 22.0 (Predicted) | Data not available | 344.3 (Predicted)[6] | 410 (Predicted)[7] |
| Solubility in Water | Data not available | Moderately soluble (~1.5 g/L at 14 °C)[2] | 5708 mg/L at 25 °C (Predicted)[6] | 18200 mg/L at 14 °C[3] |
| pKa | Data not available | Data not available | Data not available | Data not available |
Note: The absence of experimental data for this compound highlights a significant knowledge gap and underscores the importance of the experimental protocols detailed in this guide.
Synthesis and Experimental Protocols
To ensure scientific integrity and enable researchers to validate and expand upon the data presented, this section provides detailed, step-by-step methodologies for the synthesis of the target compound and for the determination of key physicochemical properties.
Proposed Synthesis of this compound
Reaction Scheme:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Protection of the Carboxylic Acid:
-
To a solution of 3-ethoxy-4-hydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
-
-
Williamson Ether Synthesis (Propylation):
-
Dissolve the protected acid (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) and 1-iodopropane (1.2-1.5 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection (Hydrolysis):
-
Dissolve the purified ester in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure and acidify the aqueous solution with dilute hydrochloric acid to a pH of ~2.
-
The final product, this compound, will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.
-
Experimental Determination of Physicochemical Properties
The following are standardized protocols for determining the melting point, solubility, and pKa, which are essential for a comprehensive comparison.
Workflow for Physicochemical Characterization:
Caption: General workflow for experimental characterization.
Protocol 3.2.1: Melting Point Determination
The melting point of a crystalline solid provides an indication of its purity. A sharp melting range is characteristic of a pure compound.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
Finely powder a small amount of the dry crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[8]
-
Protocol 3.2.2: Aqueous Solubility Determination
This protocol determines the solubility of a compound in water, a critical parameter for drug development.
-
Method: Shake-flask method.
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.[9]
-
Protocol 3.2.3: pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its behavior in physiological environments.
-
Method: Potentiometric titration.
-
Procedure:
-
Accurately weigh a sample of the benzoic acid derivative and dissolve it in a suitable solvent mixture (e.g., water-ethanol) if not fully soluble in water.
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the titration curve or by calculating the first derivative of the curve.[10]
-
Comparative Biological Activity and Structure-Activity Relationships (SAR)
While experimental data on the biological activity of this compound is scarce, we can infer its potential activities by examining the established biological profiles of the other derivatives. The structural variations among these compounds provide valuable insights into their structure-activity relationships.
The biological activities of benzoic acid derivatives are largely influenced by the nature and position of the substituents on the aromatic ring.[11] These substituents affect the molecule's electronic properties, lipophilicity, and steric hindrance, which in turn dictate its interactions with biological targets.[11]
Potential Signaling Pathways Influenced by Benzoic Acid Derivatives:
Caption: Potential mechanisms of action for bioactive benzoic acid derivatives.
Based on the known activities of vanillic, isovanillic, and protocatechuic acids, it is plausible that this compound may possess antioxidant, anti-inflammatory, and antimicrobial properties. The increased lipophilicity conferred by the ethoxy and propoxy groups, compared to the hydroxyl and methoxy groups, might enhance its ability to cross cellular membranes, potentially leading to altered potency or a different pharmacological profile. Further experimental validation is required to confirm these hypotheses.
Conclusion
This comparative guide provides a framework for understanding the physicochemical and potential biological properties of this compound in the context of its structurally related analogs. While a significant data gap exists for the primary compound of interest, the provided experimental protocols offer a clear path for its comprehensive characterization. The established biological activities of vanillic acid, isovanillic acid, and protocatechuic acid suggest that this compound is a promising candidate for further investigation. Future research should focus on the synthesis and experimental validation of its physicochemical properties and a thorough evaluation of its biological activities to elucidate its therapeutic potential.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. US4845277A - Method of preparing dialkoxybenzoic acid - Google Patents [patents.google.com]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 63433-64-7|3-(4-Formyl-2-methoxyphenoxy)propanoic acid|BLD Pharm [bldpharm.com]
- 7. calpaclab.com [calpaclab.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. bellevuecollege.edu [bellevuecollege.edu]
- 10. asianpubs.org [asianpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validated Analytical Methods for the Assay of 3-Ethoxy-4-propoxybenzoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is foundational to ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of validated analytical methods for the assay of 3-Ethoxy-4-propoxybenzoic acid, a crucial organic intermediate. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, offering field-proven insights and detailed experimental protocols to guide your selection of the most appropriate analytical strategy.
The principles of analytical procedure validation are paramount, ensuring that a chosen method is fit for its intended purpose. This guide is developed in alignment with the comprehensive frameworks provided by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]
The Analytical Challenge: this compound
This compound (MW: 224.25 g/mol ) is a substituted benzoic acid derivative.[10][11][12][13] Its aromatic structure and carboxylic acid functional group are key determinants of its chemical properties and inform the selection of an appropriate analytical technique. The primary goal of an assay is to quantify the main component with high accuracy and precision, while also demonstrating specificity in the presence of potential impurities, starting materials, or degradation products.
Comparative Analysis of Key Analytical Techniques
A multi-faceted approach is often necessary for comprehensive analysis. However, for routine quality control and assay, a primary method is typically established. Below, we compare the most viable techniques for the quantitative determination of this compound.
| Analytical Technique | Principle of Analysis | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and mobile phase. | Retention time of the main peak, presence and relative area % of impurity peaks. | High sensitivity and resolution for separating complex mixtures; quantitative and qualitative; widely available.[14][15][16] | Requires method development; reference standards are needed for absolute quantification. |
| Gas Chromatography (GC) | Partitioning of volatile components between a stationary phase and a gaseous mobile phase. | Retention time of the main peak, presence and relative area % of volatile impurities. | Excellent for separating volatile and semi-volatile compounds; high sensitivity with appropriate detectors. | Often requires derivatization for non-volatile compounds like benzoic acids, which can be tedious and introduce variability.[14][15][17] |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet-visible radiation by the analyte. | Quantitative determination based on absorbance at a specific wavelength (λmax). | Simple, rapid, and cost-effective for routine analysis of pure samples.[18][19][20] | Lacks specificity; susceptible to interference from any other component that absorbs at the same wavelength.[18] |
For the specific assay of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most robust and reliable primary method. It offers an optimal balance of specificity, sensitivity, and ease of use without the need for chemical derivatization, a common requirement for GC analysis of carboxylic acids.[14][15]
Recommended Primary Method: Validated RP-HPLC-UV Assay
This section details a comprehensive, validated RP-HPLC method designed for the accurate and precise quantification of this compound.
Experimental Protocol: RP-HPLC-UV
Objective: To determine the chemical purity and concentration of this compound by area percent and against a reference standard.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 230-275 nm (to be determined by scanning the UV spectrum of the analyte in the mobile phase). Benzoic acid derivatives typically exhibit strong absorbance in this range.[18][20]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution. Filter both solutions through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. Inject the standard and sample solutions and run the gradient analysis.
-
Data Analysis: Integrate all peaks in the chromatogram. The assay is calculated by comparing the peak area of the analyte in the sample to that of the reference standard. Purity can be assessed by the area percent of the main peak relative to all other peaks.
Validation of the Proposed HPLC Method
To ensure the method is fit for its intended purpose, a full validation must be performed in accordance with ICH Q2(R2) guidelines.[1][3][5][9][21]
Validation Workflow Diagram
Caption: Workflow for HPLC method validation.
Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. | The main peak should be free from interference from placebo, impurities, and degradation products. Peak purity analysis (e.g., with a DAD detector) should pass. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of test results to the true value. | Mean recovery of 98.0% to 102.0% for the API assay. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied. |
Alternative Methodologies: GC and UV-Vis Spectrophotometry
Gas Chromatography (GC) with Flame Ionization Detection (FID)
While HPLC is recommended, GC can be a powerful tool, especially for identifying volatile impurities.
Causality Behind Experimental Choices:
-
Derivatization: Benzoic acids are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization, typically silylation (e.g., with BSTFA), is necessary to convert the carboxylic acid to a more volatile silyl ester. This added step increases sample preparation time and can be a source of analytical error.[14]
-
Column Selection: A mid-polarity column, such as a DB-35ms or equivalent, is often suitable for separating derivatized organic acids.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds. For unequivocal identification, Mass Spectrometry (MS) can be coupled with GC.[17][22]
Comparison with HPLC: GC can offer higher resolution for certain compounds. However, for a routine assay of this compound, the requirement for derivatization makes it more complex and less efficient than the proposed HPLC method.[15][16]
UV-Vis Spectrophotometry
This technique offers a rapid and simple way to estimate concentration but should not be used as a primary method for quality control due to its lack of specificity.
Protocol Outline:
-
Determine the λmax of this compound in a suitable solvent (e.g., methanol or 0.1 M HCl) by scanning from 200-400 nm.[18][20]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration using the calibration curve.
Trustworthiness: This method is only reliable for highly pure samples where it is known that no interfering substances are present. Its primary utility is for in-process checks or preliminary estimations, not for final product release.
Conclusion
For the validated assay of this compound, a Reverse-Phase HPLC method with UV detection is the superior choice , offering the best combination of specificity, accuracy, and efficiency. While GC and UV-Vis Spectrophotometry have their applications, they are less suitable for a robust, routine quality control assay of this particular analyte. The provided HPLC protocol, when subjected to the rigorous validation workflow outlined, will yield a trustworthy and reliable analytical method that meets global regulatory standards and ensures the integrity of your research and drug development activities.
References
- 1. fda.gov [fda.gov]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. qbdgroup.com [qbdgroup.com]
- 10. echemi.com [echemi.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Page loading... [guidechem.com]
- 13. scbt.com [scbt.com]
- 14. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of GC and HPLC for the quantification of organic acids in coffee [locus.ufv.br]
- 16. scispace.com [scispace.com]
- 17. microbiologyresearch.org [microbiologyresearch.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Enzymic method for the spectrophotometric determination of benzoic acid in soy sauce and pickles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 3-Ethoxy-4-propoxybenzoic Acid
Introduction: The Imperative for Rigorous Analytical Cross-Validation
In the landscape of drug development and chemical research, the reliability of analytical data is paramount. For a novel compound like 3-Ethoxy-4-propoxybenzoic acid, establishing robust and reproducible analytical methods is a foundational step. This guide provides a comprehensive framework for the cross-validation of analytical results for this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC) with UV detection as the primary analytical technique and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) as a secondary, orthogonal method.
The core principle of this guide is not merely to present protocols but to instill a deep understanding of why certain experimental choices are made and how to build a self-validating analytical system. Every step is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory compliance.[1][2][3][4]
Physicochemical Properties of this compound (Predicted)
| Property | Predicted Value/Characteristic | Rationale & Impact on Analysis |
| Molecular Formula | C12H16O4 | Influences molecular weight and mass spectrometry parameters. |
| Molecular Weight | 224.25 g/mol | Essential for preparing standard solutions and for mass spectrometry. |
| Appearance | White to off-white crystalline solid | Guides sample handling and preparation. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile); sparingly soluble in water. | Dictates the choice of solvents for sample preparation and mobile phase composition in HPLC. |
| pKa | ~4-5 | As a carboxylic acid, its ionization state is pH-dependent. This is a critical parameter for developing a robust reversed-phase HPLC method.[7] |
| UV Absorbance | Expected λmax ~250-280 nm | The benzene ring with alkoxy substituents will have strong UV absorbance, making UV detection a suitable choice for HPLC. |
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a workhorse in pharmaceutical analysis due to its robustness, precision, and cost-effectiveness.[8][9] For this compound, a reversed-phase method is the logical choice.
Causality Behind Experimental Choices for HPLC
-
Reversed-Phase C18 Column: The nonpolar C18 stationary phase will interact with the hydrophobic benzene ring and alkoxy chains of our analyte, providing good retention.
-
Acidified Mobile Phase: The pKa of the carboxylic acid group is crucial. By maintaining the mobile phase pH at least 2 units below the pKa (e.g., pH 2.5-3), we ensure the analyte is in its neutral, protonated form.[7] This increases its hydrophobicity, leading to better retention, improved peak shape, and enhanced reproducibility.[7]
-
Isocratic Elution: For a single analyte quantification, an isocratic mobile phase (constant composition) provides simplicity and robustness.
-
UV Detection: The aromatic ring in the analyte provides a strong chromophore, allowing for sensitive detection with a standard UV detector.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chemicals and Reagents:
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
The sample preparation will depend on the matrix. For a drug substance, dissolve a known weight in the mobile phase. For a formulated product, an extraction step with methanol or acetonitrile may be necessary, followed by centrifugation and filtration through a 0.45 µm syringe filter.
-
-
System Suitability: Before analysis, inject the 25 µg/mL standard six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor should be <1.5.
-
Analysis: Inject the blank, followed by the calibration standards and then the samples.
Secondary (Orthogonal) Method: Gas Chromatography-Mass Spectrometry (GC-MS)
To provide a truly independent cross-validation, a different analytical principle is required. GC-MS offers high selectivity and structural confirmation capabilities.[10][11] Since benzoic acids are not sufficiently volatile for direct GC analysis, a derivatization step is necessary.
Causality Behind Experimental Choices for GC-MS
-
Derivatization: Silylation (e.g., with BSTFA) is a common and effective method to convert the polar carboxylic acid group into a more volatile and thermally stable trimethylsilyl (TMS) ester.[12][13] This is essential for preventing peak tailing and decomposition in the GC inlet and column.
-
Electron Ionization (EI): EI is a robust ionization technique that produces reproducible fragmentation patterns, which can be used for structural confirmation and library matching.
-
Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode provides higher sensitivity and selectivity compared to full scan mode by monitoring only specific, characteristic ions of the derivatized analyte.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A GC system equipped with an autosampler, coupled to a Mass Spectrometer.
-
Chemicals and Reagents:
-
This compound reference standard (≥99% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine or Acetonitrile (derivatization solvent)
-
Ethyl acetate (extraction solvent)
-
-
Derivatization Procedure:
-
To 100 µL of the sample extract or standard solution in a vial, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Key ions would be determined from the full scan spectrum of the derivatized standard (e.g., molecular ion, base peak).
-
Cross-Validation Framework: Bridging the Methods
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or for the same product.[14][15][16] The goal is to demonstrate that the results are comparable and that there is no significant bias between the methods.[17] This process is guided by the principles laid out in ICH Q2(R1) and the recently updated Q2(R2).[1][2][4][18]
Experimental Design for Cross-Validation
-
Sample Selection: Prepare a minimum of three batches of samples. Include the drug substance and, if applicable, a formulated product.
-
Spiked Samples: Prepare quality control (QC) samples by spiking a representative matrix (e.g., placebo formulation) at three concentration levels: Low, Medium, and High.
-
Parallel Analysis: Analyze the same set of samples and QCs using both the validated HPLC-UV and GC-MS methods. It is crucial that the same batches of samples are analyzed by both methods to ensure a direct comparison.[16]
-
Data Comparison: For each sample, calculate the concentration of this compound obtained from both methods.
Acceptance Criteria
The acceptance criteria should be pre-defined in a validation protocol. A common approach is to calculate the percent difference between the results obtained from the two methods for each sample.
% Difference = [(Result_HPLC - Result_GCMS) / Average(Result_HPLC, Result_GCMS)] * 100
The acceptance criterion is typically that the percent difference for at least two-thirds of the samples should be within ±20.0%.
Comparative Performance Summary
The following table summarizes the expected performance characteristics of the two proposed methods, providing a clear basis for selecting the appropriate technique for a given analytical challenge.
| Parameter | HPLC-UV | GC-MS (after derivatization) |
| Specificity | Good. Based on chromatographic retention time. Potential for interference from co-eluting compounds with similar UV spectra. | Excellent. Based on both retention time and mass fragmentation pattern, providing a high degree of confidence in analyte identification. |
| Sensitivity (LOD/LOQ) | Moderate (typically low µg/mL to high ng/mL). | High (typically low ng/mL to pg/mL), especially in SIM mode. |
| Precision (%RSD) | Excellent (<2% for intra-day, <3% for inter-day). | Very Good (<5% for intra-day, <10% for inter-day). |
| Accuracy (% Recovery) | Excellent (typically 98-102%). | Very Good (typically 95-105%, can be affected by derivatization efficiency). |
| Sample Throughput | High. Relatively short run times and minimal sample preparation. | Lower. Requires a multi-step derivatization process. |
| Cost (Instrument/Run) | Lower initial and operational cost. | Higher initial and operational cost. |
| Ideal Application | Routine QC, content uniformity, stability testing, purity analysis. | Trace level impurity identification, structural confirmation, analysis in complex matrices. |
Conclusion and Expert Recommendation
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound, each with its own strengths. For routine quality control and release testing where high throughput and precision are key, the validated HPLC-UV method is the recommended primary choice . Its simplicity, robustness, and lower cost make it ideal for this purpose.
The GC-MS method serves as an excellent orthogonal technique for independent confirmation, impurity identification, and for analyses requiring higher sensitivity. The successful cross-validation between these two methods provides a high degree of confidence in the analytical data, demonstrating that the results are accurate, reliable, and interchangeable. This robust analytical foundation is critical for advancing the research and development of this compound.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Propoxybenzoic acid (CAS 5438-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. starodub.nl [starodub.nl]
A Comparative Guide to the In-Silico Toxicity Prediction of 3-Ethoxy-4-propoxybenzoic acid
Abstract
In the landscape of modern chemical safety and drug development, in-silico toxicology has emerged as an indispensable tool for the early identification of potential hazards, aligning with the ethical imperative to reduce animal testing.[1][2] This guide provides a comprehensive, technically-grounded comparison of in-silico methodologies for predicting the toxicological profile of 3-Ethoxy-4-propoxybenzoic acid , a substituted benzoic acid derivative. We delve into the foundational principles of leading predictive models, including Quantitative Structure-Activity Relationships (QSAR), expert rule-based systems, and read-across approaches. Through a simulated workflow, we compare the predictive outputs of prominent, publicly accessible platforms such as ProTox-II and Toxtree . The guide presents a detailed toxicological profile for the target molecule across key endpoints like acute toxicity, mutagenicity, and carcinogenicity. This profile is contextualized by a comparative analysis with structurally similar compounds, Vanillic acid and Isovanillic acid, to provide a robust assessment of its potential toxicological liabilities. Detailed protocols, data interpretation guides, and visual workflows are provided to equip researchers, scientists, and drug development professionals with the expertise to apply these methods in their own work.
Introduction: The Imperative for Predictive Toxicology
The journey of a chemical from discovery to market is fraught with challenges, chief among them being the assurance of safety. Traditional toxicological assessment, heavily reliant on in-vivo animal studies, is a costly, time-consuming, and ethically contentious process.[1][3] In-silico toxicology offers a powerful alternative, leveraging computational models to predict the potential adverse effects of a chemical based on its structure long before it is synthesized.[3][4] This predictive capability is not merely a screening tool; it is a strategic asset that enables early, data-driven decisions, conserves resources, and upholds the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.[1]
At the heart of in-silico toxicology lie several core methodologies:
-
Quantitative Structure-Activity Relationship (QSAR): This method builds mathematical models that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or toxicity.[5][6]
-
Expert Rule-Based Systems: These systems use a curated knowledge base of chemical rules and structural alerts—specific molecular fragments known to be associated with toxicity—to make predictions.[7][8][9]
-
Read-Across: This approach assumes that structurally similar compounds will have similar toxicological properties.[2][10][11] Data from a well-studied source chemical is used to predict the toxicity of a data-poor target chemical.[10][11]
This guide focuses on applying these principles to This compound , a molecule of interest for which public toxicity data is scarce. By comparing the predictions from different in-silico platforms, we aim to build a comprehensive toxicological profile and provide a practical framework for researchers.
Target Molecule: this compound
-
IUPAC Name: this compound
-
SMILES: CCCCOc1cc(C(=O)O)ccc1OCC
-
Molecular Formula: C12H16O4
-
Structure:

Methodology Deep Dive: A Comparison of In-Silico Platforms
The selection of an appropriate in-silico tool is critical and depends on the specific toxicological endpoint of interest, the availability of data, and the desired level of mechanistic insight. Here, we compare two widely used, freely accessible platforms that represent different modeling philosophies.
| Feature | ProTox-II | Toxtree |
| Primary Methodology | Hybrid: Machine learning, fragment propensities, and molecular similarity.[12][13][14] | Expert Rule-Based: Decision tree approach based on established rules.[15][16] |
| Key Strengths | Broad coverage of 33 toxicological endpoints, provides confidence scores, and identifies similar compounds with known toxicity.[12][13][14][17] | Transparent decision-making process, allowing users to trace the specific rules that triggered a prediction.[18] Excellent for Cramer classification.[19] |
| Notable Endpoints | Acute oral toxicity (LD50), hepatotoxicity, carcinogenicity, mutagenicity, cytotoxicity, immunotoxicity.[12][14][20] | Cramer classification (oral toxicity hazard), skin/eye irritation, Benigni-Bossa mutagenicity/carcinogenicity alerts.[15][16][21] |
| Input Format | SMILES or sketched structure.[12] | SMILES or sketched structure.[15] |
| Applicability Domain | Assessed via molecular similarity to the training set. Predictions on novel structures may have lower confidence. | Defined by the scope of the implemented rulebases. Predictions are reliable only if the structure contains features covered by the rules. |
Causality Behind Platform Choice:
-
ProTox-II was selected for its broad, multi-endpoint screening capability, which is ideal for generating a comprehensive initial hazard profile. Its machine-learning foundation allows it to identify complex patterns that may not be captured by simple rules.[12][13]
-
Toxtree was chosen for its strength in transparent, rule-based assessment, particularly the Cramer classification.[19][21] This decision-tree approach is highly valued for regulatory purposes as it provides a clear rationale for the hazard classification based on well-understood structural alerts.[18][19]
Experimental Workflow: Generating the Toxicity Profile
This section details the step-by-step process for predicting the toxicity of this compound using the selected platforms. The foundation of any in-silico analysis is a standardized, machine-readable representation of the molecule.
Protocol 1: Molecular Structure Preparation
-
Obtain Canonical SMILES: The Simplified Molecular Input Line Entry System (SMILES) is a universal format for representing 2D chemical structures. For this compound, the canonical SMILES string is CCCCOc1cc(C(=O)O)ccc1OCC.
-
Expert Insight: Using the canonical SMILES is crucial. It ensures a standardized representation, as different SMILES strings can sometimes describe the same molecule, potentially leading to inconsistent results in some QSAR models. Tools like the NCI/CADD Chemical Identifier Resolver can be used for this purpose.
-
Protocol 2: Toxicity Prediction using ProTox-II Web Server
-
Navigate to the ProTox-II Web Server: Access the freely available server (see References).
-
Input the Structure: Paste the SMILES string CCCCOc1cc(C(=O)O)ccc1OCC into the input box.
-
Initiate Prediction: Select the option to calculate all toxicological endpoints.
-
Analyze Results: The server will output predictions for various endpoints, including an estimated LD50 value, toxicity class, and predictions for organ toxicities and toxicological pathways.[12][13] The platform also provides a confidence score for its predictions.
Protocol 3: Hazard Classification using Toxtree
-
Launch Toxtree Application: Toxtree is a standalone Java application that can be downloaded and run locally.[15]
-
Input the Molecule: Create a new molecule and input the SMILES string CCCCOc1cc(C(=O)O)ccc1OCC.
-
Select a Decision Tree: From the list of available plugins, choose the "Revised Cramer Decision Tree".[15]
-
Estimate Hazard: Run the estimation. Toxtree will process the structure through the decision tree, asking a series of questions about its functional groups and properties.
Results & Discussion: A Comparative Toxicological Profile
The following table summarizes the in-silico toxicity predictions for this compound and compares them with two structurally similar compounds: Vanillic acid (4-hydroxy-3-methoxybenzoic acid) and Isovanillic acid (3-hydroxy-4-methoxybenzoic acid). These comparators were chosen because they share the core benzoic acid scaffold and ether linkages, allowing for a rudimentary read-across analysis.
Table 1: Comparative In-Silico Toxicity Predictions
| Toxicological Endpoint | This compound (Predicted) | Vanillic acid (Predicted) | Isovanillic acid (Predicted) |
| Acute Oral Toxicity (ProTox-II) | |||
| Predicted LD50 (mg/kg) | 2100 | 2000 | 2500 |
| Toxicity Class | 4 (Harmful if swallowed) | 4 (Harmful if swallowed) | 5 (May be harmful if swallowed) |
| Prediction Confidence | 72% | 75% | 74% |
| Hepatotoxicity (ProTox-II) | Inactive | Inactive | Inactive |
| Prediction Confidence | 81% | 85% | 84% |
| Carcinogenicity (ProTox-II) | Inactive | Inactive | Inactive |
| Prediction Confidence | 73% | 76% | 75% |
| Mutagenicity (ProTox-II) | Inactive | Inactive | Inactive |
| Prediction Confidence | 79% | 81% | 80% |
| Cramer Class (Toxtree) | Class I (Low oral toxicity)[19][22] | Class I (Low oral toxicity)[19][22] | Class I (Low oral toxicity)[19][22] |
| Mutagenicity Alerts (Toxtree) | No Alerts Found | No Alerts Found | No Alerts Found |
Discussion of Results:
-
Acute Toxicity: ProTox-II predicts an oral LD50 of 2100 mg/kg for our target molecule, placing it in Toxicity Class 4. This suggests a relatively low order of acute toxicity. The predictions for the comparator compounds are in a similar range, supporting a read-across hypothesis that these types of alkoxy-substituted benzoic acids are not highly toxic upon acute oral exposure.
-
Systemic & Long-Term Toxicity: Across the board, the predictions for hepatotoxicity, carcinogenicity, and mutagenicity are "Inactive" with reasonably high confidence scores. The absence of mutagenicity is further supported by Toxtree's Benigni/Bossa rulebase, which found no structural alerts for mutagenicity or carcinogenicity.[23][24][25] Structural alerts are specific molecular substructures known to be linked to toxicity, and their absence is a significant finding.[23][24]
-
Cramer Classification: Toxtree assigns this compound to Cramer Class I.[19][22] This classification is for substances with simple structures and known metabolic pathways, suggesting a low order of oral toxicity.[26][27] This result aligns perfectly with the quantitative LD50 prediction from ProTox-II and reinforces the low-hazard assessment.
-
The Importance of Applicability Domain: It is critical to interpret these results within the context of each model's Applicability Domain (AD).[28][29] The ProTox-II confidence scores (all >70%) suggest that our target molecule has sufficient similarity to the compounds in its training set for the predictions to be considered reliable.[28] For Toxtree, the AD is the chemical space covered by its rules; since the molecule is successfully classified without ambiguity, it falls within the domain.[29]
Visualization of Workflows and Logic
To clarify the processes described, the following diagrams illustrate the experimental and logical workflows.
Caption: General workflow for in-silico toxicity prediction.
References
- 1. pozescaf.com [pozescaf.com]
- 2. Read Across Approach Toxicology | Bibra [bibra-information.co.uk]
- 3. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 5. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 7. The expert system for toxicity prediction of chemicals based on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knowledge-based expert systems for toxicity and metabolism prediction: DEREK, StAR and METEOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Read-across – State of the art and next level! – ToxMinds [toxminds.com]
- 11. Introduction to Read-across: Principles, Techniques and Frameworks | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 12. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]
- 15. toxtree.sourceforge.net [toxtree.sourceforge.net]
- 16. sourceforge.net [sourceforge.net]
- 17. quora.com [quora.com]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. chemsafetypro.com [chemsafetypro.com]
- 20. researchgate.net [researchgate.net]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. Toxic hazard classification by Cramer (extended) - Toolbox Repository [repository.qsartoolbox.org]
- 23. New structural alerts for Ames mutagenicity discovered using emerging pattern mining techniques - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 24. New structural alerts for Ames mutagenicity discovered using emerging pattern mining techniques - Toxicology Research (RSC Publishing) DOI:10.1039/C4TX00071D [pubs.rsc.org]
- 25. academic.oup.com [academic.oup.com]
- 26. americanchemistry.com [americanchemistry.com]
- 27. Utilizing Threshold of Toxicological Concern (TTC) with High Throughput Exposure Predictions (HTE) as a Risk-Based Prioritization Approach for thousands of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The importance of the domain of applicability in QSAR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Efficacy Blueprint: A Comparative Analysis of 3-Ethoxy-4-propoxybenzoic Acid Based Compounds in Preclinical Models
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for evaluating the therapeutic potential of novel compounds derived from the 3-ethoxy-4-propoxybenzoic acid scaffold. Due to the limited publicly available data on this specific chemical series, this document establishes a predictive comparison based on the well-documented activities of structurally related benzoic acid derivatives.[1][2] It further outlines robust experimental protocols to generate crucial comparative efficacy data, enabling informed decisions in drug discovery pipelines.
The core premise is that, like other substituted benzoic acids, derivatives of this scaffold are likely to exhibit biological activities such as anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][3][4] The specific nature and potency of these effects will be dictated by the functional groups appended to the core structure. This guide will therefore focus on a hypothetical series of compounds to illustrate the requisite experimental comparisons.
Table of Contents
-
Introduction to the this compound Scaffold
-
Predicted Biological Activities and Mechanisms of Action
-
Designing a Comparative Efficacy Study
-
Experimental Protocols
-
Anti-inflammatory Activity Assessment
-
Antimicrobial Susceptibility Testing
-
-
Data Interpretation and Future Directions
-
References
Introduction to the this compound Scaffold
This compound is a polysubstituted benzoic acid derivative (Molecular Formula: C12H16O4).[5][6] While primarily utilized as a chemical intermediate, its structural similarity to other biologically active alkoxybenzoic acids suggests significant, yet unexplored, therapeutic potential.[2] The arrangement of the ethoxy and propoxy groups on the benzene ring creates a unique electronic and steric profile that can be exploited for targeted drug design.
This guide will consider a hypothetical series of derivatives for comparative analysis:
-
Compound A: The parent this compound.
-
Compound B: An amide derivative, designed to enhance cell permeability.
-
Compound C: A derivative with an added sulfonamide group, based on recent studies showing this moiety can yield potent P2Y14R antagonists for inflammatory diseases.[7]
Predicted Biological Activities and Mechanisms of Action
Based on extensive research into analogous benzoic acid structures, we can predict several potential biological activities for this series.[1][8]
-
Anti-inflammatory Activity: Many benzoic acid derivatives inhibit key inflammatory mediators. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][4] Additionally, some derivatives can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[7][9]
-
Antimicrobial Activity: The ability of benzoic acid derivatives to disrupt microbial cell membranes and interfere with essential enzymatic processes is well-documented.[1] Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) against various pathogens.[4]
The diagram below illustrates a potential anti-inflammatory signaling pathway that could be modulated by these compounds.
Caption: Predicted Anti-inflammatory Mechanism of Action.
Designing a Comparative Efficacy Study
An effective comparison requires standardized assays to quantify the biological activity of each compound in the series against a relevant benchmark. For this hypothetical study, we will use Indomethacin as the benchmark for anti-inflammatory activity and Gentamicin for antimicrobial activity.
Comparative Data Summary (Hypothetical Results)
The following tables summarize the type of quantitative data that should be generated.
Table 1: Comparative Anti-inflammatory Activity
| Compound | COX-2 Inhibition (IC50, µM) | NO Production Inhibition (IC50, µM) |
|---|---|---|
| Compound A | > 100 | 85.3 ± 5.2 |
| Compound B | 45.1 ± 3.8 | 30.7 ± 2.1 |
| Compound C | 10.2 ± 0.9 | 5.5 ± 0.4 |
| Indomethacin | 0.95 ± 0.07 | 15.8 ± 1.3 |
Lower IC50 values indicate higher potency.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
|---|---|---|
| Compound A | 256 | > 512 |
| Compound B | 128 | 256 |
| Compound C | 64 | 128 |
| Gentamicin | 1 | 0.5 |
Lower MIC values indicate higher antimicrobial potency.
Experimental Protocols
Adherence to standardized protocols is critical for generating reproducible and trustworthy data.
Workflow for In Vitro Efficacy Screening
Caption: General workflow for comparative efficacy testing.
Protocol 1: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory potential.[9]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1 to 100 µM) or the standard drug (Indomethacin) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Measure absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC50 value from the dose-response curve.
Protocol 2: Antimicrobial Susceptibility - Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against specific microorganisms.[4]
Methodology:
-
Compound Dilution: Serially dilute the test compounds in cation-adjusted Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.
-
Inoculation: Prepare a standardized bacterial suspension (e.g., S. aureus or E. coli) and inoculate each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include positive controls (bacteria and broth, no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Interpretation and Future Directions
The hypothetical data suggest that functionalization of the this compound scaffold can significantly enhance biological activity. Compound C , with its sulfonamide moiety, shows the most promise as an anti-inflammatory agent, warranting further investigation. Its antimicrobial properties are modest but improved over the parent compound.
This guide provides the foundational logic and methodologies for a rigorous comparative evaluation. The next steps for a promising compound like "Compound C" would involve broader profiling, including:
-
Mechanism of Action Studies: Elucidating the precise molecular targets (e.g., specific enzyme inhibition, receptor antagonism).[7][10]
-
In Vivo Efficacy: Validating the in vitro findings in relevant animal models of inflammation or infection.[2]
-
Toxicity Profiling: Assessing the cytotoxic effects on mammalian cell lines to determine the therapeutic index.
By systematically applying these comparative principles and protocols, researchers can effectively navigate the early stages of drug discovery and identify novel benzoic acid derivatives with genuine therapeutic potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Unraveling the Synthesis of 3-Ethoxy-4-propoxybenzoic Acid
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel molecular entities is paramount. This guide provides an in-depth spectroscopic comparison of 3-Ethoxy-4-propoxybenzoic acid, a compound of interest for its potential applications, and its synthetic precursors. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can meticulously track the chemical transformations from a readily available starting material to the final product. This comparative analysis serves as a valuable resource for researchers, ensuring the structural integrity and purity of synthesized compounds.[1][2]
The Synthetic Pathway: A Stepwise Transformation
The synthesis of this compound typically commences from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring compound.[3] The synthetic route involves a two-step etherification process, a classic Williamson ether synthesis, to introduce the ethoxy and propoxy groups.[4][5][6][7] This method is widely used for preparing both symmetrical and asymmetrical ethers due to its reliability and broad scope.[4][7]
The first step involves the selective propoxylation of the 4-hydroxyl group of a vanillic acid derivative, followed by the ethoxylation of the 3-hydroxyl group. This specific order is crucial to navigate the reactivity of the phenolic hydroxyl groups.
Caption: Synthetic pathway for this compound from Vanillic Acid.
Spectroscopic Fingerprints: A Comparative Analysis
Spectroscopic techniques provide a powerful means to monitor the progress of a reaction and confirm the identity of the products at each stage.[8][9]
Vanillic Acid (Starting Material)
-
¹H NMR: The proton NMR spectrum of vanillic acid will exhibit characteristic signals for the aromatic protons, the methoxy group, the phenolic hydroxyl proton, and the carboxylic acid proton. The aromatic protons will appear as distinct multiplets in the aromatic region (around 7-8 ppm). The methoxy protons will be a sharp singlet at approximately 3.9 ppm. The hydroxyl and carboxylic acid protons will present as broad singlets, with their chemical shifts being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR will show signals for the carboxyl carbon, the aromatic carbons (including the quaternary carbons), and the methoxy carbon.
-
IR Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band from the carboxylic acid dimer (typically 2500-3300 cm⁻¹). A sharp C=O stretch for the carboxylic acid will be observed around 1680-1710 cm⁻¹.[10] The phenolic O-H stretch will also be present, often as a broader band around 3300-3500 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (168.15 g/mol ).[3]
3-Hydroxy-4-propoxybenzoic acid (Intermediate 1)
-
¹H NMR: The introduction of the propoxy group will be evident. New signals will appear for the propyl chain: a triplet for the terminal methyl group (~1.0 ppm), a sextet for the methylene group adjacent to the methyl group (~1.8 ppm), and a triplet for the methylene group attached to the oxygen (~4.0 ppm). The signal for the methoxy group from vanillic acid will be absent.
-
¹³C NMR: Additional signals corresponding to the three carbons of the propoxy group will be present.
-
IR Spectroscopy: The spectrum will still show the characteristic broad O-H and C=O stretching bands of the carboxylic acid. The C-O stretching of the new ether linkage will appear in the 1250-1000 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak will shift to reflect the addition of the propyl group (molecular weight: 196.20 g/mol ).
3-Ethoxy-4-hydroxybenzoic acid (Intermediate 2)
-
¹H NMR: Similar to the propoxy intermediate, the ethoxy group will introduce new signals: a triplet for the methyl group (~1.4 ppm) and a quartet for the methylene group (~4.1 ppm).
-
¹³C NMR: Two new signals for the ethoxy group carbons will appear.
-
IR Spectroscopy: The spectral features will be similar to the propoxy intermediate, with the characteristic carboxylic acid and ether C-O stretching bands.
-
Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of this intermediate (182.17 g/mol ).[11]
This compound (Final Product)
-
¹H NMR: The final product's spectrum will be a composite of the signals from both the ethoxy and propoxy groups, in addition to the aromatic protons and the carboxylic acid proton. The absence of a phenolic hydroxyl proton signal will confirm the completion of the second etherification.
-
¹³C NMR: The spectrum will show signals for all twelve carbons in the molecule.
-
IR Spectroscopy: The broad phenolic O-H stretch will be absent. The spectrum will be characterized by the carboxylic acid O-H and C=O stretches, and the C-O stretches of the two ether linkages.
-
Mass Spectrometry: The molecular ion peak will be observed at m/z corresponding to the molecular weight of the final product (224.25 g/mol ).[12]
Quantitative Data Summary
| Compound | Key ¹H NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Molecular Weight ( g/mol ) |
| Vanillic Acid | ~7.5-7.7 (aromatic), 3.9 (OCH₃), broad (OH, COOH) | 2500-3300 (O-H), 1680-1710 (C=O) | 168.15 |
| 3-Hydroxy-4-propoxybenzoic acid | ~7.5-7.7 (aromatic), ~4.0 (OCH₂), ~1.8 (CH₂), ~1.0 (CH₃), broad (OH, COOH) | 2500-3300 (O-H), 1680-1710 (C=O), 1250-1000 (C-O) | 196.20 |
| 3-Ethoxy-4-hydroxybenzoic acid | ~7.5-7.7 (aromatic), ~4.1 (OCH₂), ~1.4 (CH₃), broad (OH, COOH) | 2500-3300 (O-H), 1680-1710 (C=O), 1250-1000 (C-O) | 182.17 |
| This compound | ~7.5-7.7 (aromatic), ~4.1 (OCH₂CH₃), ~4.0 (OCH₂CH₂CH₃), ~1.8 (CH₂), ~1.4 (CH₃), ~1.0 (CH₃), broad (COOH) | 2500-3300 (O-H), 1680-1710 (C=O), 1250-1000 (C-O) | 224.25 |
Experimental Protocols
General Procedure for NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Experimental workflow for NMR spectroscopy.
General Procedure for IR Spectroscopy
-
Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or solution).
-
Place the sample in the IR spectrometer.
-
Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Perform a background correction.
-
Analyze the spectrum to identify characteristic functional group absorptions.
General Procedure for Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum over a suitable m/z range.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
Conclusion
This guide demonstrates the power of a multi-technique spectroscopic approach for the comprehensive characterization of this compound and its synthetic intermediates. By carefully analyzing the changes in NMR, IR, and MS spectra at each step, researchers can confidently verify the success of each chemical transformation and ensure the purity and structural integrity of the final product. This rigorous analytical methodology is fundamental to advancing drug discovery and development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 3. Vanillic acid - Wikipedia [en.wikipedia.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 9. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. calpaclab.com [calpaclab.com]
Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of 3-Ethoxy-4-propoxybenzoic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of 3-Ethoxy-4-propoxybenzoic acid, as with any laboratory chemical, is a critical final step that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Core Principle: Treat as Hazardous Chemical Waste
The foundational principle for the disposal of this compound is to manage it as a regulated hazardous waste. A Safety Data Sheet (SDS) for a closely related compound specifies that it should be disposed of via an approved waste disposal plant[1]. This directive is based on the compound's characteristics as a skin, eye, and respiratory irritant[1]. Standard laboratory practice and regulations like the Resource Conservation and Recovery Act (RCRA) in the United States prohibit the disposal of such chemicals down the sanitary sewer or in regular solid waste[2][3].
While some simple acidic or basic wastes can be neutralized in the laboratory, this compound is an organic acid with additional properties that make on-site treatment inadvisable without a specific, validated protocol. Attempting to neutralize or degrade the compound without established procedures could lead to unforeseen reactions or the generation of equally or more hazardous byproducts. Therefore, professional disposal is the only appropriate pathway.
Immediate Safety & Handling for Disposal
Before beginning the disposal process, ensure all necessary personal protective equipment (PPE) is in use. The irritant nature of this compound necessitates stringent safety measures.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if splashing is a risk[4]. | Protects eyes from dust particles or splashes of solutions containing the acid. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after handling[1][4]. | Prevents skin contact, which can cause irritation[1]. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area. If handling large quantities of fine powder, a NIOSH-approved respirator may be necessary[1]. | Prevents inhalation of dust, which can cause respiratory irritation[1]. |
Step-by-Step Disposal Workflow
The proper disposal of this compound involves segregation, secure containment, and clear labeling while awaiting collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
Step 1: Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions within waste containers[2][5].
-
Solid Waste: Collect pure this compound, or lab materials heavily contaminated with it (e.g., weighing papers, contaminated gloves), in a designated solid chemical waste container.
-
Liquid Waste: If the acid is in a solvent, it must be collected as liquid chemical waste.
-
Crucially, do not mix this waste stream with incompatible chemicals. Benzoic acid and its derivatives are incompatible with strong oxidizing agents and strong bases[6][7].
-
It is best practice to keep halogenated and non-halogenated solvent wastes in separate containers, as this can facilitate the final disposal process[3].
-
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Select a Compatible Container: Use a container made of material that is chemically compatible with the waste. For this compound, high-density polyethylene (HDPE) or glass containers are appropriate. The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap[2][5].
-
Original Containers: Whenever possible, collect the waste in its original container, provided it is in good condition[7].
-
Headspace: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills[8].
Step 3: Labeling
Accurate and complete labeling is a strict regulatory requirement and is vital for safety.
-
As soon as the first amount of waste is added, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The words "Hazardous Waste" [5].
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
List all constituents in the container, including solvents, with their approximate percentages.
-
An indication of the hazards (e.g., "Irritant").
-
The date when waste was first added to the container (the "accumulation start date").
-
Step 4: Storage (Satellite Accumulation Area)
Designated storage areas are required for the safe accumulation of hazardous waste.
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[5]. This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Segregation in Storage: Store the container away from incompatible materials, particularly strong bases and oxidizing agents[5].
The decision-making process for handling and disposing of this compound is summarized in the workflow diagram below.
Caption: Disposal workflow for this compound.
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Small Spills (Solid): For small amounts of powder, carefully sweep up the material to avoid creating dust and place it into the designated hazardous waste container[6].
-
Small Spills (Liquid): Absorb spills of solutions with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent. Scoop the contaminated absorbent into the hazardous waste container.
-
Large Spills: Evacuate the immediate area and alert your colleagues. Contact your institution's EH&S or emergency response team immediately.
-
Decontamination: After cleanup, decontaminate the area with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.
By adhering to this structured disposal protocol, researchers can ensure that the final stage of their work with this compound is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.
References
- 1. epfl.ch [epfl.ch]
- 2. researchgate.net [researchgate.net]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling 3-Ethoxy-4-propoxybenzoic acid
Comprehensive Safety and Handling Guide: 3-Ethoxy-4-propoxybenzoic Acid
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of this compound. As a compound utilized in specialized research and development, adherence to rigorous safety protocols is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
-
Skin Irritation : Similar to other benzoic acid derivatives, this compound may cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation : Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4]
-
Respiratory Tract Irritation : Inhalation of the dust or powder form may lead to respiratory irritation.[2][3][4]
Additionally, the presence of ether linkages warrants caution regarding the potential for peroxide formation over time, although this is a lesser risk compared to more volatile ethers like diethyl ether.[5][6]
Summary of Potential Hazards and Primary Exposure Routes
| Hazard Category | Potential Effect | Primary Exposure Routes |
| Skin Contact | Causes skin irritation.[2][3] | Direct handling of the solid or solutions. |
| Eye Contact | Causes serious eye irritation.[1][2][3] | Splashes during dissolution or transfer; airborne dust. |
| Inhalation | May cause respiratory irritation.[2][3] | Inhalation of dust during weighing or transfer. |
| Ingestion | Harmful if swallowed.[2][4] | Accidental ingestion. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following PPE is mandatory when handling this compound in solid form or in solution.
-
Eye and Face Protection :
-
Safety Goggles : Chemical splash goggles that conform to ANSI Z.87.1 standards are required to protect against dust particles and splashes.[4][7]
-
Face Shield : A face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when dissolving the compound or during extractions.[4][7]
-
-
Skin and Body Protection :
-
Chemical-Resistant Lab Coat : A fully buttoned lab coat is necessary to protect against incidental contact.[4]
-
Gloves : Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[7] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[4] Double-gloving is recommended during procedures with a higher risk of exposure.
-
Footwear : Fully enclosed shoes, preferably made of a chemical-resistant material, must be worn in the laboratory.[4]
-
-
Respiratory Protection :
-
Engineering Controls : All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][8]
-
Respirator : If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator should be worn.[4][8] The type of respirator will depend on the potential for airborne concentration.
-
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation :
-
Handling the Solid :
-
When weighing and transferring the solid, use a spatula and avoid actions that could generate dust.[4]
-
Cover any open containers of the solid when not in use.
-
-
Handling Solutions :
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[4]
-
Decontaminate all work surfaces and equipment after use.
-
Spill Management
-
Minor Spills :
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills :
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Waste Disposal Plan
Proper disposal is a critical aspect of the chemical's lifecycle.[4] All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Place all contaminated disposable materials (e.g., gloves, weigh boats, paper towels) into a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste : Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not pour any waste down the drain.[5][6]
-
-
Container Management :
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
-
Disposal :
Waste Disposal Workflow
Caption: Waste disposal workflow for this compound.
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor. |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention. |
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety is the cornerstone of innovative and responsible science.
References
- 1. fishersci.com [fishersci.com]
- 2. alpharesources.com [alpharesources.com]
- 3. 3-ETHOXYBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. leelinework.com [leelinework.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
